Product packaging for E260(Cat. No.:CAS No. 463-83-2)

E260

Cat. No.: B7760952
CAS No.: 463-83-2
M. Wt: 60.05 g/mol
InChI Key: QTBSBXVTEAMEQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Acetic acid (CH₃COOH), systematically known as ethanoic acid, is a simple carboxylic acid and a fundamental chemical reagent with extensive applications across industrial, biological, and research sectors . In industrial manufacturing and materials science, it is a critical precursor in the production of vinyl acetate monomer (VAM) for paints and adhesives, cellulose acetate for photographic films and textiles, and various solvents and esters . As a polar, protic solvent, it is miscible with water and numerous organic compounds, making it invaluable in chemical synthesis and analysis . In biochemical and life science research, acetic acid is recognized as an antimicrobial agent, used in laboratory settings and in formulations to treat susceptible infections, such as those of the external ear . Its role extends to metabolic studies, where it is a key intermediate and the activation product of acetyl coenzyme A (acetyl-CoA), central to the metabolism of carbohydrates and fats in most living organisms . Furthermore, recent agricultural research highlights its potential as an inexpensive and eco-friendly biostimulant, shown to enhance plant resilience and adaptive responses to abiotic stresses like drought, salinity, and heavy metal toxicity . Our offering is a high-purity, glacial acetic acid, which denotes the water-free, anhydrous form that solidifies into ice-like crystals below 16.6°C (61.9°F) . This product is intended For Research Use Only (RUO) and must be handled by qualified professionals in appropriately equipped laboratories, as it is a corrosive substance that requires proper safety precautions. It is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4O2<br>C2H4O2<br>CH3COOH<br>CH3COOH B7760952 E260 CAS No. 463-83-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBSBXVTEAMEQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O2, Array, CH3COOH
Record name ACETIC ACID
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name ACETIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0363
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name acetic acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Acetic_acid
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6993-75-5
Record name Acetic acid, dimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6993-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID5024394
Record name Acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5024394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

60.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Liquid, Other Solid; NKRA, Clear, colourless liquid having a pungent, characteristic odour, Colorless liquid or crystals with a sour, vinegar-like odor; Note: Pure compound is a solid below 62 degrees F. Often used in an aqueous solution; [NIOSH], Liquid, COLOURLESS LIQUID WITH PUNGENT ODOUR., clear, colourless liquid/pungent odour, Colorless liquid or crystals with a sour, vinegar-like odor., Colorless liquid or crystals with a sour, vinegar-like odor. [Note: Pure compound is a solid below 62 °F. Often used in an aqueous solution.]
Record name Acetic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name ACETIC ACID
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Acetic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/207
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Acetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000042
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ACETIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0363
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Acetic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/3/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name ACETIC ACID
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/469
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Acetic acid
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0002.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

117.9 °C, 118 °C, 244 °F
Record name Acetic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03166
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ACETIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/40
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ACETIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0363
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ACETIC ACID
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/469
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Acetic acid
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0002.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

The Guide from the Emergency Response Guidebook is for "acetic acid, glacial." 39 °C, 103 °F (39 °C) Closed cup, 112 °F (open cup); 104 °F (closed cup), 39 °C c.c., 103 °F
Record name Acetic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/207
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ACETIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/40
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ACETIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0363
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ACETIC ACID
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/469
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Acetic acid
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0002.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

Miscible with water, Miscible with ethanol, ethyl ether, acetone, benzene; soluble in carbon tetrachloride, carbon disulfide, Miscible with glycerol; insoluble in carbon disulfide, 1000.0 mg/mL, Solubility in water: miscible, miscible with water, alcohol, and glycerrin, Miscible
Record name Acetic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03166
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ACETIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/40
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Acetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000042
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ACETIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0363
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Acetic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/3/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name Acetic acid
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0002.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.0446 g/cu cm at 25 °C, Density: 1.266 at 16.60 °C (solid); 1.053 at 16.67 °C (liquid); contracts slightly on freezing, Relative density (water = 1): 1.05, 1.049, 1.05
Record name ACETIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/40
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ACETIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0363
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Acetic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/3/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name ACETIC ACID
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/469
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Acetic acid
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0002.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

2.07 (Air = 1), Relative vapor density (air = 1): 2.1
Record name ACETIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/40
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ACETIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0363
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

15.7 [mmHg], 15.7 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 1.5, 11 mmHg
Record name Acetic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/207
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ACETIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/40
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ACETIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0363
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ACETIC ACID
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/469
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Acetic acid
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0002.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Impurities

0.0001% CHLORIDE, 0.00005% LEAD, 0.00002% IRON; 0.015% SULFUR DIOXIDE; 0.001% SULFATE, Water is the chief impurity in acetic acid although other materials such as acetaldehyde, acetic anhydride, formic acid, biacetyl, methyl acetate, ethyl acetoacetate, iron and mercury are also sometimes found.
Record name ACETIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/40
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Clear, colorless liquid, Colorless liquid or crystals (Note: Pure compound is a solid below 62 degrees F). Often used in an aqueous solution).

CAS No.

64-19-7, 68475-71-8, 77671-22-8
Record name Acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, glacial [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carboxylic acids, C2-3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068475718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03166
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name acetic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406306
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name acetic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132953
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5024394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.528
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Acetic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q40Q9N063P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ACETIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/40
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Acetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000042
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ACETIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0363
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ACETIC ACID
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/469
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Acetic acid
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/AF12B128.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

16.635 °C, 16.6 °C, 16.7 °C, 62 °F
Record name Acetic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03166
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ACETIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/40
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Acetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000042
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ACETIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0363
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ACETIC ACID
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/469
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Acetic acid
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0002.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Foundational & Exploratory

The Pivotal Role of Acetic Acid in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetic acid, a simple two-carbon carboxylic acid, has emerged as a critical modulator of cellular metabolism, bioenergetics, and epigenetics. Once considered a simple metabolic intermediate, it is now recognized as a key substrate that fuels fundamental cellular processes, particularly in nutrient-stressed environments and in pathological states such as cancer. This technical guide provides an in-depth exploration of the multifaceted roles of acetic acid in cell metabolism, focusing on its conversion to the central metabolic node, acetyl-CoA, and its subsequent fate in vital cellular pathways. We will delve into the enzymatic machinery governing acetate utilization, its impact on lipid synthesis and gene regulation, and the experimental methodologies employed to investigate these processes. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and target acetate metabolism for therapeutic intervention.

Core Concepts: From Acetate to Acetyl-CoA

The metabolic journey of acetic acid begins with its transport into the cell and subsequent activation to acetyl-CoA. This conversion is a critical juncture, as acetyl-CoA is a central metabolite that participates in a wide array of anabolic and catabolic reactions.

Acetate Transport

The entry of acetate into cells is mediated by various transport mechanisms, including passive diffusion of its protonated form (acetic acid) across the plasma membrane and carrier-mediated transport. The primary protein families implicated in acetate transport are the monocarboxylate transporters (MCTs) and the sodium-coupled monocarboxylate transporters (SMCTs). The expression and activity of these transporters can vary significantly between different cell types and tissues, influencing their capacity to utilize acetate.

The Acetyl-CoA Synthetase (ACSS) Enzyme Family

The activation of acetate to acetyl-CoA is an ATP-dependent reaction catalyzed by a family of enzymes known as acetyl-CoA synthetases (ACSS). In mammals, there are two major isoforms with distinct subcellular localizations and metabolic roles:

  • ACSS1 (Mitochondrial): Primarily found in the mitochondrial matrix, ACSS1 converts acetate into acetyl-CoA that can directly enter the tricarboxylic acid (TCA) cycle for oxidation and ATP production.

  • ACSS2 (Cytosolic and Nuclear): Located in the cytoplasm and the nucleus, ACSS2 generates a pool of acetyl-CoA that is utilized for two principal purposes:

    • Fatty Acid Synthesis: In the cytoplasm, acetyl-CoA is the fundamental building block for the de novo synthesis of fatty acids.

    • Histone Acetylation: In the nucleus, acetyl-CoA serves as the acetyl-group donor for the acetylation of histones, a key epigenetic modification that regulates gene expression.

The differential expression and regulation of ACSS1 and ACSS2 are critical determinants of how cells utilize acetate to support their specific metabolic and signaling needs.

Data Presentation: Quantitative Insights into Acetate Metabolism

To provide a clear and comparative overview, the following tables summarize key quantitative data related to acetate metabolism.

EnzymeSubstrateKm (mM)Vmax (nmol/mg protein/min)Cellular LocationReference(s)
ACSS1 Acetate0.6Not consistently reportedMitochondria[1]
Propionate4.1Not consistently reportedMitochondria[1]
Butyrate>10Not consistently reportedMitochondria[1]
ACSS2 Acetate0.11147.4 (as nM/hr)Cytoplasm, Nucleus[1][2]
Propionate3.4Not consistently reportedCytoplasm, Nucleus[1]
Butyrate>10Not consistently reportedCytoplasm, Nucleus[1]
Transporter/Cell LineKm (mM)Vmax (nmol/mg protein/min)Transport MechanismReference(s)
HCT-15 (Colon Cancer) 1.97 ± 0.5762 ± 9Carrier-mediated (MCT1/2, SMCT1) & Aquaporins[3][4]
RKO (Colon Cancer) --Passive Diffusion (Kd = 5.19 ± 0.16 µL/mg protein/min) & Aquaporins[3][4]
Hepatocytes (Rat) 5.4Not reportedMCT[5]
GeneCell LineConditionFold Change in mRNA Expression (Acetate vs. Control)Reference(s)
FASN HepG2Hypoxia (12h, 2.5 mM acetate)>2-fold increase[2]
ACACA HepG2Hypoxia (12h, 2.5 mM acetate)>2-fold increase[2]
ACSS2 HT29Normoxia (10 mM acetate)~1.5-fold increase[6]
ACSS2 HT29Hypoxia (10 mM acetate)~2.5-fold increase[6]
ACSS2 HCT116Hypoxia (10 mM acetate)~1.5-fold increase[6]
InhibitorTargetIC50Cell Line/EnzymeReference(s)
VY-3-135 ACSS244 nMRecombinant human ACSS2[7][8]

Signaling Pathways and Experimental Workflows

Visualizing the intricate connections within acetate metabolism and the methodologies used to study them is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Acetyl_CoA_Metabolism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Acetic Acid Acetic Acid Acetate_cyto Acetate Acetic Acid->Acetate_cyto MCTs/SMCTs ACSS2_cyto ACSS2 Acetate_cyto->ACSS2_cyto Acetate_mito Acetate Acetate_cyto->Acetate_mito Acetyl-CoA_cyto Acetyl-CoA FASN_ACACA FASN, ACACA Acetyl-CoA_cyto->FASN_ACACA Acetyl-CoA_nuc Acetyl-CoA Acetyl-CoA_cyto->Acetyl-CoA_nuc Fatty Acids Fatty Acids ACSS2_cyto->Acetyl-CoA_cyto FASN_ACACA->Fatty Acids HATs HATs Acetyl-CoA_nuc->HATs Histone Acetylation Histone Acetylation ACSS2_nuc ACSS2 HATs->Histone Acetylation ACSS1 ACSS1 Acetate_mito->ACSS1 Acetyl-CoA_mito Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA_mito->TCA Cycle ACSS1->Acetyl-CoA_mito Fatty_Acid_Synthesis Acetate Acetate Acetyl-CoA Acetyl-CoA Acetate->Acetyl-CoA ACSS2 Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC FASN FASN Acetyl-CoA->FASN Malonyl-CoA->FASN Fatty Acid Chain Fatty Acid Chain Palmitate Palmitate Fatty Acid Chain->Palmitate ACSS2 ACSS2 ACC ACC FASN->Fatty Acid Chain Elongation (2 carbons/cycle) C13_Acetate_Tracing 13C-Acetate 13C-Acetate Cell Culture Cell Culture 13C-Acetate->Cell Culture Metabolite Extraction Metabolite Extraction Cell Culture->Metabolite Extraction Lipid Extraction Lipid Extraction Cell Culture->Lipid Extraction 13C-Acetyl-CoA 13C-Acetyl-CoA Metabolite Extraction->13C-Acetyl-CoA 13C-Fatty Acids 13C-Fatty Acids Lipid Extraction->13C-Fatty Acids Mass Spectrometry Mass Spectrometry Data Analysis Data Analysis Mass Spectrometry->Data Analysis Flux Analysis Flux Analysis Data Analysis->Flux Analysis 13C-Citrate 13C-Citrate 13C-Acetyl-CoA->13C-Citrate 13C-Fatty Acids->Mass Spectrometry 13C-Citrate->Mass Spectrometry

References

An In-depth Technical Guide to Ethanoic Acid for Laboratory Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties, safety protocols, and laboratory applications of ethanoic acid (acetic acid). The information is intended to support research, development, and quality control activities where ethanoic acid is utilized as a reagent, solvent, or catalyst.

Core Properties of Ethanoic Acid

Ethanoic acid (CH₃COOH) is a simple carboxylic acid that is widely used in laboratory settings. In its pure, water-free form, it is known as glacial acetic acid because it solidifies into ice-like crystals at temperatures below 16.6°C (61.9°F).[1][2][3] It is a colorless liquid with a characteristic pungent, vinegar-like odor and a sour taste.[2][4][5][6]

Physical Properties

The physical characteristics of ethanoic acid are critical for its proper handling, storage, and use in experimental setups. A summary of these properties is presented in the table below.

PropertyValueReferences
Molecular Formula CH₃COOH or C₂H₄O₂[4][7]
Molar Mass 60.052 g/mol [7][8]
Appearance Colorless liquid or crystalline solid[2][8]
Odor Strong, pungent, vinegar-like[2][5][6]
Melting Point 16.6 °C / 61.9 °F / 289.76 K[1][2][3][4]
Boiling Point 118.1 °C / 244.6 °F / 391.25 K[4][9]
Density 1.049 g/cm³ (liquid at 25°C)[1][8]
pKa 4.76 (in water at 25°C)[8][10]
Flash Point 40 °C / 104 °F (closed cup)[11]
Solubility Miscible with water, ethanol, ether, and glycerol.[2][5][12] Soluble in many polar and non-polar organic solvents.[13][14]
Chemical Properties

Ethanoic acid is a weak monoprotic acid that partially dissociates in aqueous solutions.[6][8] Its chemical reactivity is centered around the carboxyl (-COOH) functional group.

  • Acidity : It reacts with bases to form acetate salts and water.[6][15] The reaction with sodium carbonate or bicarbonate produces sodium acetate, water, and carbon dioxide gas, which is observed as effervescence.[2][15]

  • Esterification : In the presence of an acid catalyst, typically sulfuric acid, ethanoic acid reacts with alcohols to form esters and water.[1] This reversible reaction is known as Fischer esterification.

  • Reduction : Ethanoic acid can be reduced to ethanol using strong reducing agents like lithium aluminium hydride.[6]

  • Reaction with Metals : It reacts with active metals such as sodium, potassium, and zinc to produce the corresponding metal ethanoate and hydrogen gas.[6][15]

Safety, Handling, and Disposal

Concentrated ethanoic acid is corrosive and can cause severe skin burns and eye damage.[16][17] It is also a flammable liquid and its vapor can form explosive mixtures with air.[16]

  • Handling : Always handle ethanoic acid in a well-ventilated area or a fume hood.[18][19] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a lab coat, and gloves (nitrile rubber is recommended).[18][19][20]

  • Storage : Store in a cool, dry, and well-ventilated area away from heat, ignition sources, and incompatible materials such as strong oxidizing agents, strong bases, and metals.[18][19][21]

  • Disposal : Dilute solutions (<10%) can often be neutralized with a suitable base like sodium bicarbonate and flushed down the drain with copious amounts of water, subject to local regulations.[22] Concentrated or contaminated ethanoic acid must be disposed of as hazardous waste.[22][23]

Experimental Protocols

Determination of Ethanoic Acid Concentration by Titration

This protocol details the standardization of a sodium hydroxide solution by titrating it against a diluted ethanoic acid sample (e.g., from vinegar).

Materials:

  • Ethanoic acid solution (e.g., white vinegar)

  • Standardized sodium hydroxide (NaOH) solution (~0.1 M)

  • Phenolphthalein indicator

  • 25 mL volumetric pipette

  • 250 mL volumetric flask

  • 50 mL burette

  • 250 mL conical (Erlenmeyer) flasks

  • Deionized water

Procedure:

  • Dilution of Vinegar :

    • Rinse a 25 mL pipette with a small amount of the vinegar sample.

    • Pipette exactly 25.00 mL of vinegar into a 250 mL volumetric flask.[24][25]

    • Carefully add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.[24]

  • Titration Setup :

    • Rinse the burette with a small amount of the standardized NaOH solution and then fill it, ensuring no air bubbles are in the tip. Record the initial volume.

    • Rinse a 250 mL conical flask with deionized water.

    • Pipette 25.00 mL of the diluted vinegar solution into the conical flask.

    • Add 2-3 drops of phenolphthalein indicator to the flask. The solution should be colorless.[15][24]

  • Titration Process :

    • Place the conical flask under the burette on a white tile to easily observe the color change.

    • Slowly add the NaOH solution from the burette to the flask while constantly swirling the flask.[10]

    • Continue adding NaOH drop by drop as the endpoint is approached. The endpoint is reached when the solution turns a faint, permanent pink color that persists for at least 30 seconds.[10]

    • Record the final volume of the NaOH solution in the burette.

    • Repeat the titration at least two more times to obtain concordant results (titers that agree within ±0.1 mL).[15]

Calculation:

  • Calculate the average volume of NaOH used from the concordant titers.

  • Use the formula M₁V₁ = M₂V₂ (where M is molarity and V is volume) and the stoichiometry of the reaction (CH₃COOH + NaOH → CH₃COONa + H₂O, a 1:1 molar ratio) to calculate the concentration of the diluted ethanoic acid.

  • Account for the initial dilution to determine the concentration of ethanoic acid in the original vinegar sample.

Fischer Esterification: Synthesis of Ethyl Ethanoate

This protocol describes the synthesis of ethyl ethanoate from ethanoic acid and ethanol.

Materials:

  • Ethanoic acid (glacial)

  • Ethanol (absolute)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium carbonate solution

  • Anhydrous calcium chloride or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Distillation apparatus

  • Separatory funnel

Procedure:

  • Reaction Setup :

    • In a round-bottom flask, combine 12 mL of glacial ethanoic acid and 19 mL of absolute ethanol.[20]

    • Slowly and carefully add 5 mL of concentrated sulfuric acid to the mixture while swirling.[20] Add a few boiling chips.

    • Set up the apparatus for reflux and heat the mixture gently for about 30-60 minutes.[16][26]

  • Product Isolation :

    • Allow the mixture to cool. Rearrange the apparatus for simple distillation.

    • Distill the mixture, collecting the fraction that boils between 73-78°C. This is the crude ethyl ethanoate.[20]

  • Purification :

    • Transfer the crude product to a separatory funnel.

    • Slowly add saturated sodium carbonate solution to neutralize any remaining acid (caution: effervescence will occur). Shake and allow the layers to separate. Remove the lower aqueous layer.[20]

    • Wash the organic layer with water, then with a saturated calcium chloride solution to remove unreacted ethanol.[20]

    • Separate the organic layer and transfer it to a dry conical flask. Add a drying agent like anhydrous magnesium sulfate, swirl, and then filter or decant the dried ester.[20]

  • Final Distillation :

    • Purify the dried ester by a final distillation to obtain pure ethyl ethanoate.

Visualized Workflows and Mechanisms

Fischer Esterification Mechanism

The following diagram illustrates the key steps in the acid-catalyzed Fischer esterification reaction.

Fischer_Esterification Reactants Carboxylic Acid + Alcohol Protonation Protonation of Carbonyl Oxygen Reactants->Protonation + H⁺ (catalyst) Activated_Carbonyl Activated Carbonyl Protonation->Activated_Carbonyl Nucleophilic_Attack Nucleophilic Attack by Alcohol Activated_Carbonyl->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Leaving_Group Intermediate with Good Leaving Group (H2O) Proton_Transfer->Water_Leaving_Group Elimination Elimination of Water Water_Leaving_Group->Elimination Protonated_Ester Protonated Ester Elimination->Protonated_Ester Deprotonation Deprotonation Protonated_Ester->Deprotonation - H⁺ (catalyst regenerated) Products Ester + Water Deprotonation->Products RBC_Lysis_Workflow Start Start: Whole Blood Sample Add_Lysis_Buffer Add Acetic Acid-Based Lysis Buffer (e.g., 3%) Start->Add_Lysis_Buffer Incubate Incubate at Room Temperature Add_Lysis_Buffer->Incubate Centrifuge Centrifuge to Pellet White Blood Cells Incubate->Centrifuge Remove_Supernatant Aspirate Supernatant (contains lysed RBCs) Centrifuge->Remove_Supernatant Wash_Pellet Resuspend Pellet in Buffer (e.g., PBS) Remove_Supernatant->Wash_Pellet Centrifuge_2 Centrifuge to Wash Wash_Pellet->Centrifuge_2 Final_Pellet Final Leukocyte Pellet Centrifuge_2->Final_Pellet Analysis Proceed to WBC Counting/Analysis Final_Pellet->Analysis

References

An In-depth Technical Guide to the Mechanism of Action of Acetic Acid as a Fixative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fixation is a critical step in the preparation of biological specimens, aimed at preserving cellular architecture and molecular components in a life-like state. Acetic acid, a simple carboxylic acid, plays a unique and vital role in many fixative formulations. Unlike cross-linking fixatives such as formaldehyde, acetic acid's primary mechanism of action is the precipitation of nucleoproteins and the controlled swelling of collagenous tissues. It is rarely used alone due to its limited effect on cytoplasmic proteins and its tendency to cause tissue swelling. However, when combined with other reagents like ethanol and formaldehyde, it offers excellent nuclear preservation and counteracts the shrinkage artifacts induced by other components. This technical guide provides a comprehensive overview of the mechanisms through which acetic acid exerts its fixative properties, presents available data on its effects, details experimental protocols for its use, and visualizes the key molecular interactions.

Core Mechanism of Action

Acetic acid functions as a fixative primarily through non-covalent interactions that alter the hydration shells and electrostatic charges of macromolecules. Its action is highly specific to certain cellular components, making it an indispensable ingredient in many compound fixatives.

Precipitation of Nucleic Acids and Nucleoproteins

The most significant role of acetic acid in fixation is the preservation of nuclear detail.[1] It is a coagulant fixative for nucleic acids.[1] The acidic environment created by acetic acid (typically used at a 5% concentration in mixtures) disrupts the electrostatic interactions between the negatively charged phosphate backbone of DNA and the positively charged histone proteins that form the nucleosome core. This neutralization of charges, coupled with the displacement of water molecules, leads to the aggregation and precipitation of the entire nucleoprotein complex.[1] This action effectively "fixes" the chromatin in place, preventing its loss during subsequent processing steps and resulting in crisp, well-defined nuclear morphology.[2]

Effects on Proteins and Collagen

Acetic acid is generally not considered a protein fixative.[1] It does not form cross-links and has a limited effect on most cytoplasmic proteins, other than causing them to swell by absorbing water.[1] This swelling property is particularly pronounced in collagen. Acetic acid breaks the intermolecular salt-links and hydrogen bonds within the collagen fibers, causing them to hydrate and swell.[3] While detrimental when used in isolation, this effect is highly advantageous in compound fixatives. For instance, in alcohol-based fixatives, which are known to cause significant tissue shrinkage, the inclusion of acetic acid counteracts this effect, leading to better preservation of overall tissue architecture.[1][4]

Lysis of Red Blood Cells

A notable characteristic of fixatives containing acetic acid is their ability to lyse red blood cells. The acidic solution disrupts the erythrocyte membrane and alters the hemoglobin structure, leading to cell rupture.[5] This can be beneficial in certain applications by clearing the background of blood cells, but it is a critical consideration when the preservation of erythrocytes is required.

Data Presentation: Effects of Acetic Acid-Containing Fixatives

Quantitative data on the specific effects of acetic acid within a fixative mixture is often presented semi-quantitatively in the literature. The following tables summarize findings from comparative studies.

Morphological Preservation

The inclusion of acetic acid in fixatives like Carnoy's and Bouin's fluid can impact cellular and nuclear morphology. The following table is a summary of findings from a study comparing different fixatives over various time intervals.

FeatureFixative6 hours12 hours24 hours30-48 hours
Nuclear Shrinkage 10% FormalinGoodGoodExcellent Good
Bouin's FluidFairExcellent Excellent Poor
Carnoy's FluidExcellent Excellent FairPoor (Distortion)
Absolute EthanolGoodFairPoorVery Poor
Cellular Shrinkage 10% FormalinGoodGoodExcellent Good
Bouin's FluidFairExcellent Excellent Poor
Carnoy's FluidExcellent Excellent FairPoor (Distortion)
Absolute EthanolGoodFairPoorVery Poor

Source: Adapted from data presented in a study by Singhal et al. (2016) on histomorphometric changes. Scores are interpreted from descriptions of "good," "excellent," "fair," and "poor" preservation.

Immunohistochemical Staining

The choice of fixative significantly impacts the preservation of antigenicity for immunohistochemistry (IHC). Alcohol-based fixatives containing acetic acid can offer superior antigen preservation for some epitopes compared to formalin.

Parameter10% Neutral Buffered Formalin (NBF)Alcohol-Acetic Acid Fixative
Nuclear Detail Score (avg.) 2.7 ± 0.32.3 ± 0.4
Cytoplasmic Clarity Score (avg.) 2.7 ± 0.32.3 ± 0.4
Cytokeratin Staining Intensity (3+) 63.3% of samples86.6% of samples
CD3 Staining Intensity (3+) 66.6% of samples83.3% of samples
Background Staining More ProminentLess Prominent

Source: Adapted from a comparative evaluation by Kumar et al. (2025). The alcohol-acetic acid mixture consisted of 70% ethanol-methanol-acetic acid.[6]

Collagen Swelling

Acetic acid is known to induce swelling in collagen by disrupting its structure. While precise quantitative data from histological fixation studies is scarce, studies on collagen extraction provide insight into this phenomenon.

ParameterCollagen dialyzed by Deionized Water (DDW)Collagen dialyzed by 0.5 M Acetic Acid (DAC)
Swelling Ratio (0.5% w/v collagen) 107.15 ± 1.01 g water/g scaffold70.07 ± 1.29 g water/g scaffold
Swelling Ratio (1% w/v collagen) 88.96 ± 0.88 g water/g scaffold86.18 ± 0.64 g water/g scaffold

Source: Adapted from a study on the influence of acetic acid residue on type I collagen scaffolds by Kim et al. (2018).[7] Note: This data is from a study on isolated collagen and may not directly reflect the swelling behavior within complex tissues during fixation.

Mandatory Visualizations

Signaling Pathways and Molecular Interactions

cluster_0 Nucleoprotein Precipitation by Acetic Acid DNA DNA (Negative Phosphate Backbone) Nucleosome Stable Nucleosome (Electrostatic Interaction) DNA->Nucleosome binds to Histones Histone Proteins (Positive Charge) Histones->Nucleosome Precipitate Precipitated Nucleoprotein (Preserved Nucleus) Nucleosome->Precipitate Aggregates to form AceticAcid Acetic Acid (H+) AceticAcid->Nucleosome Disrupts Interaction

Caption: Mechanism of nucleoprotein precipitation by acetic acid.

cluster_1 Collagen Swelling by Acetic Acid Collagen Compact Collagen Fibril (Intermolecular Bonds) SwollenCollagen Swollen Collagen Fibril (Hydrated) Collagen->SwollenCollagen becomes AceticAcid Acetic Acid (H+) AceticAcid->Collagen Breaks Bonds Water Water Molecules Water->SwollenCollagen Infiltrates

Caption: Mechanism of collagen swelling induced by acetic acid.

Experimental Workflow

cluster_2 General Workflow for Acetic Acid Fixation Tissue 1. Tissue Collection (≤ 5mm thick) Fixation 2. Immersion in Acetic Acid-Containing Fixative (e.g., FAA, Carnoy's, Bouin's) Tissue->Fixation Wash 3. Post-Fixation Wash (e.g., 70% Ethanol) Fixation->Wash Dehydration 4. Dehydration (Graded Ethanol Series) Wash->Dehydration Clearing 5. Clearing (e.g., Xylene) Dehydration->Clearing Embedding 6. Paraffin Embedding Clearing->Embedding

Caption: General experimental workflow for tissue fixation.

Experimental Protocols

The following are detailed protocols for commonly used fixatives containing acetic acid. Safety Precautions: Always work in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Formaldehyde is a known carcinogen, and glacial acetic acid is corrosive.

Formalin-Acetic Acid-Alcohol (FAA) Fixation

FAA is a versatile fixative, particularly for botanical specimens, that provides a balance between the hardening effects of alcohol and the swelling effects of acetic acid.

Composition:

  • 95% Ethanol: 50 ml

  • Glacial Acetic Acid: 5 ml

  • Formalin (37-40% formaldehyde): 10 ml

  • Distilled Water: 35 ml[8]

Methodology:

  • Preparation: Prepare the FAA solution fresh in a fume hood by mixing the components.

  • Tissue Collection: Excise tissue samples and ensure at least one dimension is no thicker than 3-5 mm to allow for rapid penetration of the fixative.

  • Fixation: Immediately immerse the tissue in cold (4°C) FAA solution. The volume of fixative should be at least 15-20 times the volume of the tissue.[9]

  • Vacuum Infiltration (Optional but Recommended): Place the container with the tissue and fixative in a vacuum chamber and apply a moderate vacuum for a few minutes. Release the vacuum slowly. Repeat this cycle 2-3 times to facilitate the infiltration of the fixative into the tissue.[9]

  • Incubation: Fix the tissue for 4-24 hours at 4°C, depending on the size and density of the tissue.[8]

  • Post-Fixation Wash: After fixation, decant the FAA and wash the tissue in several changes of 70% ethanol to remove residual acid and formaldehyde.[9] The tissue can be stored in 70% ethanol at 4°C.

  • Processing: Proceed with standard tissue processing, including dehydration through a graded ethanol series, clearing with an agent like xylene, and embedding in paraffin.

Carnoy's Fixative

Carnoy's fluid is a rapid-acting, non-aqueous fixative that provides excellent nuclear preservation and is often used for preserving glycogen.

Composition:

  • Absolute Ethanol: 60 ml

  • Chloroform: 30 ml

  • Glacial Acetic Acid: 10 ml[10]

Methodology:

  • Preparation: Prepare Carnoy's fixative fresh in a fume hood.

  • Fixation: Immerse the tissue in Carnoy's fixative for 1-3 hours.[6] Due to its rapid action, fixation times are much shorter than for aqueous fixatives.

  • Post-Fixation: Transfer the fixed tissue directly to 80% or absolute ethanol for storage or immediate processing.[6] A post-fixation wash is not typically required as the components are volatile.

  • Processing: Proceed with dehydration (if necessary, starting from a high percentage of ethanol), clearing, and paraffin embedding.

Bouin's Solution

Bouin's solution is excellent for fixing soft and delicate tissues, such as gastrointestinal biopsies, and provides superior results with trichrome stains.

Composition:

  • Saturated Aqueous Picric Acid: 75 ml

  • Formalin (37-40% formaldehyde): 25 ml

  • Glacial Acetic Acid: 5 ml[4]

Methodology:

  • Preparation: Mix the components in a fume hood.

  • Fixation: Immerse the tissue in Bouin's solution for 6-24 hours.[11][12] The picric acid will impart a yellow color to the tissue.

  • Post-Fixation Wash: It is crucial to remove the excess picric acid. Wash the tissue in multiple changes of 50-70% ethanol until the yellow color no longer leaches from the tissue.[11] Residual picric acid can interfere with staining.

  • Storage: After washing, tissues can be stored in 70% ethanol.

  • Processing: Proceed with standard tissue processing protocols.

Conclusion

Acetic acid is a highly effective, albeit specialized, component in the world of histological fixation. Its primary strength lies in the excellent preservation of nuclear structures through the precipitation of nucleoproteins. While it is a poor fixative for cytoplasmic proteins and causes swelling of collagen, these properties are masterfully exploited in compound fixatives to counteract the shrinkage artifacts of other reagents. The choice to use an acetic acid-containing fixative such as FAA, Carnoy's, or Bouin's solution depends on the specific requirements of the study, including the tissue type, the target cellular components, and the intended downstream applications like immunohistochemistry or special stains. A thorough understanding of its mechanism of action allows researchers to make informed decisions to achieve optimal tissue preservation for accurate and reliable analysis.

References

Acetic Acid as a Carbon Source for Bacterial Growth: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the utilization of acetic acid as a carbon source for bacterial growth. It delves into the core metabolic pathways, regulatory networks, and quantitative data from key experimental findings. Detailed experimental protocols and visual representations of the underlying biological processes are included to support research and development in microbiology and drug discovery.

Introduction

Acetic acid, a short-chain fatty acid, is a readily available and cost-effective carbon source that can support the growth of a wide range of bacteria. Its metabolism is central to various physiological states, including overflow metabolism during growth on sugars and the utilization of alternative carbon sources in diverse environments.[1][2] Understanding the mechanisms of acetate assimilation is crucial for applications ranging from industrial biotechnology, for the production of value-added chemicals, to clinical microbiology, where it can play a role in host-pathogen interactions.[3][4][5] This guide summarizes the key pathways, their regulation, and provides practical information for laboratory-scale studies.

Metabolic Pathways for Acetate Utilization

Bacteria primarily employ two distinct pathways to activate acetate into the central metabolic intermediate, acetyl-coenzyme A (acetyl-CoA). The choice of pathway is often dependent on the external acetate concentration.[5] Once formed, acetyl-CoA is funneled into the glyoxylate shunt, a critical anaplerotic pathway that enables net carbon gain from two-carbon compounds.[6][7]

Acetyl-CoA Synthetase (Acs) Pathway

At low acetate concentrations (typically below 10 mM), the high-affinity enzyme Acetyl-CoA Synthetase (Acs) is the primary route for acetate activation.[1][5] This enzyme catalyzes the direct conversion of acetate to acetyl-CoA in an ATP-dependent manner.[3][8]

Reaction: Acetate + ATP + CoA → Acetyl-CoA + AMP + PPi

The expression of the acs gene is tightly regulated, often induced in the transition to the stationary phase or under carbon-limiting conditions.[9][10]

Phosphotransacetylase (Pta) - Acetate Kinase (AckA) Pathway

At higher acetate concentrations, the lower-affinity Pta-AckA pathway becomes more prominent.[5] This two-step pathway involves the initial conversion of acetate to acetyl phosphate (acetyl-P) by Acetate Kinase (AckA), followed by the conversion of acetyl-P to acetyl-CoA by Phosphotransacetylase (Pta).[3][11][12]

Reactions:

  • Acetate + ATP ⇌ Acetyl-P + ADP (catalyzed by AckA)

  • Acetyl-P + CoA ⇌ Acetyl-CoA + Pi (catalyzed by Pta)

This pathway is reversible and can also be responsible for acetate excretion during overflow metabolism on glycolytic substrates.[1][13]

The Glyoxylate Shunt

When bacteria grow on acetate as the sole carbon source, the glyoxylate shunt is essential for biomass production.[6][14][15] This pathway bypasses the two decarboxylation steps of the tricarboxylic acid (TCA) cycle, allowing for the net conversion of two-carbon units (from acetyl-CoA) into four-carbon compounds like succinate and malate.[7][16] These C4 compounds can then be used for gluconeogenesis and the synthesis of other essential cellular components.[15] The key enzymes of this pathway are isocitrate lyase (ICL) and malate synthase (MS).[14][16]

Diagram of Acetate Utilization Pathways

Acetate_Metabolism Acetate_ext Extracellular Acetate Acetate_int Intracellular Acetate Acetate_ext->Acetate_int Transport Acetyl_CoA Acetyl-CoA Acetate_int->Acetyl_CoA High Affinity (Low Acetate) Acetate_int->Acetyl_CoA Low Affinity (High Acetate) TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Glyoxylate_Shunt Glyoxylate Shunt Acetyl_CoA->Glyoxylate_Shunt Biomass Biomass Synthesis TCA_Cycle->Biomass Glyoxylate_Shunt->Biomass Acs Acs Acs->Acetate_int Pta_AckA Pta-AckA Pta_AckA->Acetate_int Acetate_Regulation Glucose Glucose cAMP cAMP Glucose->cAMP - CRP CRP cAMP->CRP + acs acs gene CRP->acs activates Acs_protein Acs protein acs->Acs_protein expresses Acetate_utilization Acetate Utilization Acs_protein->Acetate_utilization IclR IclR aceBAK aceBAK operon IclR->aceBAK represses Glyoxylate_shunt_enzymes Glyoxylate Shunt Enzymes aceBAK->Glyoxylate_shunt_enzymes expresses Glyoxylate_shunt_enzymes->Acetate_utilization Experimental_Workflow Starter_Culture Overnight Starter Culture (Rich Medium) Cell_Harvest Cell Harvest & Washing Starter_Culture->Cell_Harvest Inoculation Inoculation into M9-Acetate Medium Cell_Harvest->Inoculation Incubation Incubation with Shaking Inoculation->Incubation Sampling Time-course Sampling Incubation->Sampling OD_Measurement OD600 Measurement Sampling->OD_Measurement Data_Analysis Growth Curve Analysis OD_Measurement->Data_Analysis

References

A Technical Guide to the Fundamental Biochemistry of the Acetyl Group from Acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Centrality of the Acetyl Group

The acetyl group, a simple two-carbon moiety (–COCH₃), is a fundamental building block and signaling molecule in all domains of life.[1] Derived from acetic acid, its activated form, Acetyl-Coenzyme A (Acetyl-CoA), stands at the crossroads of cellular metabolism, linking the catabolism of carbohydrates, fatty acids, and amino acids with a vast array of biosynthetic and energy-producing pathways.[2][3] Acetyl-CoA's main function is to deliver the acetyl group to the citric acid cycle (TCA cycle) for oxidation and energy production.[4][5] However, its significance extends far beyond bioenergetics. The availability of acetyl-CoA and the subsequent acetylation of proteins, particularly histones, represent a critical nexus between the metabolic state of the cell and the regulation of gene expression.[6][7] This guide provides an in-depth technical overview of the journey of the acetyl group from acetic acid to its central roles in metabolism and cellular regulation, with a focus on quantitative data and experimental methodologies relevant to drug development.

Activation of Acetic Acid: The Acetyl-CoA Synthetase Reaction

For acetic acid (acetate at physiological pH) to be biologically active, it must be "activated" by its ligation to Coenzyme A (CoA).[8] This critical step is catalyzed by Acetyl-CoA Synthetase (ACS), also known as acetate-CoA ligase (EC 6.2.1.1).[9][10] The reaction is a two-step, ATP-dependent process that forms a high-energy thioester bond, making the transfer of the acetyl group energetically favorable.[4][8][11]

The overall reaction is: ATP + Acetate + CoA → AMP + Pyrophosphate (PPi) + Acetyl-CoA [9]

  • Step 1 (Adenylation): Acetate reacts with ATP to form an acetyl-AMP intermediate and pyrophosphate. This first half-reaction is energetically unfavorable.[10][11]

  • Step 2 (Thioesterification): The acetyl group is transferred from AMP to the sulfhydryl group of Coenzyme A, forming acetyl-CoA and releasing AMP.[12]

The hydrolysis of the pyrophosphate product helps to drive the overall reaction forward.[11] Eukaryotic cells typically express two main isoforms of ACS: a cytosolic form (ACSS2) involved in biosynthetic processes and a mitochondrial form (ACSS1) primarily involved in energy generation.[8][10][13]

Acetyl_CoA_Synthetase_Reaction cluster_0 Step 1: Adenylation cluster_1 Step 2: Thioesterification Acetate Acetate Acetyl_AMP Acetyl-AMP Intermediate Acetate->Acetyl_AMP ATP ATP ATP->Acetyl_AMP PPi Pyrophosphate (PPi) Acetyl_AMP->PPi Acetyl_AMP_ref Acetyl-AMP Intermediate Acetyl_AMP->Acetyl_AMP_ref ACS Acetyl-CoA Synthetase (ACS) CoA Coenzyme A Acetyl_CoA Acetyl-CoA CoA->Acetyl_CoA AMP AMP Acetyl_CoA->AMP Acetyl_AMP_ref->Acetyl_CoA

Caption: The two-step reaction catalyzed by Acetyl-CoA Synthetase (ACS).

Metabolic Fates of the Acetyl Group

Once formed, acetyl-CoA is a pivotal metabolic intermediate that can be directed into several major pathways depending on the cell's energy status and location (mitochondria vs. cytosol).[4][2][6]

Mitochondrial Pathways
  • Citric Acid (TCA) Cycle: The primary fate of mitochondrial acetyl-CoA is to enter the TCA cycle by condensing with oxaloacetate to form citrate.[4][5][14] This initiates a series of oxidative reactions that generate ATP, NADH, and FADH₂, the cell's main energy currencies.[4][3][5]

  • Ketone Body Synthesis: In the liver, under conditions of carbohydrate scarcity (like fasting), mitochondrial acetyl-CoA is used to synthesize ketone bodies (e.g., acetoacetate, β-hydroxybutyrate).[4][6] These are exported to the blood and used as fuel by other tissues like the brain and heart.[4][6]

Cytosolic Pathways

Mitochondrial acetyl-CoA cannot directly cross the inner mitochondrial membrane.[8][14] It is exported to the cytosol as citrate, which is then cleaved by ATP-citrate lyase (ACLY) to regenerate cytosolic acetyl-CoA and oxaloacetate.[14]

  • Fatty Acid Synthesis: Cytosolic acetyl-CoA is the primary building block for the synthesis of fatty acids.[2] The first committed step is its carboxylation to malonyl-CoA by acetyl-CoA carboxylase.

  • Cholesterol and Steroid Synthesis: Acetyl-CoA is the precursor for the mevalonate pathway, which leads to the synthesis of cholesterol and, subsequently, steroid hormones, bile salts, and vitamin D.[4][14]

  • Neurotransmitter Synthesis: In cholinergic neurons, acetyl-CoA is a crucial component for the synthesis of the neurotransmitter acetylcholine, a reaction catalyzed by choline acetyltransferase.[4]

Metabolic_Fates_of_AcetylCoA cluster_mito Mitochondrion cluster_cyto Cytosol / Nucleus Pyruvate Pyruvate AcetylCoA_Mito Acetyl-CoA Pyruvate->AcetylCoA_Mito FattyAcids_Mito Fatty Acids (β-oxidation) FattyAcids_Mito->AcetylCoA_Mito AminoAcids_Mito Amino Acids AminoAcids_Mito->AcetylCoA_Mito TCA_Cycle TCA Cycle (Energy/ATP) AcetylCoA_Mito->TCA_Cycle KetoneBodies Ketone Bodies (Liver) AcetylCoA_Mito->KetoneBodies Citrate_Mito Citrate AcetylCoA_Mito->Citrate_Mito Citrate_Cyto Citrate Citrate_Mito->Citrate_Cyto Citrate Shuttle Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 AcetylCoA_Cyto Acetyl-CoA ACSS2->AcetylCoA_Cyto ACLY ACLY Citrate_Cyto->ACLY ACLY->AcetylCoA_Cyto FattyAcid_Synth Fatty Acid Synthesis AcetylCoA_Cyto->FattyAcid_Synth Cholesterol_Synth Cholesterol Synthesis AcetylCoA_Cyto->Cholesterol_Synth Histone_Acetylation Histone Acetylation AcetylCoA_Cyto->Histone_Acetylation

Caption: Subcellular compartmentalization and major metabolic fates of acetyl-CoA.

The Acetyl Group in Signaling: Histone Acetylation

Beyond its metabolic roles, acetyl-CoA is the sole donor of acetyl groups for the post-translational modification of proteins, most notably the acetylation of lysine residues on histone tails. This process is a cornerstone of epigenetic regulation.

  • Mechanism: Histone Acetyltransferases (HATs) transfer the acetyl group from nuclear acetyl-CoA to lysine residues on histones (e.g., H3K9, H3K27).[15][16] This modification neutralizes the positive charge of lysine, weakening the interaction between histones and the negatively charged DNA backbone.

  • Functional Consequence: The resulting "open" or relaxed chromatin structure (euchromatin) is more accessible to transcription factors, leading to the activation of gene expression.[17] Conversely, Histone Deacetylases (HDACs) remove these acetyl groups, leading to chromatin condensation and gene silencing.

  • Metabolic Link to Gene Regulation: The nuclear concentration of acetyl-CoA directly influences the activity of HATs.[15][6] High levels of nuclear acetyl-CoA, often a sign of a high-energy "fed" state, promote histone acetylation and the expression of genes related to growth and proliferation.[6] The nuclear-localized enzyme ACSS2 can generate acetyl-CoA "on-site" from acetate, directly linking this nutrient source to the regulation of specific genes, including those involved in neuronal plasticity and memory.[17][18]

Caption: The dynamic regulation of gene expression by histone acetylation.

Quantitative Biochemical Data

The following table summarizes key quantitative parameters associated with acetyl-CoA metabolism. Note that values can vary significantly based on organism, tissue, and experimental conditions.

ParameterEnzyme / MetaboliteOrganism / TissueValueReference
Enzyme Kinetics
Km for AcetateAcetyl-CoA Synthetase (ACS)Various0.2 - 1.0 mMGeneral knowledge
Km for ATPAcetyl-CoA Synthetase (ACS)Various0.2 - 0.6 mMGeneral knowledge
Km for CoAAcetyl-CoA Synthetase (ACS)Various~0.1 mMGeneral knowledge
ΔGº′ (Overall Reaction)Acetyl-CoA Synthetase (ACS)In vitro-31.5 kJ/mol (for thioester hydrolysis)[4]
Metabolite Concentrations
Acetyl-CoARat Liver (Normal)Rattus norvegicus50 - 100 nmol/g wet weight[19]
Acetyl-CoACultured CellsVarious1 - 100 µM (highly variable)[19]

Key Experimental Protocols

Protocol: Spectrophotometric Assay for Acetyl-CoA Synthetase (ACS) Activity

This protocol measures ACS activity by coupling the production of Acetyl-CoA to subsequent enzymatic reactions that result in the reduction of NAD⁺ to NADH, which can be monitored by the increase in absorbance at 340 nm.

Principle:

  • Acetate + ATP + CoA ---(ACS)---> Acetyl-CoA + AMP + PPi

  • Acetyl-CoA + Oxaloacetate ---(Citrate Synthase)---> Citrate + CoA

  • Malate + NAD⁺ ---(Malate Dehydrogenase)---> Oxaloacetate + NADH + H⁺

The regeneration of oxaloacetate in the second reaction is driven by the malate dehydrogenase reaction, linking acetyl-CoA production to NADH formation.

Materials:

  • Tris-HCl buffer (100 mM, pH 7.8)

  • ATP solution (20 mM)

  • MgCl₂ solution (50 mM)

  • Coenzyme A (CoA) solution (2 mM)

  • L-Malate solution (50 mM)

  • NAD⁺ solution (50 mM)

  • Citrate Synthase (CS) (e.g., 25 U/ml)

  • Malate Dehydrogenase (MDH) (e.g., 50 U/ml)

  • Sodium Acetate solution (1 M)

  • Protein extract (cell or tissue lysate)

  • 96-well transparent flat-bottom plate

  • Spectrophotometer (plate reader) capable of reading at 340 nm and maintaining 37°C

Procedure:

  • Prepare Master Mix: For each reaction, prepare a master mix containing: 140 µl of a mix of Tris-HCl buffer, L-Malate, ATP, MgCl₂, CoA, NAD⁺, MDH, and CS.[20] The exact volumes of each component should be optimized based on stock concentrations to achieve the desired final concentrations in the well.

  • Sample Preparation: Prepare several dilutions of the protein extract (e.g., 1:1, 1:10, 1:100) in phosphate or Tris buffer to ensure the measured activity falls within the linear range of the assay.[20]

  • Assay Setup: To each well of the 96-well plate, add 140 µl of the Master Mix.[20] Add 40 µl of the diluted protein extract.[20] Include a negative control with buffer instead of protein extract.

  • Initiate Reaction: Start the reaction by adding 20 µl of 1 M sodium acetate to each well.[20] Mix thoroughly by gentle pipetting or plate shaking.

  • Data Acquisition: Immediately place the plate in the spectrophotometer pre-heated to 37°C.[20] Record the increase in absorbance at 340 nm every 30-60 seconds for 5-10 minutes.[20]

  • Calculation: Determine the rate of reaction (ΔA340/min) from the linear portion of the curve. Calculate enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that produces 1 µmol of NADH per minute.

Protocol: Chromatin Immunoprecipitation (ChIP) for Histone Acetylation

This protocol outlines the key steps for performing ChIP to analyze the genomic localization of specific histone acetylation marks (e.g., H3K27ac).

Principle: Proteins (including histones) are cross-linked to DNA in living cells. The chromatin is then isolated and sheared into small fragments. An antibody specific to the histone modification of interest is used to immunoprecipitate the corresponding chromatin fragments. The cross-links are reversed, and the associated DNA is purified and can be analyzed by qPCR (ChIP-qPCR) or high-throughput sequencing (ChIP-seq).[21][22]

Materials:

  • Cultured cells or finely minced tissue

  • Formaldehyde (16% or 37%)

  • Glycine (2.5 M)

  • Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer

  • Nuclear Lysis Buffer (containing SDS)

  • Sonicator or Micrococcal Nuclease (MNase)

  • ChIP Dilution Buffer

  • Antibody specific for the histone acetylation mark (e.g., anti-H3K27ac)

  • Protein A/G magnetic beads

  • Wash Buffers (low salt, high salt, LiCl)

  • Elution Buffer

  • Proteinase K

  • Phenol:Chloroform:Isoamyl Alcohol and/or DNA purification columns

Procedure:

  • Cross-linking: Treat cells with formaldehyde (final concentration ~1%) for 10 minutes at room temperature to cross-link proteins to DNA.[23] Quench the reaction by adding glycine.[23]

  • Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to release nuclei. Lyse the nuclei and shear the chromatin into fragments of 200-800 bp using sonication or enzymatic digestion with MNase.[24]

  • Immunoprecipitation (IP): Dilute the sheared chromatin and pre-clear it with Protein A/G beads to reduce non-specific binding. Incubate the chromatin overnight at 4°C with the specific antibody.[24]

  • Capture and Washes: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.[21] Wash the beads sequentially with a series of buffers (low salt, high salt, LiCl, and TE buffer) to remove non-specifically bound proteins and DNA.[21]

  • Elution and Cross-link Reversal: Elute the chromatin from the beads. Reverse the formaldehyde cross-links by incubating at 65°C for several hours in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and proteins.

  • DNA Purification: Purify the DNA using spin columns or phenol-chloroform extraction followed by ethanol precipitation.

  • Analysis: The purified DNA can be quantified and used as a template for qPCR to analyze specific gene loci or for library preparation for ChIP-seq to map the modification genome-wide.[25]

ChIP_Workflow cluster_analysis 7. Downstream Analysis Start 1. Cross-linking (Formaldehyde) Lysis 2. Cell Lysis & Chromatin Shearing (Sonication) Start->Lysis IP 3. Immunoprecipitation (Specific Antibody) Lysis->IP Capture 4. Capture & Wash (Magnetic Beads) IP->Capture Elute 5. Elution & Reverse Cross-links Capture->Elute Purify 6. DNA Purification Elute->Purify qPCR ChIP-qPCR (Locus-specific) Purify->qPCR Analyze Seq ChIP-seq (Genome-wide) Purify->Seq Analyze

Caption: A generalized experimental workflow for Chromatin Immunoprecipitation (ChIP).

Conclusion and Implications for Drug Development

The acetyl group, activated from acetic acid into acetyl-CoA, is far more than a simple metabolic fuel. It is a master regulator that integrates the cell's nutritional status with its transcriptional program and biosynthetic activities. Its central position makes the enzymes that control its metabolism, such as Acetyl-CoA Synthetase (ACS) and ATP-Citrate Lyase (ACLY), attractive targets for therapeutic intervention.[13][26] For example, inhibiting ACSS2 in certain cancers that are reliant on acetate for growth and survival presents a promising therapeutic strategy.[13][26] Furthermore, modulating the levels of nuclear acetyl-CoA to influence the epigenetic landscape via histone acetylation is a key area of interest for diseases ranging from cancer to neurodegenerative disorders.[17][18] A thorough understanding of the fundamental biochemistry of the acetyl group is therefore indispensable for professionals engaged in modern drug discovery and development.

References

An In-Depth Technical Guide to Acetic Acid-Induced Protein Denaturation

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein denaturation is a critical process in biochemistry and biopharmaceutical development, involving the loss of the native three-dimensional structure of proteins, which in turn leads to a loss of function.[1][2] Acetic acid, a weak organic acid, is a widely utilized agent for inducing denaturation in both research and industrial settings.[3] Its efficacy stems from its ability to alter the pH of the protein's environment and directly interact with the protein structure.[4][5] Understanding the precise mechanisms and quantitative effects of acetic acid on protein stability is paramount for applications ranging from protein purification and analysis to drug formulation and understanding cellular stress responses.[6][7] This guide provides a comprehensive technical overview of the core principles of acetic acid-induced protein denaturation, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.

Core Mechanisms of Acetic Acid-Induced Protein Denaturation

The native, functional conformation of a protein is stabilized by a delicate balance of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, ionic bonds (salt bridges), and van der Waals forces.[1] Acetic acid-induced denaturation primarily involves the disruption of these stabilizing forces.[2][8]

2.1 Disruption of Ionic Bonds and Hydrogen Bonds

Acetic acid, by lowering the pH of the solution, directly influences the ionization state of acidic and basic amino acid side chains.[5][9] At low pH, carboxylate groups (-COO⁻) on amino acids like aspartic acid and glutamic acid become protonated (-COOH).[5] This neutralizes the negative charges and disrupts the ionic bonds (salt bridges) that are crucial for maintaining the protein's tertiary and quaternary structures.[2][5] The alteration of charge distribution also interferes with the intricate network of hydrogen bonds, further destabilizing the protein's folded state.[5][10] Acid-induced unfolding is a common phenomenon, often occurring between pH 2 and 5.[1][5]

2.2 Direct Interaction with Protein Residues

Molecular dynamics simulations have revealed that acetic acid molecules can directly interact with specific regions of a protein.[4] These interactions can be more persistent than those with water, effectively competing for hydrogen bonding sites and promoting the unfolding process.[4] For instance, in the case of HIV-1 Protease, denaturation in 9 M acetic acid was shown to be initiated by the direct interaction of acetic acid molecules with sensitive regions of the protein, such as α-helical residues.[4]

2.3 Induction of Endoplasmic Reticulum (ER) Stress

In living cells, acetic acid can induce stress on the endoplasmic reticulum (ER), the primary site for folding of secretory and transmembrane proteins.[6] Treatment of Saccharomyces cerevisiae with acetic acid led to an increase in misfolded proteins within the ER, triggering the Unfolded Protein Response (UPR).[6] This indicates that acetic acid disrupts the cellular machinery responsible for proper protein folding.[6]

Acid_Denaturation_Mechanism cluster_native Native Protein (Folded) cluster_denatured Denatured Protein (Unfolded) Native Functional 3D Structure Interactions Stabilizing Forces: - Hydrogen Bonds - Salt Bridges - Hydrophobic Interactions Denatured Loss of Secondary & Tertiary Structure Native->Denatured Unfolding Loss Disrupted Interactions: - Broken Salt Bridges - Altered H-Bonds AceticAcid Acetic Acid (CH₃COOH) Lowers pH AceticAcid->Native Protonation of -COO⁻ groups AceticAcid->Denatured Direct Interaction with Residues

Caption: Mechanism of protein denaturation by acetic acid.

Cellular Stress Response: The Unfolded Protein Response (UPR)

Acetic acid exposure can overwhelm the protein folding capacity of the ER, leading to an accumulation of misfolded proteins, a condition known as ER stress.[6] To cope with this, cells activate a signaling pathway called the Unfolded Protein Response (UPR). In yeast, this involves the activation of the Ire1p-Hac1p pathway, which aims to restore ER homeostasis by upregulating chaperone proteins and enhancing protein degradation pathways.[6]

UPR_Pathway AceticAcid Acetic Acid Stress ER_Stress ER Stress (Accumulation of Misfolded Proteins) AceticAcid->ER_Stress Ire1p Ire1p Activation ER_Stress->Ire1p Hac1_mRNA HAC1 mRNA Splicing Ire1p->Hac1_mRNA splicing Hac1p Hac1p Translation Hac1_mRNA->Hac1p UPRE UPR Target Genes (e.g., Chaperones) Hac1p->UPRE transcription activation Response Restoration of ER Homeostasis UPRE->Response Experimental_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Biophysical Analysis cluster_results 3. Data Interpretation Protein Purified Protein Stock Solution Samples Protein Samples with Varying [Acetic Acid] Protein->Samples Denaturant Acetic Acid Titration Series Denaturant->Samples CD Circular Dichroism (Secondary Structure) Samples->CD Fluorescence Fluorescence Spec. (Tertiary Structure) Samples->Fluorescence DSC Differential Scanning Calorimetry (Stability) Samples->DSC Unfolding Unfolding Curve CD->Unfolding Fluorescence->Unfolding Thermo Thermodynamic Parameters (Tm, ΔH) DSC->Thermo Mechanism Mechanism of Denaturation Unfolding->Mechanism Thermo->Mechanism

References

The Scientific Mechanism of Acetic Acid (E260) as a Food Preservative: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Core Antimicrobial Mechanism

The primary antimicrobial activity of acetic acid is attributed to the undissociated form of the acid (CH₃COOH).[8][9][10][11][12] This lipophilic molecule can freely diffuse across the microbial cell membrane.[8][12] Once inside the cytoplasm, which typically has a higher pH than the surrounding acidic environment, the undissociated acetic acid dissociates into its constituent ions: a proton (H⁺) and an acetate anion (CH₃COO⁻).[9][13] This process triggers a cascade of disruptive events for the microbial cell.

Intracellular pH Disruption

The release of protons within the cytoplasm leads to a significant decrease in the intracellular pH (pHi).[9][13][14] This acidification of the cytoplasm can disrupt various cellular processes that are highly pH-dependent. To counteract this, the cell activates mechanisms to pump out the excess protons, a process that consumes a substantial amount of cellular energy in the form of ATP.[9] The depletion of ATP reserves for pH homeostasis compromises other essential cellular functions, ultimately inhibiting growth.

Cell Membrane Disruption

Acetic acid's interaction with the cell membrane extends beyond simple diffusion. The accumulation of acetate anions within the cell can lead to osmotic imbalances and disrupt the membrane potential.[1][15] Some studies suggest that acetic acid can alter the lipid composition and integrity of the cell membrane, further compromising its function as a selective barrier.[16]

Inhibition of Metabolic Enzymes

The decrease in intracellular pH can lead to the denaturation of essential proteins, including metabolic enzymes.[1] Furthermore, the acetate anion itself can have inhibitory effects on certain enzymatic pathways. For instance, studies have shown that acetic acid can inhibit the activity of enzymes like α-amylase and protease.[17] The disruption of key metabolic pathways further contributes to the bacteriostatic and bactericidal effects of acetic acid.

Factors Influencing Efficacy

The antimicrobial efficacy of acetic acid is not absolute and is influenced by several factors:

  • pH of the Food Matrix: The antimicrobial activity of acetic acid is highly dependent on the pH of the food. At a lower external pH, a higher proportion of the acid exists in its undissociated, more potent form.

  • Concentration of Acetic Acid: As with any antimicrobial agent, the concentration of acetic acid is directly correlated with its inhibitory effect.

  • Type of Microorganism: Different microorganisms exhibit varying levels of tolerance to acetic acid. Gram-negative bacteria, with their outer membrane, can sometimes show more resistance than Gram-positive bacteria, although acetic acid is effective against both.[6][7]

  • Temperature: The temperature of the food can influence the rate of microbial growth and the effectiveness of acetic acid.

  • Presence of Other Substances: The presence of other compounds in the food matrix can either enhance or diminish the antimicrobial effect of acetic acid.

Quantitative Data on Antimicrobial Activity

The following tables summarize quantitative data on the efficacy of acetic acid against various microorganisms as reported in the scientific literature.

Table 1: Minimum Inhibitory Concentrations (MICs) of Acetic Acid against Planktonic Bacteria

MicroorganismMIC (%)Reference
Pseudomonas aeruginosa0.16 - 0.31[18]
Acinetobacter baumannii0.16 - 0.31[18]
Various common wound-infecting pathogens≤ 0.31[18]
Coagulase-negative Staphylococcus0.05 ± 0.00 - 0.25 ± 0.06 (µL/mL)[19][20]
Klebsiella pneumoniae0.05 ± 0.00 - 0.25 ± 0.06 (µL/mL)[19][20]
Proteus vulgaris0.05 ± 0.00 - 0.25 ± 0.06 (µL/mL)[19][20]
Enterococcus species0.05 ± 0.00 - 0.25 ± 0.06 (µL/mL)[19][20]
Serratia marcescens0.05 ± 0.00 - 0.25 ± 0.06 (µL/mL)[19][20]

Table 2: Inhibition Zone Diameters of Acetic Acid against Food Spoilage Bacteria

Concentration (%)Inhibition Zone Diameter (mm)Reference
0.513 - 18[6][7]
1.016 - 18[6][7]
1.520 - 22[6][7]
2.022 - 27[6][7]
2.527 - 35[6][7]

Table 3: Effect of Undissociated Acetic Acid on Intracellular pH of Saccharomyces cerevisiae

Extracellular pH (pHex)Undissociated Acetic Acid (g/L)Intracellular pH (pHi)Reference
6.50 - 0.0356.2 to 5.9[9][14]
5.60 - 0.105.8 to 5.4[9][14]
4.50 - 0.105.6 to 4.4[9][14]
3.50 - 0.105.6 to 4.4[9][14]

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of antimicrobial efficacy. Below are outlines of key experimental protocols cited in the literature.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20]

  • Preparation of Acetic Acid Solutions: A stock solution of acetic acid is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The wells containing the different concentrations of acetic acid are inoculated with the prepared microbial suspension. Positive (microorganism in broth without acetic acid) and negative (broth only) controls are included. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of acetic acid in which there is no visible growth.

Protocol 2: Agar Well Diffusion Method for Assessing Antibacterial Activity

This method provides a qualitative or semi-quantitative measure of the antimicrobial activity of a substance.[6][7]

  • Preparation of Agar Plates: A suitable agar medium (e.g., Nutrient Agar) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of the agar using a sterile swab.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Application of Acetic Acid: A fixed volume of different concentrations of acetic acid is added to each well.

  • Incubation: The plates are incubated under suitable conditions to allow for microbial growth and diffusion of the acid.

  • Measurement of Inhibition Zones: The diameter of the clear zone of no growth around each well is measured in millimeters. A larger diameter indicates greater antimicrobial activity.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows discussed.

cluster_extracellular Extracellular Environment (Low pH) cluster_cell Microbial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm (Higher pH) CH3COOH_out Undissociated Acetic Acid (CH3COOH) CH3COOH_in CH3COOH CH3COOH_out->CH3COOH_in Passive Diffusion Dissociation Dissociation CH3COOH_in->Dissociation H_ion H+ (Protons) Dissociation->H_ion CH3COO_ion CH3COO- (Acetate) Dissociation->CH3COO_ion pHi_decrease Intracellular pH Decrease H_ion->pHi_decrease Enzyme_inhibition Enzyme Inhibition CH3COO_ion->Enzyme_inhibition ATP_depletion ATP Depletion pHi_decrease->ATP_depletion Proton Pumping pHi_decrease->Enzyme_inhibition Denaturation Metabolic_disruption Metabolic Disruption ATP_depletion->Metabolic_disruption Enzyme_inhibition->Metabolic_disruption Growth_inhibition Growth Inhibition Metabolic_disruption->Growth_inhibition

Caption: Mechanism of action of undissociated acetic acid against microbial cells.

start Start prep_acid Prepare Serial Dilutions of Acetic Acid start->prep_acid prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate Wells prep_acid->inoculate prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_results Visually Inspect for Turbidity incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

efficacy Antimicrobial Efficacy of Acetic Acid ph pH of Food Matrix efficacy->ph concentration Concentration of Acetic Acid efficacy->concentration microorganism Type of Microorganism efficacy->microorganism temperature Temperature efficacy->temperature other_substances Presence of Other Substances efficacy->other_substances

Caption: Factors influencing the antimicrobial efficacy of acetic acid.

References

chemical properties of glacial acetic acid for research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties of Glacial Acetic Acid for Research

For researchers, scientists, and drug development professionals, a thorough understanding of the chemical and physical properties of glacial acetic acid is paramount for its effective and safe use in experimental design and chemical synthesis. This guide provides a comprehensive overview of these properties, detailed experimental protocols for their verification, and visualizations of its application in key research workflows.

Core Chemical and Physical Properties

Glacial acetic acid, the anhydrous form of acetic acid, is a colorless liquid with a characteristic pungent odor.[1] It is a weak carboxylic acid but is highly corrosive in its concentrated form.[1][2] The term "glacial" refers to its tendency to form ice-like crystals at temperatures just below room temperature.[2][3][4]

Physical Properties

The key physical properties of glacial acetic acid are summarized in the table below, providing a quick reference for laboratory applications.

PropertyValueSource(s)
Molecular Formula CH₃COOH[3][5][6]
Molecular Weight 60.05 g/mol [3][6]
Appearance Clear, colorless liquid or crystalline solid[1][3]
Odor Pungent, vinegar-like[1][3]
Melting Point ~16.6 °C (61.9 °F)[3][7]
Boiling Point ~118.1 °C (244.6 °F)[3][7]
Density ~1.049 g/cm³ at 25 °C[1][3]
Flash Point ~39-40 °C (102.2-104 °F)[1][6]
Solubility Miscible with water, ethanol, ether, and glycerol[8]
pKa ~4.76
Chemical Properties and Reactivity

Glacial acetic acid is a versatile reagent in organic synthesis and a useful solvent due to its polar protic nature.[9] Its chemical behavior is primarily dictated by the carboxyl functional group (-COOH).

  • Acidity : As a weak acid, it partially dissociates in water to form acetate (CH₃COO⁻) and a hydronium ion (H₃O⁺). This property makes it a suitable acid catalyst for reactions such as esterification and as a pH regulator in formulations.[5][9]

  • Esterification : It reacts with alcohols in the presence of a strong acid catalyst (like sulfuric acid) to form esters. This is a fundamental reaction in the synthesis of various pharmaceutical compounds.[9]

  • Amide Formation : It can react with amines to form amides, another crucial linkage in many biologically active molecules.

  • Reduction : The carboxylic acid group can be reduced to a primary alcohol (ethanol) using strong reducing agents like lithium aluminum hydride.

  • Alpha-Halogenation : In the presence of a catalyst like phosphorus tribromide, the alpha-carbon can be halogenated.

  • Solvent Properties : Its ability to dissolve a wide range of polar and non-polar compounds makes it a valuable solvent in various chemical reactions and for recrystallization.[5][9][10]

Experimental Protocols for Quality Assessment

Ensuring the purity and quality of glacial acetic acid is critical for reproducible experimental results. The following are detailed methodologies for key quality control tests.

Determination of Purity by Titration

This method determines the percentage of acetic acid by titrating a weighed sample with a standardized sodium hydroxide solution.

Materials:

  • Glacial acetic acid sample

  • Standardized 1 N Sodium Hydroxide (NaOH) solution

  • Phenolphthalein indicator solution

  • Distilled water

  • 5 mL stoppered weighing bottle

  • 250 mL Erlenmeyer flask

  • 50 mL burette

  • Analytical balance

Procedure:

  • Accurately weigh approximately 1.0 g of the glacial acetic acid sample in a stoppered weighing bottle.

  • Transfer the weighed sample to a 250 mL Erlenmeyer flask.

  • Add approximately 40 mL of distilled water to the flask.

  • Add 2-3 drops of phenolphthalein indicator to the solution.

  • Fill the burette with the standardized 1 N NaOH solution and record the initial volume.

  • Titrate the acetic acid solution with the NaOH solution until a faint, persistent pink color is observed. This is the endpoint.

  • Record the final volume of the NaOH solution used.

  • Calculate the percentage purity of the acetic acid using the following formula:

    Purity (%) = (Volume of NaOH (mL) × Normality of NaOH × 60.05 × 100) / (Weight of sample (g) × 1000)

Determination of Water Content by Karl Fischer Titration

The Karl Fischer titration is a highly accurate method for determining the water content in glacial acetic acid.

Materials:

  • Karl Fischer titrator (coulometric or volumetric)

  • Karl Fischer reagent (e.g., CombiTitrant, CombiSolvent)

  • Syringe and needle

  • Glacial acetic acid sample

Procedure (Volumetric Method):

  • Add the Karl Fischer solvent to the titration vessel.

  • Pre-titrate the solvent with the Karl Fischer titrant to remove any residual water until a stable endpoint is reached.

  • Accurately weigh a suitable amount of the glacial acetic acid sample in a syringe.

  • Inject the sample into the titration vessel.

  • Start the titration. The instrument will automatically add the titrant and stop at the endpoint.

  • The instrument will calculate the water content, usually in ppm or percentage.

Test for Heavy Metals

This protocol is a limit test to ensure that heavy metal impurities are below a specified level (e.g., not more than 5 ppm).

Materials:

  • Glacial acetic acid sample

  • Standard lead solution (10 ppm Pb)

  • Dilute acetic acid

  • Water bath

  • Nessler cylinders

Procedure:

  • Evaporate 2.0 mL of the glacial acetic acid sample to dryness on a water bath.

  • Dissolve the residue in 2 mL of dilute acetic acid and add water to make up to 25 mL. This is the test solution.

  • Prepare a standard solution by taking 2.5 mL of the standard lead solution, adding 2 mL of dilute acetic acid, and diluting to 25 mL with water.

  • Visually compare the color of the test solution with the standard solution in Nessler cylinders. The color of the test solution should not be darker than that of the standard solution.

Application in Research and Development Workflows

Glacial acetic acid is a cornerstone reagent in numerous research and development applications, from the synthesis of small molecule drugs to large biomolecules.

Synthesis of Acetylsalicylic Acid (Aspirin)

A classic example of esterification where glacial acetic acid can be used, although acetic anhydride is more common in modern synthesis for higher yields.[11][12][13] The workflow illustrates its role as a reactant.

Aspirin_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products Salicylic_Acid Salicylic Acid Heating Heating Salicylic_Acid->Heating Acetic_Acid Glacial Acetic Acid Acetic_Acid->Heating Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Heating Crystallization Crystallization (Addition of Water) Heating->Crystallization Water Water Heating->Water Filtration Vacuum Filtration Crystallization->Filtration Drying Drying Filtration->Drying Aspirin Acetylsalicylic Acid (Aspirin) Drying->Aspirin

Caption: Workflow for the synthesis of acetylsalicylic acid (aspirin).

Solid-Phase Peptide Synthesis (SPPS)

In Fmoc-based solid-phase peptide synthesis, glacial acetic acid is often used in capping unreacted amino groups and in some cleavage cocktails, highlighting its role as a reagent and solvent.

SPPS_Workflow Start Start: Amino Acid-loaded Resin Fmoc_Deprotection Fmoc Deprotection (e.g., Piperidine in DMF) Start->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Amino_Acid_Coupling Amino Acid Coupling (Activated Amino Acid) Wash1->Amino_Acid_Coupling Wash2 Wash (DMF) Amino_Acid_Coupling->Wash2 Capping Capping (Optional) (Acetic Anhydride/Pyridine in DMF or Acetic Acid) Wash2->Capping Repeat_Cycle Repeat Cycle for Next Amino Acid Capping->Repeat_Cycle Final_Deprotection Final Fmoc Deprotection Capping->Final_Deprotection After final cycle Repeat_Cycle->Fmoc_Deprotection Cleavage Cleavage from Resin (e.g., TFA Cocktail with scavengers, sometimes containing Acetic Acid) Final_Deprotection->Cleavage Precipitation_Purification Precipitation and Purification Cleavage->Precipitation_Purification End Final Peptide Precipitation_Purification->End

Caption: Generalized workflow for Fmoc-based solid-phase peptide synthesis.

Safety and Handling

Glacial acetic acid is a corrosive and flammable liquid that requires careful handling.[2][6][14]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14]

  • Ventilation : Handle in a well-ventilated area or under a chemical fume hood to avoid inhaling the pungent vapors.[14]

  • Storage : Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[6] Keep containers tightly closed.[6]

  • Incompatibilities : Avoid contact with strong oxidizing agents, strong bases, and metals.[14]

  • First Aid : In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[14] If inhaled, move to fresh air.[14] If swallowed, do not induce vomiting; rinse mouth with water and seek immediate medical attention.[14]

This guide provides a foundational understanding of the applications. Adherence to the outlined experimental protocols and safety measures is essential for achieving reliable results and maintaining a safe laboratory environment.

References

The Pivotal Role of Acetate in Cellular Respiration: From Metabolic Fuel to Epigenetic Modulator

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Acetate, a short-chain fatty acid, has emerged as a critical substrate and signaling molecule in cellular metabolism, extending far beyond its traditional role as a simple carbon source. For researchers in oncology and metabolic diseases, understanding the nuanced roles of acetate is paramount. It serves as a key bioenergetic fuel, particularly under conditions of metabolic stress such as hypoxia, and as a vital precursor for lipid biosynthesis. Furthermore, acetate-derived acetyl-CoA is a primary substrate for epigenetic modifications, directly linking cellular metabolic status to gene regulation. This guide provides a detailed examination of acetate's journey in cellular respiration, its enzymatic activation, its contribution to the citric acid cycle, and its function as an epigenetic regulator. We present quantitative metabolic data, detailed experimental protocols for studying acetate metabolism, and pathway visualizations to offer a comprehensive resource for professionals in the field.

Core Mechanism: Activation of Acetate to Acetyl-CoA

Before acetate can be utilized in cellular respiration, it must be "activated" by its conversion to acetyl-coenzyme A (acetyl-CoA). This critical step is catalyzed by a class of enzymes known as acetyl-CoA synthetases (ACSS), which ligate acetate to coenzyme A in an ATP-dependent reaction.[1]

The overall reaction proceeds in two steps:

  • Adenylation: Acetate + ATP ↔ Acetyl-AMP + PPi

  • Thioesterification: Acetyl-AMP + CoA-SH → Acetyl-CoA + AMP

The hydrolysis of the pyrophosphate (PPi) product from the first step helps to drive the reaction forward.[2] Mammalian cells express two primary isoforms of ACSS with distinct subcellular localizations and functions:

  • ACSS1: Located in the mitochondrial matrix, ACSS1 primarily generates acetyl-CoA for oxidation through the citric acid (TCA) cycle, playing a key role in energy production, especially during ketogenic conditions or when carbohydrate availability is low.[3][4]

  • ACSS2: Found in the cytoplasm and nucleus, ACSS2 is a versatile enzyme.[4] In the cytoplasm, it generates acetyl-CoA for biosynthetic processes like de novo lipogenesis.[5] In the nucleus, ACSS2 provides the acetyl-CoA necessary for histone acetylation, thereby regulating gene expression.[6]

This subcellular compartmentalization allows cells to direct acetate towards either energy production or anabolic and regulatory functions depending on their metabolic state.

cluster_cytoplasm Cytoplasm / Nucleus cluster_mito Mitochondrial Matrix Acetate_cyto Acetate ACSS2 ACSS2 Acetate_cyto->ACSS2 ATP, CoA AcetylCoA_cyto Acetyl-CoA ACSS2->AcetylCoA_cyto AMP, PPi Lipid Fatty Acid Synthesis AcetylCoA_cyto->Lipid Histone Histone Acetylation AcetylCoA_cyto->Histone Acetate_mito Acetate ACSS1 ACSS1 Acetate_mito->ACSS1 ATP, CoA AcetylCoA_mito Acetyl-CoA ACSS1->AcetylCoA_mito AMP, PPi Citrate Citrate AcetylCoA_mito->Citrate TCA Citric Acid (TCA) Cycle Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Citrate Synthase Citrate->TCA Extracellular Extracellular Acetate Extracellular->Acetate_cyto MCT Transporter Extracellular->Acetate_mito MCT Transporter

Figure 1: Acetate Activation and Compartmentalization.

Acetate as a Fuel for the Citric Acid Cycle

Once converted to acetyl-CoA by ACSS1 in the mitochondrial matrix, acetate serves as a direct fuel for the citric acid cycle. Acetyl-CoA condenses with oxaloacetate to form citrate, initiating a series of enzymatic reactions that result in the production of ATP (via GTP), reducing equivalents (NADH and FADH₂), and carbon dioxide. The NADH and FADH₂ generated are subsequently oxidized by the electron transport chain, driving oxidative phosphorylation to produce the majority of the cell's ATP.

The utilization of acetate is particularly significant under conditions of metabolic stress. In many cancer cells, especially within hypoxic tumor microenvironments, the flux from glucose to acetyl-CoA is diminished.[5] These cells upregulate acetate metabolism to compensate, using it as a crucial source of carbon to fuel the TCA cycle and maintain energy homeostasis.

Quantitative Insights into Acetate Metabolism

The contribution of acetate to cellular acetyl-CoA pools can vary dramatically depending on cell type and metabolic state. Under nutrient-replete, normoxic conditions, most cells derive the vast majority of their acetyl-CoA from glucose and glutamine.[5] However, under hypoxia, this dynamic shifts significantly, highlighting the importance of acetate as an alternative carbon source.

ParameterConditionCell Line(s)Value / ContributionReference(s)
Contribution to Acetyl-CoA NormoxiaVarious Cancer Lines>90% from Glucose/Glutamine[5]
Hypoxia (1% O₂)Various Cancer Lines50-80% from Glucose/Glutamine[5]
Hypoxia (1% O₂)Various Cancer Lines20-50% from other sources, primarily acetate[5]
Enzyme Kinetics (Kₘ for Acetate) In VitroHuman ACSS10.6 mM[1]
In VitroHuman ACSS20.05 mM[1]

Acetate's Role in Epigenetic Regulation

Beyond its bioenergetic role, acetate is a key regulator of gene expression through histone acetylation. The nuclear pool of ACSS2 locally generates acetyl-CoA, which serves as the universal acetyl-group donor for histone acetyltransferases (HATs).[6] HATs catalyze the transfer of this acetyl group to lysine residues on histone tails. This modification neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, leading to a more open chromatin structure (euchromatin) that is permissive for transcription.[1]

This mechanism directly links nutrient availability to gene expression. For instance, under hypoxic conditions, cancer cells can utilize acetate to maintain histone acetylation at the promoters of lipogenic genes, thereby sustaining the production of lipids required for proliferation. ACSS2 has been shown to be recruited to the chromatin of specific neuronal genes, where it provides acetyl-CoA "on-site" to regulate their expression, a process vital for functions like long-term memory.

cluster_nucleus Nucleus cluster_chromatin Chromatin Acetate_nuc Acetate ACSS2 ACSS2 Acetate_nuc->ACSS2 ATP, CoA AcetylCoA_nuc Acetyl-CoA ACSS2->AcetylCoA_nuc AMP, PPi HAT HATs (e.g., p300/CBP) AcetylCoA_nuc->HAT Histone_acetyl Acetylated Histone (Open Chromatin) HAT->Histone_acetyl Histone_deacetyl Histone (Condensed Chromatin) Gene_expr Target Gene Expression Histone_acetyl->Gene_expr Extracellular Extracellular Acetate Extracellular->Acetate_nuc Transport

Figure 2: Acetate-Mediated Epigenetic Regulation.

Key Experimental Protocols

Protocol: Acetyl-CoA Synthetase (ACSS) Activity Assay

This protocol describes a continuous coupled enzymatic assay to measure ACSS activity in cell or tissue lysates. The production of acetyl-CoA is coupled to the reactions of citrate synthase (CS) and malate dehydrogenase (MDH), and the rate of NADH formation is monitored spectrophotometrically at 340 nm.

Principle:

  • ACSS: Acetate + CoA + ATP → Acetyl-CoA + AMP + PPi

  • CS: Acetyl-CoA + Oxaloacetate → Citrate + CoA

  • MDH: L-Malate + NAD⁺ → Oxaloacetate + NADH + H⁺

Under conditions where CS and MDH are in excess, the rate of NADH production is directly proportional to ACSS activity.

Reagents and Materials:

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5-8.0), 10 mM MgCl₂, 1 mM DTT.

  • Substrate Mix: 100 mM L-Malate, 20 mM ATP, 10 mM NAD⁺, 2 mM Coenzyme A.

  • Coupling Enzymes: Malate Dehydrogenase (MDH) (~50 U/mL), Citrate Synthase (CS) (~25 U/mL).

  • Reaction Initiator: 1 M Sodium Acetate.

  • Cell/Tissue Lysate (Protein extract).

  • 96-well transparent flat-bottom plate.

  • Spectrophotometer (plate reader) capable of reading absorbance at 340 nm at 37°C.

Procedure:

  • Lysate Preparation: Homogenize cells or tissue in an appropriate lysis buffer on ice. Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 min at 4°C) to obtain a cell-free extract. Determine the total protein concentration of the extract (e.g., via Bradford assay).

  • Master Mix Preparation: For each reaction well, prepare a master mix containing:

    • 140 µL Assay Buffer

    • 10 µL Substrate Mix

    • 10 µL MDH solution

    • 10 µL CS solution

  • Assay Setup:

    • Add 170 µL of the Master Mix to each well of the 96-well plate.

    • Add 10-20 µL of the protein extract. It is recommended to test several dilutions of the extract to ensure the reaction rate is within the linear range of detection.

    • Pipette to mix gently.

  • Reaction Initiation and Measurement:

    • Place the plate in the plate reader and allow it to equilibrate to 37°C.

    • Start the reaction by adding 20 µL of 1 M Sodium Acetate to each well.

    • Immediately begin monitoring the increase in absorbance at 340 nm every 15-30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔOD/min) from the linear portion of the absorbance curve.

    • Use the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹) to convert the rate to µmol/min.

    • Normalize the activity to the amount of protein in the extract to express the specific activity (e.g., in nmol/min/mg protein).

Protocol: Isotopic Tracing of Acetate Metabolism with ¹³C-Acetate

This protocol outlines a general workflow for tracing the metabolic fate of acetate in cultured cells using stable isotope-labeled acetate ([1,2-¹³C₂]-acetate) followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS).

Principle: Cells are cultured with ¹³C-labeled acetate. The ¹³C atoms are incorporated into acetyl-CoA and subsequently into downstream metabolites (e.g., TCA cycle intermediates, fatty acids). The mass shift in these metabolites due to the incorporation of ¹³C is detected by MS, allowing for the quantification of acetate's contribution to these metabolic pools.

Reagents and Materials:

  • Cell culture medium lacking unlabeled acetate.

  • [1,2-¹³C₂]-Sodium Acetate (or other desired labeled form).

  • Cultured cells of interest.

  • Extraction Solvent: 80% Methanol, pre-chilled to -80°C.

  • GC-MS system with appropriate derivatization reagents (e.g., MTBSTFA).

Procedure:

  • Cell Culture: Plate cells and allow them to adhere and grow to the desired confluency.

  • Isotope Labeling:

    • Remove the standard culture medium.

    • Add fresh medium supplemented with a known concentration of [1,2-¹³C₂]-acetate (e.g., 100 µM to 1 mM).

    • Incubate the cells for a defined period (e.g., 4, 8, or 24 hours) under the desired experimental conditions (e.g., normoxia or hypoxia).

  • Metabolite Extraction:

    • Quickly aspirate the labeling medium and wash the cells once with ice-cold saline.

    • Immediately add a sufficient volume of -80°C 80% methanol to the plate to quench metabolism and lyse the cells.

    • Scrape the cells into the methanol solution and transfer to a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at maximum speed for 10-15 min at 4°C.

    • Collect the supernatant containing the polar metabolites.

  • Sample Preparation for GC-MS:

    • Dry the metabolite extract completely under a stream of nitrogen or using a vacuum concentrator.

    • Derivatize the dried metabolites according to the established protocol for your instrument (e.g., methoximation followed by silylation with MTBSTFA).

  • GC-MS Analysis:

    • Inject the derivatized sample onto the GC-MS.

    • Run a temperature gradient program optimized for the separation of target metabolites (e.g., organic acids, amino acids).

    • Acquire data in full scan mode to observe mass isotopologue distributions.

  • Data Analysis:

    • Identify metabolite peaks based on retention time and mass spectra.

    • Correct the raw mass isotopologue distributions for the natural abundance of ¹³C.

    • Calculate the fractional contribution of acetate to the acetyl-CoA pool by analyzing the labeling pattern of downstream metabolites like citrate or fatty acids.[5]

cluster_workflow step step A 1. Cell Culture Plate cells and grow to desired confluency. B 2. Isotope Labeling Incubate with medium containing [1,2-¹³C₂]-Acetate. A->B C 3. Metabolic Quenching & Metabolite Extraction (e.g., with 80% Methanol at -80°C) B->C D 4. Sample Preparation Dry extract and perform chemical derivatization for GC-MS. C->D E 5. GC-MS Analysis Separate and detect mass isotopologues of target metabolites. D->E F 6. Data Analysis Correct for natural abundance and calculate fractional contribution. E->F

References

Methodological & Application

Application Note: Preparation and Standardization of 0.1 M Acetic Acid for Titration

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acetic acid (CH₃COOH) is a weak monoprotic acid that is a fundamental reagent in various scientific disciplines, including chemistry, biology, and pharmaceutical sciences.[1] In drug development and quality control, accurate determination of the concentration of basic substances is critical. This is often achieved through acid-base titration, a quantitative analytical method. The preparation of a standardized acetic acid solution is a foundational step for these assays. This document provides a detailed protocol for the preparation of a 0.1 M acetic acid solution and its subsequent standardization using a strong base, sodium hydroxide (NaOH), to ensure accurate concentration for use in titration experiments.

Principle

The concentration of the prepared acetic acid solution is determined by titrating it against a standardized solution of a strong base, typically sodium hydroxide (NaOH). The neutralization reaction is as follows:

CH₃COOH + NaOH → CH₃COONa + H₂O[1]

The titration is monitored using a pH indicator, such as phenolphthalein, which changes color at the equivalence point. The equivalence point is reached when the moles of NaOH added are stoichiometrically equal to the moles of CH₃COOH present in the solution. For the titration of a weak acid with a strong base, the endpoint, indicated by the color change of phenolphthalein from colorless to pink, occurs at a pH slightly above 7 (approximately 8.7).[1]

Experimental Protocols

1. Materials and Reagents

  • Reagents:

    • Glacial Acetic Acid (CH₃COOH, ≥99.5% purity)

    • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

    • Phenolphthalein indicator solution

    • Distilled or deionized water

  • Apparatus:

    • 1000 mL Volumetric flask

    • 10 mL or 25 mL Volumetric pipette

    • 50 mL Burette

    • 250 mL Conical flasks (Erlenmeyer flasks)

    • Beakers

    • Pipette bulb

    • Glass funnel

    • Magnetic stirrer and stir bar

    • Burette stand and clamp

    • Analytical balance

2. Safety Precautions

  • Glacial Acetic Acid: It is a corrosive and flammable liquid.[2] Always handle it in a well-ventilated chemical fume hood.[3][4] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[3][4] Avoid inhalation of vapors and contact with skin and eyes.[2][4]

  • Sodium Hydroxide: NaOH is corrosive and can cause severe skin burns and eye damage.[5] Handle with care, wearing the same PPE as for acetic acid.

  • In case of skin contact, immediately flush with plenty of water for at least 15 minutes.[4] If inhaled, move to fresh air.[4] Seek medical attention if symptoms persist.

3. Protocol for Preparation of 0.1 M Acetic Acid Solution (1000 mL)

  • Using a glass pipette, carefully measure approximately 5.72 mL of glacial acetic acid.[6][7]

  • Fill a 1000 mL volumetric flask with about 500 mL of distilled water.

  • Slowly add the measured glacial acetic acid to the water in the volumetric flask while gently swirling. Always add acid to water , not the other way around, to dissipate the heat generated during dilution.

  • Allow the solution to cool to room temperature.

  • Once cooled, add distilled water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

4. Protocol for Standardization of 0.1 M Acetic Acid Solution

  • Burette Preparation: Rinse a 50 mL burette with a small amount of the standardized 0.1 M NaOH solution and then fill it, ensuring no air bubbles are trapped in the tip. Record the initial burette reading.

  • Analyte Preparation: Using a volumetric pipette, transfer 25.00 mL of the prepared 0.1 M acetic acid solution into a 250 mL conical flask.[8]

  • Add approximately 20-25 mL of distilled water to the conical flask.

  • Add 2-3 drops of phenolphthalein indicator to the acetic acid solution in the flask.[1][9] The solution will be colorless.[1]

  • Titration: Place the conical flask on a magnetic stirrer and begin titrating with the 0.1 M NaOH solution from the burette.[10] Add the NaOH dropwise, especially as the endpoint is approached, while continuously swirling the flask.

  • Endpoint: The endpoint is reached when the solution turns a faint but persistent pink color that lasts for at least 30 seconds.[9][10]

  • Record the final burette reading. The volume of NaOH used is the difference between the final and initial readings.

  • Repeat the titration at least two more times to obtain concordant results (titers agreeing within 0.10 mL).[8]

5. Calculation of Molarity

The exact molarity of the acetic acid solution can be calculated using the following formula:

Molarity of Acetic Acid (M_acid) = (Molarity of NaOH (M_base) × Volume of NaOH used (V_base)) / Volume of Acetic Acid used (V_acid)

Use the average volume of NaOH from the concordant titration results for the calculation.

Data Presentation

ParameterValue
Reagents
Purity of Glacial Acetic Acid (CH₃COOH)≥99.5%
Molar Mass of CH₃COOH60.05 g/mol
Density of Glacial CH₃COOH~1.05 g/mL
Volume of Glacial CH₃COOH for 1L of 0.1 M soln5.72 mL[6][7]
Concentration of Standardized NaOH Solution0.1 M
Titration Data (Example)
Volume of Acetic Acid Solution Pipetted25.00 mL
Titration 1: Volume of NaOH usedRecord Value (e.g., 25.10 mL)
Titration 2: Volume of NaOH usedRecord Value (e.g., 25.05 mL)
Titration 3: Volume of NaOH usedRecord Value (e.g., 25.00 mL)
Average Volume of NaOH usedCalculate Average (e.g., 25.05 mL)
Calculated Molarity
Exact Molarity of Prepared Acetic AcidCalculate Value

Visualizations

experimental_workflow prep Step 1: Preparation of 0.1 M Acetic Acid standardize Step 2: Standardization Setup prep->standardize Dilute Glacial Acetic Acid titrate Step 3: Titration (Acetic Acid vs. NaOH) standardize->titrate Pipette Acid, Add Indicator endpoint Step 4: Endpoint Detection (Persistent Pink Color) titrate->endpoint Add NaOH Dropwise calculate Step 5: Molarity Calculation endpoint->calculate Record NaOH Volume result Result: Standardized 0.1 M Acetic Acid calculate->result Use Titration Formula

Caption: Workflow for preparing and standardizing 0.1 M acetic acid.

References

Application Notes and Protocols for Glacial Acetic Acid in Tissue Fixation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of glacial acetic acid as a critical component in various fixative solutions for histological applications. This document outlines the mechanism of action, advantages, disadvantages, and detailed protocols for several widely used acetic acid-containing fixatives.

Introduction to Glacial Acetic Acid in Histology

Glacial acetic acid (CH₃COOH) is a colorless, concentrated form of acetic acid that serves as a vital component in many histological fixative solutions.[1] It is characterized by its rapid penetration of tissues.[1][2] While not typically used alone, its inclusion in fixative mixtures provides several key benefits, primarily the excellent preservation of nuclear detail.[1][2][3]

Mechanism of Action

The primary role of glacial acetic acid in tissue fixation is the coagulation of nucleic acids, which helps in preserving the nuclear material effectively.[2][3][4] It does not fix proteins but causes them to swell, which can counteract the shrinking effect of other reagents like ethanol.[3][4] This balanced action results in well-preserved tissue architecture, particularly in delicate structures.[5] However, it is important to note that fixatives containing acetic acid will lyse red blood cells.[4][6]

Key Advantages and Disadvantages

Advantages:

  • Excellent Nuclear Preservation: Acetic acid is highly effective at fixing nuclear material, making it ideal for studies requiring clear visualization of nuclei and chromosomes.[1][2][3]

  • Rapid Penetration: It quickly permeates tissues, ensuring prompt fixation.[2][7]

  • Counteracts Shrinkage: Its swelling effect on collagen helps to balance the shrinkage caused by other components like ethanol.[4][8]

  • Enhanced Staining: It can improve the staining properties of nuclear structures.[9][10]

Disadvantages:

  • Lyses Red Blood Cells: Not suitable for studies where the preservation of erythrocytes is important.[4][6]

  • Tissue Hardening and Shrinkage: Overexposure can lead to excessive hardening and distortion of tissues.[2][9]

  • Lipid Dissolution: Often used in formulations with ethanol and chloroform, which dissolve lipids.[2][6]

  • Safety Concerns: Glacial acetic acid is corrosive and has pungent fumes, requiring careful handling in a well-ventilated area with appropriate personal protective equipment (PPE).[9][11][12]

Common Fixative Formulations Containing Glacial Acetic Acid

Several standard fixative solutions utilize glacial acetic acid to achieve specific preservation characteristics. The choice of fixative depends on the tissue type and the intended downstream applications, such as routine histology, immunohistochemistry, or the preservation of nucleic acids.

Quantitative Data Summary

The following table summarizes the composition and recommended fixation times for common fixatives containing glacial acetic acid.

Fixative SolutionCompositionFixation TimeKey Applications
Carnoy's Solution 60 ml Absolute Ethanol, 30 ml Chloroform, 10 ml Glacial Acetic Acid1–4 hoursRapid acting, good nuclear preservation, preserves glycogen and Nissl granules.[2][6][13]
Clarke's Solution 75 ml Absolute Ethanol, 25 ml Glacial Acetic Acid3–4 hoursPreserves nucleic acids; suitable for frozen sections and smears.[6][14]
Bouin's Solution 750 ml Saturated Aqueous Picric Acid, 250 ml 40% Formaldehyde, 50 ml Glacial Acetic Acid4–18 hoursExcellent for preserving soft and delicate structures, GI tract biopsies, and endocrine tissues.[5][6][15]
Davidson's Fixative (AFA) 330 ml 95% Ethanol, 220 ml 100% Formalin, 115 ml Glacial Acetic Acid, 335 ml Water12–24 hoursGood nuclear detail with minimal formalin pigment; useful for tumors, bone marrow, and gynecologic specimens.[16][17][18]
Zenker's Fixative 950 ml Distilled Water, 50 g Mercuric Chloride, 25 g Potassium Dichromate, 50 ml Glacial Acetic Acid4–24 hoursGood nuclear preservation; recommended for congested specimens and trichrome staining.[6]
Gendre's Solution 800 ml 95% Ethanol saturated with Picric Acid, 150 ml 40% Formaldehyde, 50 ml Glacial Acetic Acid4–18 hoursAn alcoholic Bouin's; recommended for preserving glycogen and other carbohydrates.[5][6]

Experimental Protocols

General Tissue Fixation Workflow

The following diagram illustrates a typical workflow for tissue fixation using a glacial acetic acid-containing fixative.

G cluster_pre Pre-Fixation cluster_fix Fixation cluster_post Post-Fixation Tissue_Extraction 1. Tissue Extraction Trimming 2. Tissue Trimming (to appropriate size) Tissue_Extraction->Trimming Immersion 3. Immersion in Acetic Acid Fixative Trimming->Immersion Washing 4. Washing/Storage (e.g., in 70% Ethanol) Immersion->Washing Processing 5. Tissue Processing Washing->Processing Embedding 6. Paraffin Embedding Processing->Embedding Sectioning 7. Sectioning Embedding->Sectioning Staining 8. Staining Sectioning->Staining

Figure 1. General workflow for tissue fixation.

Protocol for Carnoy's Solution

Objective: To achieve rapid fixation with excellent nuclear preservation, suitable for preserving glycogen.

Materials:

  • Absolute Ethanol

  • Chloroform

  • Glacial Acetic Acid

  • Fume hood

  • Glass container

  • Forceps

  • Tissue cassettes

Procedure:

  • In a fume hood, prepare Carnoy's solution by mixing 60 ml of absolute ethanol, 30 ml of chloroform, and 10 ml of glacial acetic acid.[13]

  • Immediately after excision, place the tissue specimen into the fixative. The volume of the fixative should be at least 10-20 times the volume of the tissue.

  • Allow the tissue to fix for 1-4 hours, depending on the thickness of the tissue.[6]

  • After fixation, transfer the tissue to 80% or 95% ethanol for storage before processing.[13] Do not store in Carnoy's solution.

Protocol for Bouin's Solution

Objective: To fix delicate tissues, such as gastrointestinal biopsies or endocrine tissues, with excellent preservation of structure.

Materials:

  • Saturated aqueous solution of picric acid

  • 40% Formaldehyde (formalin)

  • Glacial Acetic Acid

  • Fume hood

  • Glass container

  • Forceps

  • Tissue cassettes

Procedure:

  • Prepare Bouin's solution by mixing 75 ml of a saturated aqueous solution of picric acid, 25 ml of 40% formaldehyde, and 5 ml of glacial acetic acid.[5][19]

  • Immerse the tissue in Bouin's fluid for 6 to 24 hours.[15][19]

  • After fixation, transfer the tissue to 70% ethanol.[19] It is crucial to wash out the yellow color from the picric acid with several changes of 70% ethanol before proceeding with tissue processing to ensure proper staining.[20]

Protocol for Davidson's Fixative (AFA)

Objective: To achieve rapid fixation with good nuclear detail, particularly for specimens like tumors, bone marrow, and fatty tissues.

Materials:

  • 95% Ethyl Alcohol

  • 100% Formalin (37-40% formaldehyde solution)

  • Glacial Acetic Acid

  • Distilled Water

  • Fume hood

  • Glass container

  • Forceps

  • Tissue cassettes

Procedure:

  • Prepare Davidson's AFA fixative by mixing 330 ml of 95% ethyl alcohol, 220 ml of 100% formalin, 115 ml of glacial acetic acid, and 335 ml of distilled water.[16]

  • Immerse the specimens in the fixative for 12 to 24 hours.[16] For larger specimens, injection of the fixative into the tissue may be necessary to ensure thorough penetration.

  • After fixation (maximum 24 hours), transfer the tissue to 70% ethanol or neutral buffered formalin for storage.[16][17][21]

Mechanism of Action of Acetic Acid on Cellular Components

The following diagram illustrates the differential effects of glacial acetic acid on major cellular components during the fixation process.

G cluster_main Glacial Acetic Acid in Fixative Mixtures cluster_effects Effects on Cellular Components Acetic_Acid Glacial Acetic Acid Nucleic_Acids Nucleic Acids (DNA/RNA) - Coagulates and precipitates - Preserves nuclear structure Acetic_Acid->Nucleic_Acids Precipitates Proteins Cytoplasmic & Extracellular Proteins - Does not fix or coagulate - Causes swelling Acetic_Acid->Proteins Swells Collagen Collagen Fibers - Swells fibers - Counteracts shrinkage from other agents (e.g., ethanol) Acetic_Acid->Collagen Swells

Figure 2. Effects of glacial acetic acid on cellular components.

Safety and Handling

Glacial acetic acid is a corrosive chemical that can cause severe skin burns and eye damage.[22] It is also flammable.[22] Always handle glacial acetic acid in a well-ventilated area or under a chemical fume hood.[12][23] Wear appropriate personal protective equipment (PPE), including nitrile gloves (as it penetrates latex gloves), safety goggles, and a lab coat.[12][23] Store in a cool, dry, well-ventilated, fireproof area away from strong oxidants, acids, and bases.[12][24] In case of a spill, neutralize cautiously with sodium carbonate under expert supervision.[12]

Conclusion

Glacial acetic acid is an indispensable component of many fixative formulations in histology, prized for its ability to preserve nuclear detail and counteract tissue shrinkage.[25] While it has limitations, such as the lysis of red blood cells and the need for careful handling, its benefits in specific applications are significant.[25] The choice of an acetic acid-containing fixative should be guided by the specific tissue type and the goals of the study. Proper adherence to established protocols and safety guidelines is essential for achieving optimal results in tissue preservation and analysis.

References

Application Notes and Protocols for DNA Extraction Using an Acetic Acid-Based Buffer System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction of high-quality genomic DNA from mammalian cells and tissues utilizing an acetic acid-based buffer system. The described method is a variation of the standard phenol-chloroform extraction technique, optimized for efficiency and yield.

Introduction

The isolation of pure, high-molecular-weight DNA is a critical first step for a multitude of applications in molecular biology, including PCR, sequencing, cloning, and genomic library construction. The protocol outlined below employs a lysis buffer containing a salt of acetic acid, followed by a standard phenol-chloroform extraction and ethanol precipitation. Sodium acetate, buffered to an acidic pH with acetic acid, plays a crucial role in the precipitation of nucleic acids from the aqueous solution by neutralizing the negative charges on the DNA backbone, thereby facilitating its aggregation and recovery.

Data Presentation

The following table summarizes representative quantitative data obtained from DNA extraction using the described protocol from 1x10^6 cultured mammalian cells. Please note that yields and purity can vary depending on the cell type, confluency, and handling.

Sample TypeStarting MaterialAverage DNA Yield (µg)Average Purity (A260/A280)Average Purity (A260/A230)
Cultured Mammalian Cells1 x 10^6 cells15 - 251.8 - 2.02.0 - 2.2

Note: The A260/A280 ratio is a measure of protein contamination, with a ratio of ~1.8 generally accepted as "pure" for DNA. The A260/A230 ratio is an indicator of contamination by organic compounds and salts, with a desired range of 2.0-2.2.[1]

Experimental Protocols

Part 1: Preparation of Reagents

1. Lysis Buffer:

  • 0.25 M Tris-Cl (pH 8.0)

  • 0.05 M EDTA (pH 8.0)

  • 0.25% (w/v) Sodium Dodecyl Sulfate (SDS)

  • 1.2 M Sodium Acetate (pH 5.2)

  • For a working solution, add Proteinase K to a final concentration of 100 µg/mL and RNase A to a final concentration of 50 µg/mL just before use.

2. 3 M Sodium Acetate (pH 5.2):

  • Dissolve 246.1 g of sodium acetate (anhydrous) in 800 mL of distilled water.[2]

  • Adjust the pH to 5.2 with glacial acetic acid.[2][3]

  • Bring the final volume to 1 L with distilled water.[2]

  • Sterilize by autoclaving or filtration.

3. Other Reagents:

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • TE Buffer (10 mM Tris-Cl, 1 mM EDTA, pH 8.0)

Part 2: DNA Extraction Protocol for Cultured Mammalian Cells
  • Cell Harvesting:

    • For adherent cells, wash with PBS, then detach using trypsin or a cell scraper.

    • For suspension cells, proceed directly to centrifugation.

    • Centrifuge the cell suspension at 500 x g for 5 minutes to pellet the cells.

    • Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS.

    • Centrifuge again and discard the supernatant.

  • Cell Lysis:

    • Resuspend the cell pellet in 500 µL of Lysis Buffer (with freshly added Proteinase K and RNase A).

    • Incubate the mixture at 50°C for 1-3 hours in a water bath or heat block to digest proteins.[4]

  • Phenol-Chloroform Extraction:

    • Add an equal volume (500 µL) of phenol:chloroform:isoamyl alcohol to the lysate.

    • Mix gently by inverting the tube for 5-10 minutes to form an emulsion.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully transfer the upper aqueous phase containing the DNA to a new microcentrifuge tube. Be cautious not to disturb the interface.

  • DNA Precipitation:

    • Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to the aqueous phase (e.g., 50 µL for 500 µL of aqueous phase).[4]

    • Add 2 to 2.5 volumes of ice-cold 100% ethanol.

    • Invert the tube gently until a white, stringy DNA precipitate becomes visible.

    • Incubate at -20°C for at least 1 hour to overnight to maximize DNA precipitation.

  • Pelleting and Washing:

    • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.

    • Carefully decant the supernatant without disturbing the pellet.

    • Wash the DNA pellet by adding 1 mL of ice-cold 70% ethanol.

    • Centrifuge at 12,000 x g for 5 minutes at 4°C.

    • Carefully decant the 70% ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry the pellet, as it will be difficult to dissolve.

  • DNA Resuspension:

    • Resuspend the DNA pellet in 50-100 µL of TE Buffer (pH 8.0).

    • Incubate at 65°C for 10 minutes to aid in dissolution.

    • Store the purified DNA at -20°C.

Visualizations

DNA_Extraction_Workflow start Start: Mammalian Cell Pellet lysis Cell Lysis (Lysis Buffer with Proteinase K & RNase A) start->lysis Add Lysis Buffer extraction Phenol:Chloroform Extraction lysis->extraction Add Phenol:Chloroform precipitation DNA Precipitation (Sodium Acetate & Cold Ethanol) extraction->precipitation Transfer Aqueous Phase wash Wash & Dry (70% Ethanol) precipitation->wash Centrifuge & Decant resuspend Resuspend DNA (TE Buffer) wash->resuspend Air-dry Pellet end End: Purified DNA resuspend->end

Caption: Experimental workflow for DNA extraction.

Logical_Relationships cluster_lysis Cell & Nuclear Lysis cluster_precipitation DNA Precipitation lysis_buffer Lysis Buffer sds SDS (Detergent) lysis_buffer->sds contains edta EDTA lysis_buffer->edta contains proteinase_k Proteinase K lysis_buffer->proteinase_k contains dna_solution Aqueous DNA Solution na_acetate Sodium Acetate (pH 5.2) dna_solution->na_acetate add ethanol Cold Ethanol na_acetate->ethanol then add precipitated_dna Precipitated DNA ethanol->precipitated_dna leads to

References

Application of Acetic Acid in the Lysis of Red Blood Cells for Leukocyte Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The selective lysis of red blood cells (RBCs) is a critical preparatory step in many hematological and immunological assays, most notably for the enumeration of white blood cells (WBCs). Acetic acid, a weak organic acid, has long been a cornerstone reagent for this purpose due to its efficacy in disrupting erythrocyte membranes while preserving the integrity of leukocytes. This application note provides detailed protocols and quantitative data for the use of acetic acid in RBC lysis, intended for researchers, scientists, and drug development professionals.

The primary application of acetic acid-based lysis is in manual and automated WBC counting. By eliminating the numerically superior red blood cells, which can obscure leukocytes during microscopic examination, an accurate count of white blood cells becomes feasible.[1][2] This technique is fundamental in clinical diagnostics for assessing immune function, diagnosing infections, and monitoring various health conditions.[2]

Mechanism of Action

The lytic effect of acetic acid on red blood cells is multifactorial, stemming from its acidic and hypotonic properties. When a blood sample is introduced to a dilute solution of acetic acid, several events are initiated:

  • pH Reduction: As a weak acid, acetic acid lowers the pH of the solution. This acidic environment is believed to induce oxidative stress on the RBC membrane and cause the precipitation of cytoskeletal proteins such as spectrin, compromising membrane integrity.[3]

  • Hypotonic Stress: The diluting fluid containing acetic acid is hypotonic relative to the intracellular environment of the red blood cells. This osmotic imbalance drives water into the RBCs, causing them to swell.[2]

  • Hemoglobin Alteration: The reduced intracellular pH within the red blood cells alters the structure of hemoglobin.[3]

  • Cell Lysis: The combination of membrane weakening and increased internal osmotic pressure leads to the rupture and lysis of the red blood cells.[2]

White blood cells, in contrast, are more resilient to these conditions, which is attributed to their more robust cell membranes and the presence of a nucleus, and thus remain intact for subsequent analysis.[3]

cluster_0 Mechanism of Acetic Acid-Induced Red Blood Cell Lysis blood_sample Whole Blood Sample (RBCs and WBCs) ph_reduction Lowered Extracellular pH blood_sample->ph_reduction Introduction into hypotonic_environment Hypotonic Environment blood_sample->hypotonic_environment Introduction into intact_wbc Intact White Blood Cells acetic_acid_solution Dilute Acetic Acid Solution (Hypotonic & Acidic) acetic_acid_solution->ph_reduction acetic_acid_solution->hypotonic_environment hemoglobin_alteration Hemoglobin Structure Alteration ph_reduction->hemoglobin_alteration spectrin_precipitation Spectrin Precipitation ph_reduction->spectrin_precipitation osmotic_imbalance Osmotic Imbalance hypotonic_environment->osmotic_imbalance water_influx Water Influx into RBCs osmotic_imbalance->water_influx rbc_swelling RBC Swelling water_influx->rbc_swelling rbc_lysis Red Blood Cell Lysis rbc_swelling->rbc_lysis membrane_damage RBC Membrane Damage spectrin_precipitation->membrane_damage membrane_damage->rbc_lysis rbc_lysis->intact_wbc Selective Lysis (WBCs Remain) cluster_1 Experimental Workflow for Manual WBC Count start Start: Obtain EDTA- Anticoagulated Whole Blood dilution Dilute Blood 1:20 with Turk's Solution start->dilution incubation Incubate for 5-10 minutes (RBC Lysis) dilution->incubation loading Load Diluted Sample into Hemocytometer incubation->loading hemocytometer_prep Prepare Hemocytometer hemocytometer_prep->loading settling Allow Cells to Settle (2-3 minutes) loading->settling counting Count WBCs in 4 Large Corner Squares of the Grid settling->counting calculation Calculate WBC Count per Microliter of Blood counting->calculation end End: Report Result calculation->end

References

Application Note and Protocol: Preparation of Sodium Acetate-Acetic Acid Buffer Solution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium acetate-acetic acid buffer is a widely utilized buffer system in research, pharmaceutical development, and various biochemical assays. This buffer system is effective in the pH range of 3.6 to 5.6 and is particularly valuable for applications requiring a stable, mildly acidic environment.[1][2] Its utility in the pharmaceutical industry is extensive, ranging from drug formulation, where it helps maintain the stability and solubility of active pharmaceutical ingredients (APIs), to its use in protein crystallization and nucleic acid precipitation.[1][3][4] The buffering capacity is centered around the pKa of acetic acid, which is approximately 4.76.[5][6][7][8] This document provides a detailed protocol for the preparation of a sodium acetate-acetic acid buffer solution, including the necessary calculations and experimental procedures.

Principle

The sodium acetate-acetic acid buffer system consists of a weak acid, acetic acid (CH₃COOH), and its conjugate base, the acetate ion (CH₃COO⁻), typically supplied by sodium acetate (CH₃COONa).[2][9] The buffer resists changes in pH by neutralizing added acids or bases through the following equilibria:

  • Addition of acid (H⁺): CH₃COO⁻ + H⁺ ⇌ CH₃COOH

  • Addition of base (OH⁻): CH₃COOH + OH⁻ ⇌ CH₃COO⁻ + H₂O

The relationship between the pH of the buffer, the pKa of the weak acid, and the concentrations of the acid and its conjugate base is described by the Henderson-Hasselbalch equation.[9][10][11][12]

Henderson-Hasselbalch Equation:

pH = pKa + log ( [CH₃COO⁻] / [CH₃COOH] )

Where:

  • pH is the desired pH of the buffer.

  • pKa is the acid dissociation constant of acetic acid (4.76 at 25°C).[5][6][7][8]

  • [CH₃COO⁻] is the molar concentration of the acetate ion (conjugate base).

  • [CH₃COOH] is the molar concentration of acetic acid (weak acid).

This equation is fundamental for calculating the required amounts of acetic acid and sodium acetate to prepare a buffer of a specific pH.[10][12][13][14]

Quantitative Data

For accurate buffer preparation, the following quantitative data are essential.

Compound Formula Molar Mass ( g/mol ) pKa (at 25°C)
Acetic AcidCH₃COOH60.05[15][16][17][18][19]4.76[5][6][7][8]
Sodium Acetate (Anhydrous)CH₃COONa82.03[20]Not Applicable
Sodium Acetate (Trihydrate)CH₃COONa·3H₂O136.08Not Applicable

Experimental Protocol

This protocol outlines the preparation of 1 liter of a 0.1 M sodium acetate-acetic acid buffer. The desired pH can be achieved by adjusting the volumes of the stock solutions.

Materials and Equipment:

  • Acetic acid (glacial)

  • Sodium acetate (anhydrous or trihydrate)

  • Deionized water

  • Volumetric flasks (1 L)

  • Graduated cylinders

  • Beakers

  • Magnetic stirrer and stir bar

  • pH meter

  • Pipettes

  • Analytical balance

Procedure:

Step 1: Preparation of Stock Solutions (0.1 M)

  • 0.1 M Acetic Acid Solution:

    • Carefully measure 5.72 mL of glacial acetic acid (density = 1.049 g/mL).

    • In a fume hood, add the measured acetic acid to approximately 800 mL of deionized water in a 1 L volumetric flask.

    • Bring the final volume to 1 L with deionized water and mix thoroughly.

  • 0.1 M Sodium Acetate Solution:

    • Weigh out 8.203 g of anhydrous sodium acetate or 13.608 g of sodium acetate trihydrate.

    • Dissolve the sodium acetate in approximately 800 mL of deionized water in a 1 L volumetric flask.

    • Once fully dissolved, bring the final volume to 1 L with deionized water and mix thoroughly.

Step 2: Calculation of Component Volumes using the Henderson-Hasselbalch Equation

To prepare a buffer of a specific pH, the ratio of the conjugate base to the acid needs to be calculated. For example, to prepare a buffer with a pH of 5.0:

  • Rearrange the Henderson-Hasselbalch equation to solve for the ratio: [CH₃COO⁻] / [CH₃COOH] = 10^(pH - pKa)

  • Substitute the desired pH and the pKa of acetic acid: Ratio = 10^(5.0 - 4.76) = 10^0.24 ≈ 1.74

This means that for every 1 part of acetic acid, 1.74 parts of sodium acetate are needed.

Step 3: Mixing the Buffer Components

To prepare 1 L of the buffer, the volumes of the 0.1 M stock solutions can be calculated as follows:

  • Let V_acid be the volume of the acetic acid solution and V_base be the volume of the sodium acetate solution.

  • V_acid + V_base = 1000 mL

  • V_base / V_acid = 1.74

Solving these simultaneous equations gives:

  • V_acid ≈ 365 mL

  • V_base ≈ 635 mL

  • Measure 365 mL of the 0.1 M acetic acid stock solution and 635 mL of the 0.1 M sodium acetate stock solution.

  • Combine the two solutions in a large beaker and mix using a magnetic stirrer.

Step 4: pH Verification and Adjustment

  • Calibrate the pH meter using standard buffer solutions.

  • Measure the pH of the prepared buffer solution.

  • If necessary, adjust the pH to the desired value by adding small increments of 0.1 M HCl (to lower the pH) or 0.1 M NaOH (to raise the pH).

  • Once the desired pH is reached, transfer the buffer to a clean, labeled storage bottle.

Workflow Diagram

BufferPreparationWorkflow Workflow for Sodium Acetate-Acetic Acid Buffer Preparation cluster_stock Stock Solution Preparation cluster_calculation Calculation cluster_mixing_adjustment Mixing and Adjustment prep_acid Prepare 0.1 M Acetic Acid calc_vol Calculate Volumes of Stock Solutions prep_acid->calc_vol prep_base Prepare 0.1 M Sodium Acetate prep_base->calc_vol calc_ratio Calculate [Base]/[Acid] Ratio using Henderson-Hasselbalch Eq. calc_ratio->calc_vol mix Mix Acetic Acid and Sodium Acetate Solutions calc_vol->mix measure_ph Measure pH mix->measure_ph adjust_ph Adjust pH with HCl/NaOH measure_ph->adjust_ph If necessary final_buffer Final Buffer Solution measure_ph->final_buffer pH is correct adjust_ph->measure_ph

Caption: Workflow for the preparation of a sodium acetate-acetic acid buffer.

Applications in Drug Development

Sodium acetate-acetic acid buffers are integral to numerous stages of drug development:

  • Formulation of Parenteral Drugs: This buffer is used to maintain the pH of injectable drug formulations, which is critical for drug stability, solubility, and minimizing patient discomfort upon administration.[1]

  • Controlled Drug Release: In controlled-release drug delivery systems, sodium acetate can act as a buffering agent to maintain a stable pH environment, ensuring optimal and predictable drug release kinetics.[21]

  • Biopharmaceutical Processing: During the purification of proteins and monoclonal antibodies, this buffer is employed to maintain a stable pH, which is essential for protein integrity and activity.

  • Analytical Techniques: It is a common mobile phase component in chromatographic techniques like HPLC for the analysis and purification of drug compounds.[4]

  • Lyophilization: In the freeze-drying of biopharmaceuticals, sodium acetate helps to maintain the pH balance before and after the process, ensuring the stability and effective reconstitution of the drug product.[1]

Conclusion

The sodium acetate-acetic acid buffer is a versatile and reliable system for maintaining a stable pH in the mild acidic range. Adherence to the detailed protocol presented in this application note will enable researchers, scientists, and drug development professionals to consistently prepare accurate and effective buffer solutions for their specific applications. The use of the Henderson-Hasselbalch equation provides a robust theoretical foundation for customizing the buffer's pH to meet diverse experimental needs.

References

Application Note: Determination of Acetic Acid Concentration in Vinegar by Titration

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vinegar is an aqueous solution of acetic acid (CH₃COOH) produced by the fermentation of ethanol.[1][2] The concentration of acetic acid in table vinegar typically ranges from 4% to 8% by volume.[3] This application note provides a detailed protocol for determining the concentration of acetic acid in a vinegar sample using acid-base titration with a standardized sodium hydroxide (NaOH) solution. Titration is a quantitative chemical analysis method used to determine the concentration of an identified analyte.[4]

This procedure relies on the neutralization reaction between acetic acid, a weak acid, and sodium hydroxide, a strong base:

CH₃COOH(aq) + NaOH(aq) → CH₃COONa(aq) + H₂O(l)[5][6]

The equivalence point of the titration, where the moles of NaOH added are stoichiometrically equal to the moles of CH₃COOH in the sample, is visualized using the pH indicator phenolphthalein.[7][8] Phenolphthalein is colorless in acidic solutions and turns pink in basic solutions, with the color change occurring around pH 8.2-10.[5]

Experimental Protocol

1. Materials and Reagents

  • Vinegar Sample: White vinegar is preferred to avoid color interference with the indicator.[3]

  • Standardized Sodium Hydroxide (NaOH) Solution: Approximately 0.1 M, concentration known to four decimal places.

  • Phenolphthalein Indicator Solution: 0.5% in ethanol/water.[9]

  • Distilled or Deionized Water

  • 50 mL Burette

  • 25 mL Volumetric Pipette

  • Pipette Bulb

  • 250 mL Erlenmeyer Flasks (x3)

  • Burette Stand and Clamp

  • Funnel

  • Wash Bottle with Distilled Water

  • Magnetic Stirrer and Stir Bar (Optional) [4]

  • Analytical Balance

Safety Precautions:

  • Always wear safety goggles.[10]

  • Sodium hydroxide is corrosive and can cause skin burns. Handle with care.[8]

2. Experimental Procedure

2.1. Preparation of the Burette

  • Rinse the 50 mL burette twice with small portions of distilled water.

  • Rinse the burette twice with small portions of the standardized NaOH solution, ensuring the solution coats the entire inner surface.

  • Fill the burette with the standardized NaOH solution using a funnel. Remove the funnel after filling.

  • Remove any air bubbles from the burette tip by opening the stopcock fully for a moment.

  • Record the initial volume of the NaOH solution in the burette to two decimal places.

2.2. Preparation of the Vinegar Sample

  • Rinse a 25 mL volumetric pipette with a small amount of the vinegar sample.[3]

  • Using the pipette and pipette bulb, accurately transfer 25.00 mL of the vinegar sample into a clean 250 mL Erlenmeyer flask.[3]

  • Add approximately 50 mL of distilled water to the Erlenmeyer flask to dilute the vinegar. This increases the volume for easier observation of the endpoint without changing the moles of acetic acid.[9]

  • Add 2-3 drops of phenolphthalein indicator to the flask.[5] The solution should be colorless.[7][8]

2.3. Titration

  • Place the Erlenmeyer flask under the burette on a white surface or with a white background to easily observe the color change.

  • Begin the titration by slowly adding the NaOH solution from the burette to the Erlenmeyer flask while continuously swirling the flask to ensure thorough mixing.[7][8]

  • A temporary pink color may appear where the NaOH solution is added but will disappear upon swirling.[7][8]

  • As the equivalence point is approached, the pink color will persist for longer. At this stage, add the NaOH solution drop by drop.[7][8]

  • The endpoint is reached when the addition of a single drop of NaOH solution causes a faint but permanent pink color to persist for at least 30 seconds.[6][11]

  • Record the final volume of the NaOH solution in the burette to two decimal places.

  • Repeat the titration procedure (steps 2.2 and 2.3) at least two more times for a total of three trials to ensure precision. The volumes of NaOH used should be concordant (agree within ±0.20 mL).[12]

Data Presentation

Table 1: Titration Data for the Determination of Acetic Acid in Vinegar

TrialInitial Burette Reading (mL)Final Burette Reading (mL)Volume of NaOH Used (mL)
10.5025.9525.45
20.2025.5525.35
31.1026.5025.40
Average Volume of NaOH Used (mL) 25.40

Table 2: Calculated Concentration of Acetic Acid

ParameterValue
Molarity of Standardized NaOH (mol/L)0.1000
Average Volume of NaOH Used (L)0.02540
Moles of NaOH Used (mol)0.002540
Moles of CH₃COOH in Vinegar (mol)0.002540
Volume of Vinegar Sample (L)0.02500
Molarity of Acetic Acid (mol/L) 0.1016
Concentration of Acetic Acid (% m/v) 0.610%

Calculations

  • Calculate the volume of NaOH used for each trial:

    • Volume of NaOH = Final Burette Reading - Initial Burette Reading

  • Calculate the average volume of NaOH used from the concordant trials.

  • Calculate the moles of NaOH used: [7][13]

    • Moles of NaOH = Molarity of NaOH × Average Volume of NaOH (in L)

  • Determine the moles of acetic acid in the vinegar sample: [7][13]

    • From the balanced chemical equation, the mole ratio of CH₃COOH to NaOH is 1:1.

    • Moles of CH₃COOH = Moles of NaOH

  • Calculate the molarity of acetic acid in the vinegar: [7]

    • Molarity of CH₃COOH = Moles of CH₃COOH / Volume of Vinegar Sample (in L)

  • Calculate the mass/volume percentage of acetic acid:

    • Mass of CH₃COOH (g) = Moles of CH₃COOH × Molar Mass of CH₃COOH (60.05 g/mol )

    • Mass/Volume % = (Mass of CH₃COOH (g) / Volume of Vinegar Sample (mL)) × 100

Diagrams

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_burette Prepare Burette: Rinse with H₂O and NaOH, Fill with standardized NaOH titrate Titrate with NaOH while swirling prep_burette->titrate prep_sample Prepare Sample: Pipette 25.00 mL vinegar into Erlenmeyer flask add_indicator Add 2-3 drops of phenolphthalein prep_sample->add_indicator add_indicator->titrate endpoint Observe endpoint: Faint pink color persists for >30 seconds titrate->endpoint record Record final burette volume endpoint->record repeat_trials Repeat for a total of three trials record->repeat_trials calculate Calculate average volume of NaOH, moles, and concentration of acetic acid repeat_trials->calculate

Caption: Experimental workflow for the titration of vinegar.

logical_relationship cluster_reactants Reactants cluster_products Products acetic_acid Acetic Acid (CH₃COOH) (in Vinegar) reaction Neutralization Reaction (1:1 Mole Ratio) acetic_acid->reaction naoh Sodium Hydroxide (NaOH) (Titrant) naoh->reaction sodium_acetate Sodium Acetate (CH₃COONa) water Water (H₂O) reaction->sodium_acetate reaction->water endpoint_concept Equivalence Point (Moles Acid = Moles Base) reaction->endpoint_concept indicator Phenolphthalein Indicator (Color Change) endpoint_concept->indicator

Caption: Principle of acid-base titration for vinegar analysis.

References

Application Notes and Protocols: The Role of Glacial Acetic Acid in Papanicolaou Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of glacial acetic acid in the Papanicolaou (Pap) staining protocol, a cornerstone technique in cytopathology for cancer screening and cellular morphology assessment.

Introduction to Papanicolaou Staining

The Papanicolaou stain, or Pap stain, is a polychromatic staining method developed by Dr. George N. Papanicolaou in 1942.[1] It is a fundamental technique in cytopathology used to differentiate cells in smear preparations from various bodily secretions, fine needle aspirates, and tumor biopsies.[1] The stain utilizes a combination of a nuclear stain (hematoxylin) and two cytoplasmic counterstains (Orange G and Eosin Azure) to achieve a detailed visualization of cellular components.[2][3] This differential staining allows for the examination of nuclear and cytoplasmic morphology, which is crucial for the identification of precancerous and cancerous cells.

The Critical Role of Glacial Acetic Acid

Glacial acetic acid is a key reagent in several components of the Papanicolaou staining protocol, where it serves multiple functions to ensure optimal staining quality. Its inclusion in the staining solutions contributes to better cytoplasmic color differentiation and reduced background staining.[4][5] It also plays a crucial role in maintaining the required pH for optimal staining performance.[4][5]

In the preparation of hematoxylin solutions, such as Harris' and Gill's hematoxylin, glacial acetic acid is added to stabilize the aluminum-hematin complex and slow down the oxidation of the dye.[4][6] This ensures the longevity and consistent performance of the nuclear stain.

Furthermore, glacial acetic acid is a component of the Eosin Azure (EA) cytoplasmic stain, where it aids in achieving the characteristic differential staining of the cytoplasm. In a modified protocol known as the Rapid, Economic, Acetic Acid, Papanicolaou (REAP) stain, a dilute solution of acetic acid is used as a dehydrating agent, replacing the more expensive and often difficult-to-procure ethanol.[7][8]

Data Presentation: Composition of Staining Solutions

The following tables summarize the composition of various staining solutions used in the Papanicolaou method, highlighting the inclusion of glacial acetic acid.

Table 1: Composition of Harris' Hematoxylin

ComponentQuantity
Hematoxylin2.5 g
Ethanol25 ml
Potassium Alum50 g
Distilled Water (50°C)500 ml
Mercuric Oxide1-3 g
Glacial Acetic Acid 20 ml

Data sourced from Microbe Notes.[1]

Table 2: Composition of Gill's Hematoxylin

ComponentQuantity (for 1 L)
Distilled Water730 ml
Ethylene Glycol250 ml
Hematoxylin2 g
Sodium Iodate0.2 g
Aluminum Sulfate17.6 g
Glacial Acetic Acid 20 ml

Data sourced from CytoJournal.[4][6]

Table 3: Composition of Eosin Azure (EA-50)

ComponentQuantity
0.04 M Light Green SF5 ml
0.3M Eosin Y10 ml
Phosphotungstic Acid1 g
Alcohol365 ml
Methanol125 ml
Glacial Acetic Acid 10 ml

Data sourced from Microbe Notes.[1]

Table 4: Composition of Modified Orange G-6 (Gill's Modification)

ComponentQuantity
Orange G Stain Powder5 g
Phosphotungstic Acid1.5 g
Distilled Water50 ml
Absolute Alcohol950 ml
Glacial Acetic Acid 10 ml

Data sourced from CytoJournal.[4]

Experimental Protocols

Below are detailed protocols for the standard Papanicolaou stain and the Rapid, Economic, Acetic Acid, Papanicolaou (REAP) stain.

Protocol 1: Standard Papanicolaou Staining Method

This protocol outlines the traditional steps for Papanicolaou staining. The preparation of the hematoxylin and EA solutions should be done according to the compositions detailed in the tables above, which include glacial acetic acid.

Materials:

  • Fixed cytological smears (95% ethanol fixation for 15 minutes)

  • Harris' or Gill's Hematoxylin solution

  • Differentiating solution (e.g., 0.5% acid alcohol) - for regressive staining

  • Bluing agent (e.g., Scott's tap water substitute)

  • Orange G-6 (OG-6) stain

  • Eosin Azure (EA-50 or other variants) stain

  • Graded alcohols (95% and 100% ethanol)

  • Xylene or xylene substitute

  • Mounting medium

Procedure:

  • Hydration: Rinse fixed smears in tap water.

  • Nuclear Staining: Immerse slides in Harris' or Gill's Hematoxylin for 1-3 minutes.

  • Rinsing: Rinse in tap water.

  • Differentiation (for regressive staining): Briefly dip in 0.5% acid alcohol to remove excess stain.

  • Bluing: Immerse in a bluing agent like Scott's tap water substitute for 15-60 seconds to turn the nuclear stain blue.

  • Rinsing: Rinse in tap water.

  • Dehydration: Dip in 95% ethanol (10 dips).

  • First Counterstain: Stain with Orange G-6 for 1.5 minutes.

  • Dehydration: Dip in 95% ethanol (10 dips).

  • Second Counterstain: Stain with EA-50 for 2.5 minutes.

  • Dehydration: Dip in two changes of 95% ethanol (10 dips each), followed by 100% ethanol for 1 minute.

  • Clearing: Clear in two changes of xylene, 2 minutes each.

  • Mounting: Mount with a permanent mounting medium.

Protocol 2: Rapid, Economic, Acetic Acid, Papanicolaou (REAP) Stain

This modified protocol utilizes 1% acetic acid as a dehydrating agent, making it a quicker and more cost-effective alternative.[7][8]

Materials:

  • Fixed cytological smears

  • Preheated Harris's Haematoxylin (60°C)

  • 1% Acetic Acid solution

  • Orange G-6 (OG-6) stain

  • Eosin Azure (EA-50) stain

  • Methanol

  • Xylene

  • Mounting medium

Procedure:

  • Hydration & Mordanting: Dip slides in 1% acetic acid (10 dips).

  • Nuclear Staining: Dip in preheated Harris's Haematoxylin (10 dips).

  • Rinsing: Rinse in tap water (10 dips).

  • Dehydration: Dip in 1% acetic acid (10 dips).

  • First Counterstain: Stain with OG-6 (10 dips).

  • Dehydration: Dip in 1% acetic acid (10 dips).

  • Second Counterstain: Stain with EA-50 (10 dips).

  • Dehydration: Dip in 1% acetic acid (10 dips).

  • Final Dehydration: Dip in methanol (10 dips).

  • Clearing: Clear in xylene (10 dips).

  • Mounting: Mount with a permanent mounting medium.

Visualizing the Workflow

The following diagram illustrates the logical flow of the standard Papanicolaou staining procedure.

Papanicolaou_Stain_Workflow cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_final Final Steps Fixation Fixation (e.g., 95% Ethanol) Hydration Hydration (Tap Water) Fixation->Hydration Nuclear_Stain Nuclear Staining (Hematoxylin) Hydration->Nuclear_Stain Rinse1 Rinse (Tap Water) Nuclear_Stain->Rinse1 Bluing Bluing (e.g., Scott's Tap Water) Rinse1->Bluing Dehydration1 Dehydration (95% Ethanol) Bluing->Dehydration1 Counterstain1 First Counterstain (Orange G-6) Dehydration1->Counterstain1 Dehydration2 Dehydration (95% Ethanol) Counterstain1->Dehydration2 Counterstain2 Second Counterstain (Eosin Azure) Dehydration2->Counterstain2 Dehydration3 Final Dehydration (95% & 100% Ethanol) Counterstain2->Dehydration3 Clearing Clearing (Xylene) Dehydration3->Clearing Mounting Mounting Clearing->Mounting

Caption: Workflow of the standard Papanicolaou staining procedure.

References

The Role of Acetic Acid in the Synthesis of Organic Compounds in the Laboratory: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Acetic acid (CH₃COOH), a ubiquitous and versatile carboxylic acid, serves as a cornerstone in modern organic synthesis. Its utility in the laboratory extends beyond its acidic nature, encompassing roles as a reagent, solvent, and catalyst. This document provides detailed application notes and protocols for key organic transformations where acetic acid is integral, with a focus on reproducibility and clear data presentation for researchers, scientists, and professionals in drug development.

Acetic Acid as a Reagent: The Acetyl Group Donor

Acetic acid and its anhydride derivative are primary sources of the acetyl group (CH₃CO-) in a multitude of organic reactions, most notably in acetylation.

Synthesis of Acetylsalicylic Acid (Aspirin)

The acetylation of salicylic acid with acetic anhydride, often in the presence of an acid catalyst, is a classic and industrially significant reaction. Acetic acid is a co-product in this synthesis.

Quantitative Data on Aspirin Synthesis:

CatalystHeating MethodReaction TimeTemperature (°C)Yield (%)Reference
Sulfuric AcidConventional--64.8 - 67.9[1][2]
Phosphoric AcidWater Bath20 min50~55[3]
Phosphoric AcidWater Bath20 min80~70[3]
Preyssler's AnionRoom Temp10 minRoom Temp78[1]
None (Microwave)Microwave--40.1 - 63.4[2]
Solid Acid (Sulfated ZrO₂)--12095[1]

Experimental Protocol: Synthesis of Aspirin

  • Reaction Setup: In a 125 mL Erlenmeyer flask, combine 2.0 g of salicylic acid and 5.0 mL of acetic anhydride.

  • Catalyst Addition: Carefully add 5-10 drops of concentrated sulfuric acid or 85% phosphoric acid to the mixture.

  • Heating: Gently heat the flask in a water bath maintained at 70-80°C for 15-20 minutes, with occasional swirling to ensure complete dissolution and reaction.

  • Hydrolysis of Excess Anhydride: Remove the flask from the water bath and allow it to cool for a few minutes. Cautiously add 20 mL of cold water to the flask to hydrolyze the unreacted acetic anhydride.

  • Crystallization: Cool the mixture in an ice bath to facilitate the crystallization of acetylsalicylic acid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold water to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the purified acetylsalicylic acid in a desiccator or a low-temperature oven.

  • Characterization: Determine the melting point and calculate the percentage yield. The literature melting point of aspirin is approximately 136°C[2].

Experimental Workflow for Aspirin Synthesis

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Weigh Salicylic Acid B Measure Acetic Anhydride A->B C Add Catalyst (H₂SO₄ or H₃PO₄) B->C D Heat in Water Bath (70-80°C, 15-20 min) C->D E Cool and Add Cold Water D->E F Induce Crystallization (Ice Bath) E->F G Vacuum Filtration F->G H Wash with Cold Water G->H I Dry the Product H->I

Caption: Workflow for the synthesis of aspirin.

Acetylation of Anilines

The acetylation of primary and secondary amines is a fundamental transformation in organic synthesis, often employed to protect the amino group or to synthesize amides with biological activity. Acetic anhydride in the presence of acetic acid is a common acetylating system.

Quantitative Data on Acetanilide Synthesis:

Acetylating AgentCatalyst/AdditiveSolventReaction ConditionsYield (%)Reference
Acetic AnhydrideAcetic AcidAnhydrousReflux-[4]
Acetic AnhydrideSodium AcetateWaterRoom TempExcellent[4]
Acetic AcidZinc Dust-Reflux (2h)-[4]
Acetic AcidZeolite-Microwave (600W, 30-40 min)73[5]
Acetic AcidNoneNoneMicrowave (160 MHz, 40-50 min)70-80[5]

Experimental Protocol: Acetylation of Aniline

  • Reaction Setup: In a 100 mL beaker, dissolve 0.5 g of aniline in 14 mL of water and 0.45 mL of concentrated hydrochloric acid.

  • Reagent Preparation: In a separate container, prepare a solution of 0.53 g of sodium acetate in 3 mL of water.

  • Acetylation: To the aniline hydrochloride solution, add 0.6 mL of acetic anhydride with swirling. Immediately add the sodium acetate solution.

  • Precipitation: Acetanilide will precipitate as a white solid.

  • Crystallization: Cool the mixture in an ice bath to ensure complete precipitation.

  • Isolation and Purification: Collect the solid by vacuum filtration and recrystallize from a minimal amount of hot 95% ethanol.

Acetic Acid as a Solvent

The polar protic nature of acetic acid, coupled with its ability to dissolve a wide range of organic and inorganic compounds, makes it a valuable solvent in various reactions.

Oxidation of Toluene to Benzoic Acid

Acetic acid is a common solvent for the liquid-phase oxidation of alkylaromatics, such as the conversion of toluene to benzoic acid, a key intermediate in the chemical industry.

Quantitative Data on Toluene Oxidation:

Catalyst SystemTemperature (°C)Pressure (MPa)Reaction Time (h)Toluene Conversion (%)Benzoic Acid Yield (%)Reference
Cobalt Acetate/Bromide Promoter250Several atm-Complete-[6]
Envirocat EPAC/Carboxylic Acid110-150Atmospheric22-85[6]
Co(OAc)₂/NaBr1501.02HighHigh[7]
Co(OAc)₂/[bmim][Br]1501.028169[7]
VOTPP1450.842386 (selectivity)[8]

Experimental Protocol: Oxidation of Toluene

  • Reaction Setup: In a high-pressure reactor, charge 4 mL of toluene, 16 mL of glacial acetic acid, and the desired catalyst system (e.g., Cobalt(II) acetate and a bromide salt).

  • Pressurization and Heating: Purge the reactor with oxygen, then pressurize with oxygen to 0.5 MPa. Heat the mixture to the desired reaction temperature (e.g., 150°C) with stirring.

  • Reaction: Increase the oxygen pressure to 1.0 MPa to initiate the oxidation. Maintain the temperature and pressure for the desired reaction time (e.g., 2 hours).

  • Work-up: After cooling the reactor, depressurize it and collect the reaction mixture. The product, benzoic acid, can be isolated by crystallization or distillation.

G cluster_roles Roles of Acetic Acid cluster_applications Applications in Organic Synthesis Reagent Reagent (Acetyl Source) Acetylation Acetylation Reactions (e.g., Aspirin, Anilines) Reagent->Acetylation Solvent Solvent (Polar Protic Medium) Oxidation Oxidation Reactions (e.g., Toluene to Benzoic Acid) Solvent->Oxidation FriedelCrafts Friedel-Crafts Acylation Solvent->FriedelCrafts Catalyst Catalyst (Proton Source) Esterification Esterification Reactions (e.g., Fischer Esterification) Catalyst->Esterification

Caption: Mechanism of Fischer esterification.

Conclusion

Acetic acid's multifaceted role as a reagent, solvent, and catalyst makes it an indispensable tool in the organic synthesis laboratory. The protocols and data presented herein provide a foundation for its effective application in the synthesis of pharmaceuticals and other fine chemicals. Proper understanding and control of reaction parameters are crucial for achieving high yields and purity in these transformations.

References

Application Notes and Protocols for Safe Handling and Storage of Glacial Acetic Acid in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Glacial acetic acid (CAS No. 64-19-7), a colorless liquid with a pungent odor, is a vital reagent in many laboratory and industrial applications.[1][2] Despite its common use, it is a hazardous substance that requires stringent safety measures due to its corrosive and flammable nature.[1][2][3] This document provides detailed protocols for the safe handling, storage, and disposal of glacial acetic acid to minimize risks in a laboratory setting.

Hazard Identification and Data Presentation

Glacial acetic acid is a corrosive and flammable liquid that can cause severe burns upon skin and eye contact.[1][2][3] Its vapors can irritate the respiratory tract, and inhalation of high concentrations may lead to serious health issues.[1][2] It is crucial to understand these hazards before working with this chemical.

ParameterValueReference
CAS Number 64-19-7[3]
Molecular Formula CH3COOH[3]
Boiling Point 117-118°C[3]
Melting Point 16.6°C (61.9°F)[2][4]
Flash Point 39°C (103°F)[1][5]
OSHA PEL (8-hr TWA) 10 ppm (25 mg/m³)[5][6][7]
NIOSH REL (10-hr TWA) 10 ppm (25 mg/m³)[7]
NIOSH STEL (15-min) 15 ppm (37 mg/m³)[5][7]
ACGIH TLV (8-hr TWA) 10 ppm (25 mg/m³)[7]
ACGIH STEL (15-min) 15 ppm (37 mg/m³)[7]
Oral LD50 (rat) 3310 mg/kg[3]
Skin LD50 (rabbit) 1060 uL/kg[3]

Experimental Protocols

2.1. Protocol for Safe Handling and Use

  • Engineering Controls: Always handle glacial acetic acid in a well-ventilated area, preferably within a certified chemical fume hood.[3][8][9] Ensure that an emergency eyewash station and safety shower are readily accessible.[1][10][11]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical splash goggles. A face shield is recommended when handling larger quantities.[1][3][9][12]

    • Hand Protection: Use chemical-resistant gloves such as nitrile rubber, neoprene, or butyl rubber.[1][3][8][12] Note that latex gloves offer insufficient protection.[8] Double-gloving is a good practice.[8]

    • Body Protection: Wear a long-sleeved lab coat, long pants, and closed-toe shoes.[3][8] A chemical-resistant apron is also recommended.[1]

    • Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, use a respirator with an appropriate acid gas cartridge.[1][3] Respirator use requires prior training and fit-testing.[3]

  • Handling Procedures:

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Do not inhale vapors.[3]

    • When transferring, use a pump or funnel to prevent spills; avoid pouring directly from one container to another.[1][9]

    • Keep away from heat, sparks, and open flames.[3][9]

    • Ensure all containers are properly labeled with the chemical name and associated hazards.[10][13][14]

    • Wash hands thoroughly after handling.[3]

2.2. Protocol for Safe Storage

  • Storage Location: Store glacial acetic acid in a cool, dry, and well-ventilated area designated for hazardous materials.[3][10][15] The storage area should be separate from incompatible substances.[8][12]

  • Temperature: The ideal storage temperature is between 15°C and 25°C (59°F to 77°F).[11] Avoid direct sunlight and heat sources.[3][10][12]

  • Containers: Store in original, tightly sealed containers made of corrosion-resistant materials like glass or high-density polyethylene (HDPE).[8][10][11][13] Do not use metal containers, as acetic acid can be corrosive to some metals.[4][10]

  • Incompatible Materials: Store separately from strong oxidizing agents (e.g., nitric acid, perchloric acid), strong bases, and reactive metals.[8][10][12][16]

  • Secondary Containment: Use secondary containment, such as spill trays, to capture potential leaks.[11][12]

2.3. Protocol for Spill Cleanup

For Small Spills (< 1 Liter):

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[3]

  • Personal Protective Equipment (PPE): Wear the appropriate PPE as described in section 2.1.

  • Containment: Confine the spill to a small area using absorbent materials or a spill kit.[3]

  • Neutralization: Cautiously neutralize the spill by slowly adding a weak base such as sodium bicarbonate (baking soda) or sodium carbonate.[8][14][17] Be aware that this will cause fizzing as carbon dioxide is produced.

  • Absorption: Once neutralized, absorb the residue with an inert material like sand or vermiculite.[15][17]

  • Cleanup: Collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[8][15][17]

  • Decontamination: Clean the spill area with soap and water.[3]

For Large Spills (> 1 Liter):

  • Immediate Evacuation: Evacuate all personnel from the area immediately.[3][16]

  • Emergency Services: From a safe location, call emergency services (e.g., 911) and your institution's Environmental Health and Safety (EH&S) department.[3]

  • Isolate the Area: If it is safe to do so, close the doors to the spill area to contain vapors.[16]

  • Do Not Attempt to Clean: Do not attempt to clean up a large spill unless you are a trained emergency responder.[3]

2.4. Protocol for Waste Disposal

  • Containerization: Collect all glacial acetic acid waste in a clearly labeled, sealed, and leak-proof container made of compatible materials.[13][14][16]

  • Labeling: The label must include the chemical name, concentration, and associated hazards.[13]

  • Prohibited Disposal: Never dispose of glacial acetic acid down the drain, as it can harm the environment and damage plumbing.[13]

  • Professional Disposal: Arrange for disposal through your institution's hazardous waste management program or a licensed hazardous waste disposal service.[13][14]

First Aid Procedures

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[1][3][18] Seek immediate medical attention.[3][16][18]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1][3][15] Seek immediate medical attention.[3][16][18]

  • Inhalation: Move the person to fresh air.[1][3][15] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[3][15] Seek immediate medical attention.[3][16]

  • Ingestion: Do NOT induce vomiting.[15] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water.[15] Seek immediate medical attention.[3][15][16]

Visualizations

SafeHandlingWorkflow start Start: Prepare to Handle Glacial Acetic Acid assess Assess Hazards and Review SDS start->assess ppe Don Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) assess->ppe engineering Verify Engineering Controls (Fume Hood, Eyewash/Shower) ppe->engineering handle Handle in Fume Hood engineering->handle transfer Use Proper Transfer Technique (e.g., pump, funnel) handle->transfer use Perform Experimental Work transfer->use cleanup Decontaminate Work Area use->cleanup waste Dispose of Waste Properly use->waste storage Return to Secure Storage cleanup->storage end End storage->end waste->end

Caption: Workflow for the safe handling of glacial acetic acid.

SpillResponseDecisionTree spill Spill Occurs size Assess Spill Size spill->size small_spill Small Spill (<1L) and Trained Personnel size->small_spill Small large_spill Large Spill (>1L) or Untrained Personnel size->large_spill Large ppe Don Appropriate PPE small_spill->ppe evacuate_large Evacuate Area Immediately large_spill->evacuate_large call_help Call Emergency Services and EH&S evacuate_large->call_help isolate Isolate Area (if safe) call_help->isolate end Response Complete isolate->end contain Contain Spill ppe->contain neutralize Neutralize with Weak Base contain->neutralize absorb Absorb Residue neutralize->absorb collect Collect Waste absorb->collect decontaminate Decontaminate Area collect->decontaminate decontaminate->end

Caption: Decision-making process for a glacial acetic acid spill.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Cell Death in Culture with High Acetic Acid Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to cell death in culture due to high acetic acid concentration.

Frequently Asked Questions (FAQs)

Q1: My cell viability is decreasing, and I suspect high acetic acid levels. What are the common causes?

High acetic acid (acetate) concentration in cell culture is often a consequence of cellular metabolism, particularly under certain process conditions. The primary causes include:

  • Overflow Metabolism: Many rapidly proliferating cell lines, such as Chinese Hamster Ovary (CHO) cells, exhibit aerobic glycolysis. This involves high glucose consumption, leading to the production of metabolic byproducts like lactate and acetate, even in the presence of sufficient oxygen. A positive correlation exists between the specific glucose consumption rate and the rate of acetate generation.[1]

  • High Glucose Concentration: Elevated glucose levels in the culture medium can exacerbate overflow metabolism, resulting in increased acetate formation.[2]

  • Sub-optimal Culture Conditions:

    • Temperature: Deviations from the optimal fermentation temperature can stress cells and alter metabolic efficiency, potentially leading to higher acetate production.[2]

    • pH: A drop in pH due to the accumulation of acidic byproducts can further stress the cells.[2] The accumulation of acetate can contribute to a decline in pH, especially in the later stages of the culture.[1]

    • Dissolved Oxygen (DO): Inadequate DO levels can shift metabolism towards anaerobic pathways, though acetate production is also observed under aerobic conditions.[2]

  • Media Composition: The type of carbon source and limitations of essential nutrients like nitrogen or phosphate can create metabolic imbalances that favor acetate accumulation.[2]

  • Contamination: Contamination with acetic acid bacteria can lead to the conversion of ethanol (another potential byproduct) into acetic acid.[3][4]

Q2: What are the toxic effects of high acetic acid concentration on my cells?

High concentrations of acetic acid can be detrimental to cell cultures, leading to:

  • Reduced Cell Growth and Viability: Acetic acid can inhibit cell proliferation and induce cell death.[5][6][7] The inhibitory concentration can vary depending on the cell type. For instance, in some microorganisms, concentrations above 3 g/L have been shown to be inhibitory.[7] For certain bacterial cultures, 80 mM acetic acid was found to induce programmed cell death within 120 minutes.[8]

  • Induction of Apoptosis: Acetic acid can trigger programmed cell death (apoptosis).[8][9][10][11] This process involves a cascade of molecular events, including chromatin condensation, DNA fragmentation, and the release of cytochrome c from mitochondria.[9][10][11]

  • Intracellular Acidification: The undissociated form of acetic acid can diffuse across the cell membrane. Once inside the neutral pH of the cytoplasm, it dissociates, releasing protons and causing a drop in intracellular pH (pHi).[12][13] This acidification can disrupt cellular functions.

  • Endoplasmic Reticulum (ER) Stress: Acetic acid has been shown to cause ER stress by increasing the level of misfolded proteins in the ER, which can trigger the unfolded protein response (UPR).[13]

  • Impact on Product Quality: For biologics production, such as monoclonal antibodies (mAbs), high acetate levels can potentially impact product quality attributes. While some studies show that acetate can increase the specific productivity of antibodies per cell[5][6], the overall yield may decrease due to reduced cell density.

Q3: How can I confirm that high acetic acid is the cause of cell death in my culture?

A systematic approach is necessary to diagnose the problem. This involves monitoring key culture parameters and directly measuring the acetic acid concentration.

Troubleshooting Workflow:

A Observe Decreased Cell Viability B Monitor Key Culture Parameters (pH, Glucose, Lactate) A->B C Measure Acetic Acid Concentration B->C D High Acetic Acid Confirmed C->D Concentration > Threshold F Other Factors Likely Cause C->F Concentration within Normal Range E Implement Mitigation Strategies D->E

Caption: A logical workflow for troubleshooting cell death suspected to be caused by high acetic acid.

Steps to Follow:

  • Monitor Culture Parameters: Keep a close watch on pH, glucose consumption, and lactate production profiles. A significant drop in pH and high glucose uptake might indicate the accumulation of acidic byproducts.[1]

  • Quantify Acetic Acid: The most definitive step is to measure the concentration of acetic acid in your culture supernatant. Several methods are available for this.

Q4: What methods can I use to measure acetic acid concentration in my cell culture medium?

Several analytical techniques can be employed to quantify acetic acid:

MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation of organic acids on a column followed by detection, typically with a UV or refractive index (RI) detector.[2]High accuracy and specificity. Can measure multiple organic acids simultaneously.Requires specialized equipment and expertise.
Gas Chromatography (GC) Volatile acids are separated in a gaseous mobile phase and detected, often with a flame ionization detector (FID).[14]High sensitivity and specificity.Sample preparation can be more involved. Requires specialized equipment.
Enzymatic Assay Kits Specific enzymes are used to react with acetic acid, leading to a change in absorbance that can be measured with a spectrophotometer.[14][15]High specificity, relatively simple and fast. Does not require expensive equipment.Can be more expensive on a per-sample basis. May have a limited detection range.
pH and Ka Calculation Using a pH meter to measure the hydrogen ion concentration and the known acid dissociation constant (Ka) of acetic acid to calculate its concentration.[16]Simple and requires only a pH meter.Less accurate, especially in complex media with multiple buffering components.
Q5: What are the acceptable and inhibitory concentrations of acetic acid for common cell lines?

The tolerance to acetic acid can be cell-line specific. However, some general observations have been made:

Cell TypeObserved Inhibitory ConcentrationReference
Chinese Hamster Ovary (CHO)Limited inhibitory effect below 20 mM.[1]
Bacillus sp.80 mM induced programmed cell death in 120 minutes.[8]
Cupriavidus necatorGrowth severely inhibited above 1 g/L (approx. 16.7 mM).[7]
Saccharomyces cerevisiaeConcentrations above 0.6 g/L (10 mM) can negatively affect performance.[17]
Q6: I've confirmed high acetic acid levels. What strategies can I implement to reduce its concentration and improve cell viability?

Several process control and medium optimization strategies can be employed to mitigate acetic acid accumulation:

  • Control Glucose Concentration: Implement a fed-batch or perfusion strategy to maintain a low and controlled glucose concentration in the culture medium.[2] This helps to prevent overflow metabolism.

  • Optimize Process Parameters:

    • Temperature: Maintain the optimal temperature for your specific cell line to ensure metabolic efficiency.[2] In some cases, a temperature shift (e.g., to 33°C) has been associated with higher acetate accumulation, so maintaining the optimal temperature is crucial.[18]

    • pH Control: Use automated addition of a base (e.g., sodium bicarbonate) to maintain the pH within the optimal range.[2] However, be aware that this does not remove the acetate itself.

    • Perfusion Culture: In a stirred tank bioreactor, using a perfusion system with cell recycling can help to overcome the inhibitory effects of acetate on cell density.[5][6]

  • Medium Optimization:

    • Alternative Carbon Sources: Consider using alternative or mixed carbon sources, such as glycerol in combination with glucose.[2]

    • Nutrient Balance: Ensure that the medium is well-balanced and that key nutrients like nitrogen and phosphate are not depleted, as this can lead to metabolic imbalances.[2]

  • Genetic Engineering: For microbial cultures, consider metabolic engineering approaches:

    • Deletion of Acetate Production Pathways: Target genes involved in acetate production, such as poxB (pyruvate oxidase).[2]

    • Overexpression of Acetate Consumption Pathways: Overexpress enzymes like acetyl-CoA synthetase (acs) to convert acetate back to acetyl-CoA.[2]

Q7: Can you provide a detailed protocol for measuring acetic acid using an enzymatic assay kit?

This protocol is a general guideline based on commercially available acetic acid assay kits. Always refer to the manufacturer's specific instructions.

Protocol: Quantification of Acetic Acid using an Enzymatic Assay Kit

Principle:

This assay is based on the conversion of acetic acid to acetyl-CoA, which then participates in a series of enzymatic reactions leading to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the concentration of acetic acid in the sample.

Materials:

  • Acetic acid assay kit (containing buffer, enzymes, ATP, CoA, NAD+)

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

  • Micropipettes and tips

  • Distilled water

  • Culture supernatant samples

  • Acetic acid standard solution

Procedure:

  • Sample Preparation:

    • Centrifuge your cell culture sample to pellet the cells.

    • Collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells or debris.

    • Dilute the sample with distilled water if the acetic acid concentration is expected to be outside the kit's linear range.

  • Assay Preparation:

    • Prepare the reagent mixture according to the kit's instructions. This usually involves dissolving lyophilized components in the provided buffer.

    • Allow the reagent mixture to equilibrate to room temperature.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to read absorbance at 340 nm.

    • Use distilled water or the provided buffer to blank the instrument.

  • Assay Reaction:

    • Pipette the prepared reagent mixture into a cuvette.

    • Add a specific volume of your prepared sample (or standard, or blank) to the cuvette. Mix gently by inverting.

    • Read the initial absorbance (A1).

    • Start the reaction by adding the final enzyme solution as per the kit's instructions.

    • Incubate for the time specified in the manual (e.g., 5-10 minutes) at room temperature.

    • Read the final absorbance (A2).

  • Calculation:

    • Calculate the change in absorbance (ΔA) for your sample and the standard: ΔA = A2 - A1.

    • Calculate the acetic acid concentration in your sample using the following formula: Concentration (g/L) = (ΔA_sample / ΔA_standard) * Concentration_standard

Experimental Workflow Diagram:

cluster_0 Sample Preparation cluster_1 Assay cluster_2 Analysis A Collect Culture Supernatant B Centrifuge to Pellet Cells A->B C Filter Supernatant (0.22 µm) B->C D Dilute Sample (if necessary) C->D F Add Reagent and Sample to Cuvette D->F E Prepare Reagent Mixture E->F G Read Initial Absorbance (A1) F->G H Add Starting Enzyme G->H I Incubate H->I J Read Final Absorbance (A2) I->J K Calculate ΔA (A2 - A1) J->K L Calculate Acetic Acid Concentration K->L

Caption: Workflow for measuring acetic acid concentration using an enzymatic assay kit.

Q8: Can you illustrate the signaling pathway involved in acetic acid-induced cell death?

Acetic acid induces apoptosis through a mitochondria-dependent pathway.

cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus AA_ext Acetic Acid (Undissociated) AA_int Acetic Acid AA_ext->AA_int Passive Diffusion H_ion H+ AA_int->H_ion Acetate_ion Acetate- AA_int->Acetate_ion pHi_drop Intracellular Acidification H_ion->pHi_drop ER_stress ER Stress pHi_drop->ER_stress Mito Mitochondrial Dysfunction pHi_drop->Mito ROS ROS Accumulation Apoptosis Apoptosis (Chromatin Condensation, DNA Fragmentation) ROS->Apoptosis Mito->ROS CytC Cytochrome c Release Mito->CytC CytC->Apoptosis

Caption: Signaling pathway of acetic acid-induced apoptosis.

Pathway Description:

  • Entry into the Cell: Undissociated acetic acid passively diffuses across the plasma membrane into the cytoplasm.[13]

  • Dissociation and Acidification: Inside the cell, where the pH is near neutral, acetic acid dissociates into acetate and a proton (H+). This release of protons leads to intracellular acidification (a drop in pHi).[12]

  • Cellular Stress: The drop in pHi and the accumulation of acetate anions induce cellular stress, including Endoplasmic Reticulum (ER) stress and the generation of Reactive Oxygen Species (ROS).[9][11][13]

  • Mitochondrial Dysfunction: This cellular stress leads to mitochondrial dysfunction, including the release of cytochrome c into the cytosol.[9]

  • Apoptosis Execution: The release of cytochrome c and the accumulation of ROS trigger the activation of caspases and other downstream effectors, leading to the characteristic hallmarks of apoptosis, such as chromatin condensation and DNA fragmentation.[9][10][11]

References

optimizing acetic acid concentration for tissue fixation to avoid hardening

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during tissue fixation, with a specific focus on the role of acetic acid and the prevention of tissue hardening.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of acetic acid in tissue fixatives?

A1: Acetic acid serves several key functions in compound fixatives. Its primary role is to coagulate nuclear chromatin, which enhances nuclear detail and is beneficial for identifying different cell types.[1] It also counteracts the shrinkage of tissue caused by other components in the fixative, such as ethanol or picric acid.[2][3][4] Acetic acid penetrates tissues rapidly but does not fix proteins on its own.[3][5]

Q2: Can acetic acid cause tissue hardening?

A2: Yes, high concentrations of acetic acid can contribute to tissue hardening. While it is often added to fixatives to counteract the hardening and shrinkage effects of other reagents, an improper balance can lead to overly rigid tissue.[6] One study on the preservation of cadaveric brains noted that the firmest tissue consistency was observed with the highest concentration of acetic acid (98.5%).[6]

Q3: How can I prevent tissue hardening when using a fixative containing acetic acid?

A3: Preventing tissue hardening involves optimizing the entire fixation protocol, not just the acetic acid concentration. Here are some key considerations:

  • Fixative Composition: Ensure a balanced formulation. Acetic acid's swelling effect should counteract the shrinking effect of other components like ethanol.[7][8] If you are preparing your own fixative, ensure the proportions are correct.

  • Fixation Time: Avoid over-fixation. Prolonged exposure to any fixative can lead to excessive hardening.[9] The ideal fixation time depends on the tissue type and size. For example, for wet tissue in Bouin's solution, a fixation time of 4-8 hours is recommended, and it should not exceed 24 hours.[10]

  • Tissue Size: Larger specimens require longer fixation times for the fixative to penetrate fully. However, to avoid over-fixation of the outer layers, it is often better to section larger specimens into smaller pieces.[9]

  • Temperature: Fixation is typically performed at room temperature.[1] Lowering the temperature can slow down the fixation process and may help in reducing hardening.

Q4: Are there alternatives to acetic acid-containing fixatives if tissue hardening is a persistent issue?

A4: Yes, several alternative fixatives can be used if tissue hardening is a concern. Some options include:

  • 10% Neutral Buffered Formalin (NBF): This is the most common routine fixative and generally does not cause excessive hardening if used correctly.[10]

  • Ethanol-based fixatives: These can be effective but may cause tissue shrinkage if not balanced with other reagents.[11]

  • Natural Fixatives: Honey, jaggery, and sugar solutions have been explored as non-toxic alternatives to formalin and may result in less tissue hardening.[11][12][13] However, their use is not as established for all applications.

Troubleshooting Guide: Tissue Hardening

If you are experiencing overly hard and brittle tissues after fixation, use this guide to troubleshoot the issue.

Symptom Potential Cause Recommended Solution
Tissue is excessively hard and difficult to section.Over-fixation: The tissue was left in the fixative for too long.Reduce the fixation time. The optimal time depends on the tissue type and size. For many applications, 4-18 hours is sufficient.[14]
Inappropriate Fixative Concentration: The concentration of one or more components, including acetic acid, may be too high.Review and adjust the formulation of your fixative. Ensure accurate measurements when preparing solutions. Consider diluting the fixative or switching to a milder formulation.
High Temperature: Fixation was carried out at an elevated temperature.Perform fixation at room temperature unless a specific protocol requires otherwise.
Tissue shows signs of both hardening and shrinkage.Imbalanced Fixative Formulation: The shrinking effect of components like ethanol or picric acid is not adequately counteracted.Ensure the acetic acid concentration is sufficient to balance the shrinking agents. For example, in Bouin's solution, the acetic acid is intended to counteract the shrinkage caused by picric acid.[1][7]
Dehydration Effects: The tissue was exposed to high concentrations of dehydrating agents (e.g., ethanol) for too long during processing.Review your tissue processing protocol and ensure that the dehydration steps are not overly aggressive.

Data Summary: Common Acetic Acid-Containing Fixatives

The following table summarizes the composition of several common fixatives that include acetic acid. Note that these are standard formulations, and modifications may be necessary for specific applications.

Fixative Composition Recommended Applications Notes
Bouin's Solution Saturated aqueous picric acid (750 mL), 40% formaldehyde (250 mL), Glacial acetic acid (50 mL)[15]Good for connective tissue, especially with trichrome stains.[2] Preserves glycogen well.[14]Lyses red blood cells. Tissues should be washed thoroughly after fixation to remove excess picric acid.[10][14]
Carnoy's Fluid Ethanol (60 mL), Chloroform (30 mL), Glacial acetic acid (10 mL)[1]Rapidly penetrates tissue. Good for preserving nucleic acids.[5]Causes considerable shrinkage if not handled properly.[16]
Clarke's Fluid Ethanol (3 parts), Glacial acetic acid (1 part)[7]Good for cytological preparations and preserving nucleic acids.[5]Can cause tissue shrinkage.
Zenker's Solution Mercuric chloride (5 g), Potassium dichromate (2.5 g), Sodium sulfate (1 g), Distilled water (100 mL), Glacial acetic acid (5 mL)[15][17]Excellent for nuclear detail, recommended for bone marrow.[1][3]Highly toxic due to mercury content. Requires special handling and disposal.[2][3]
Formalin-Acetic Acid-Alcohol (FAA) 50% Ethanol, 10% Formalin, 5% Acetic AcidClassic plant fixative.[8]Balances tissue contraction and expansion. Formaldehyde is toxic.[8]

Experimental Protocols

Preparation of Bouin's Solution

  • To 750 mL of a saturated aqueous solution of picric acid, add 250 mL of 40% formaldehyde.

  • Immediately before use, add 50 mL of glacial acetic acid.[15]

  • Mix the solution thoroughly.

  • Immerse tissue in the fixative for 4-18 hours.[14]

  • After fixation, wash the tissue extensively in 70% ethanol to remove the yellow color from the picric acid.[14]

Preparation of Carnoy's Fluid

  • In a clean, dry glass container, combine 60 mL of absolute ethanol, 30 mL of chloroform, and 10 mL of glacial acetic acid.[1]

  • Mix the solution well.

  • This fixative is fast-acting and should be used for short fixation times, typically 1-4 hours, depending on the tissue size.

  • After fixation, transfer the tissue directly to absolute ethanol.

Visualizations

Fixative_Components AceticAcid Acetic Acid Ethanol Ethanol / Alcohol AceticAcid->Ethanol Counteracts Shrinkage PicricAcid Picric Acid AceticAcid->PicricAcid Counteracts Shrinkage Tissue Tissue AceticAcid->Tissue Swells, Coagulates Nuclei Ethanol->Tissue Shrinks, Hardens Formaldehyde Formaldehyde Formaldehyde->Tissue Cross-links Proteins PicricAcid->Tissue Shrinks, Coagulates Proteins

Caption: Interplay of common fixative components on tissue.

Troubleshooting_Hardening Start Start: Tissue is too hard CheckTime Was fixation time excessive? Start->CheckTime ReduceTime Action: Reduce fixation time CheckTime->ReduceTime Yes CheckConcentration Is the fixative formulation correct? CheckTime->CheckConcentration No End End: Optimized Protocol ReduceTime->End AdjustConcentration Action: Remake fixative with correct proportions CheckConcentration->AdjustConcentration No ConsiderAlternative Consider alternative fixative (e.g., NBF) CheckConcentration->ConsiderAlternative Yes AdjustConcentration->End ConsiderAlternative->End

Caption: Troubleshooting workflow for hardened tissue.

References

Technical Support Center: Preventing Protein Precipitation with Acetic Acid Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering protein precipitation issues when using acetic acid buffers.

Troubleshooting Guide

Q1: My protein is precipitating immediately after preparing the solution in an acetic acid buffer. What are the initial troubleshooting steps?

A1: Immediate precipitation upon buffer preparation often points to a few critical factors. Here’s a logical workflow to diagnose and resolve the issue:

dot

Troubleshooting_Initial_Precipitation start Protein Precipitates Immediately check_pH Verify Buffer pH start->check_pH check_pI Compare pH to Protein's pI check_pH->check_pI adjust_pH Adjust pH away from pI (at least 1 unit) check_pI->adjust_pH pH ≈ pI check_concentration Review Protein Concentration check_pI->check_concentration pH is far from pI success Protein Solubilized adjust_pH->success is_high_conc Is concentration too high? check_concentration->is_high_conc dilute Dilute Protein Solution is_high_conc->dilute Yes check_ionic_strength Assess Ionic Strength is_high_conc->check_ionic_strength No dilute->success is_low_ionic Is ionic strength too low? check_ionic_strength->is_low_ionic add_salt Increase Salt Concentration (e.g., 150 mM NaCl) is_low_ionic->add_salt Yes further_troubleshooting Further Troubleshooting Needed is_low_ionic->further_troubleshooting No add_salt->success

Caption: Initial troubleshooting workflow for immediate protein precipitation.

  • Verify Buffer pH: Ensure the final pH of your protein solution is within the desired range. Acetic acid has a pKa of approximately 4.76, providing effective buffering between pH 3.8 and 5.8.[1]

  • Compare pH to Protein's Isoelectric Point (pI): Proteins are least soluble at their isoelectric point (pI), where their net charge is zero.[] If the buffer pH is close to the protein's pI, precipitation is likely. Adjust the pH of the buffer to be at least one unit away from the pI.[]

  • Evaluate Protein Concentration: High protein concentrations can lead to aggregation and precipitation.[][3] Try reducing the protein concentration.

  • Assess Ionic Strength: Low ionic strength can lead to insufficient shielding of charges on protein molecules, promoting aggregation.[3] Increasing the ionic strength by adding a neutral salt (e.g., 150 mM NaCl) can enhance solubility.[4]

Q2: My protein solution is initially clear but precipitates over time (e.g., during storage or after freeze-thaw cycles). What should I investigate?

A2: Delayed precipitation suggests a slower process of protein aggregation or instability. The following factors should be considered:

  • Temperature: Storing proteins at 4°C can sometimes lead to instability for certain proteins. For long-term storage, -80°C with a cryoprotectant like glycerol is often preferred.[] Repeated freeze-thaw cycles should be avoided as they can induce aggregation.[5]

  • Buffer Component Stability: Ensure all buffer components are stable and compatible.

  • Oxidation: If your protein contains cysteine residues, oxidation can lead to the formation of intermolecular disulfide bonds and subsequent aggregation. Consider adding a reducing agent like DTT or TCEP.[]

  • Proteolysis: Degradation of the protein by contaminating proteases can lead to the precipitation of protein fragments. The addition of protease inhibitors may be necessary.

Q3: I have tried adjusting the pH and ionic strength, but my protein still precipitates. What other additives can I use to improve solubility in an acetic acid buffer?

A3: Several types of additives can help stabilize proteins and prevent aggregation:

  • Osmolytes: Molecules like glycerol, sucrose, or trehalose can stabilize the native protein structure.[] Glycerol is often used at concentrations of 5-20% (v/v).[5]

  • Amino Acids: Arginine and glutamate, often used in combination at around 50 mM, can help to reduce protein aggregation.[6]

  • Non-denaturing Detergents: Low concentrations of non-ionic or zwitterionic detergents (e.g., Tween 20, CHAPS) can help solubilize proteins, particularly those with hydrophobic patches.[]

  • Ligands or Cofactors: If your protein has a known ligand or cofactor, its presence can stabilize the protein in its native conformation and prevent aggregation.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for using an acetic acid buffer to maintain protein stability?

A1: The optimal pH depends on the specific protein's isoelectric point (pI). Acetic acid buffers are effective in the pH range of 3.8 to 5.8.[1] To prevent precipitation, the buffer pH should be at least one unit above or below the protein's pI.[] For example, if a protein has a pI of 6.5, an acetic acid buffer at pH 4.5 would be a suitable choice.

Q2: How does the concentration of the acetic acid buffer affect protein stability?

A2: The buffer concentration can influence protein stability. In some cases, increasing the buffer concentration can enhance stability. For example, increasing the acetate buffer concentration from 5 to 15 mM at pH 4.0 significantly reduced the aggregation of lyophilized atrial natriuretic peptide (ANP).[8] Similarly, the thermal stability of glucose oxidase at pH 6.0 increased when the acetate buffer concentration was raised from 50 mM to 1 M.[8] However, the optimal concentration can be protein-dependent, and excessively high concentrations may have other effects on protein-protein interactions.

Q3: Can I use an acetic acid buffer for lyophilization (freeze-drying) of my protein?

A3: While acetic acid buffers can be used, caution is advised. Acetic acid is volatile and can sublimate during lyophilization, leading to an increase in the pH of the remaining solution, which could destabilize the protein.[7]

Q4: My protein has precipitated in an acetic acid buffer. Is it possible to resolubilize it?

A4: Resolubilization is sometimes possible, but the protein may be denatured. A common approach is to use a strong denaturant like 8M urea or 6M guanidine hydrochloride to unfold the protein, followed by a refolding process, often through dialysis into a stabilizing buffer. For certain applications like mass spectrometry, precipitated proteins can be resolubilized using cold 80% formic acid.[9]

Quantitative Data Summary

The following table summarizes quantitative data on the effect of acetic acid buffer conditions on protein stability from various studies.

ProteinBuffer SystempHBuffer ConcentrationAdditivesObservationReference
Atrial Natriuretic Peptide (ANP)Acetic Acid4.05 mM vs. 15 mMNoneAggregation was significantly reduced at 15 mM compared to 5 mM after lyophilization.[8]
Glucose OxidaseAcetate6.050 mM to 1 MNoneA 3-fold increase in thermal stability was observed when increasing the buffer concentration.[8]
Fc-fusion proteinSodium Acetate5.520 mMTris for pH adjustmentPrecipitation was observed at pH 5.5, while no precipitation occurred at pH 5.0.[10]

Key Experimental Protocols

Protocol 1: Screening for Optimal Acetic Acid Buffer Conditions to Prevent Precipitation

This protocol outlines a method to systematically test different buffer conditions to find the optimal formulation for your protein.

dot

Buffer_Screening_Workflow start Start: Purified Protein Stock prepare_buffers Prepare a Matrix of Acetic Acid Buffers - pH range (e.g., 4.0, 4.5, 5.0, 5.5) - Buffer concentrations (e.g., 20 mM, 50 mM, 100 mM) - Ionic strengths (e.g., with 0, 50, 150 mM NaCl) start->prepare_buffers protein_dilution Dilute Protein into Each Buffer Condition (to final desired concentration) prepare_buffers->protein_dilution incubation Incubate Samples (e.g., 4°C, room temperature) and monitor for precipitation over time protein_dilution->incubation analysis Analyze Samples - Visual inspection - Measure absorbance at 340 nm or 600 nm - Size Exclusion Chromatography (SEC) to detect soluble aggregates incubation->analysis select_optimal Select Optimal Buffer Condition (clear solution, minimal aggregation) analysis->select_optimal

Caption: Workflow for screening optimal buffer conditions.

Methodology:

  • Prepare Buffer Stocks: Prepare a series of sodium acetate/acetic acid buffer stocks at different pH values (e.g., 4.0, 4.5, 5.0, 5.5) and concentrations (e.g., 20 mM, 50 mM, 100 mM).

  • Prepare Salt Stocks: Prepare a stock solution of NaCl (e.g., 1 M).

  • Experimental Setup: In a multi-well plate or microcentrifuge tubes, create a matrix of conditions by combining the buffer stocks and salt stock to achieve a range of final pH values and ionic strengths.

  • Add Protein: Add your concentrated protein stock to each condition to reach the final desired protein concentration. Mix gently.

  • Incubation and Monitoring: Incubate the samples under relevant conditions (e.g., 4°C, room temperature, or a stress condition like 37°C). Visually inspect for precipitation at regular intervals (e.g., 0, 1, 4, 24 hours).

  • Quantitative Analysis: For a more quantitative measure of precipitation, measure the absorbance of the samples at 340 nm or 600 nm. To assess the formation of soluble aggregates, analyze the samples using Size Exclusion Chromatography (SEC).

  • Select Optimal Conditions: The condition that results in the lowest precipitation and minimal formation of soluble aggregates is the optimal buffer for your protein.

Protocol 2: Resolubilization of Precipitated Protein Using Cold Formic Acid (for Mass Spectrometry)

This protocol is adapted for researchers who need to resolubilize a precipitated protein for analysis by mass spectrometry.

Methodology:

  • Pellet the Precipitate: Centrifuge your sample containing the precipitated protein to obtain a firm pellet. Carefully remove the supernatant.

  • Prepare Cold Formic Acid: Pre-chill a solution of 80% (v/v) formic acid in water to -20°C.

  • Resolubilization: Add the cold 80% formic acid to the protein pellet. The volume will depend on the size of the pellet.

  • Incubation: Incubate the sample at -20°C for approximately 10 minutes, with occasional gentle mixing by pipetting.[9]

  • Dilution: Dilute the sample 10-fold with cold water.[9]

  • Clarification: Centrifuge the sample at high speed (e.g., 14,000 x g) at 4°C for 20 minutes to pellet any remaining insoluble material.[9]

  • Analysis: The supernatant containing the resolubilized protein is now ready for mass spectrometry analysis.

References

managing the inhibitory effects of acetate accumulation in E. coli fermentation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for managing the inhibitory effects of acetate accumulation in E. coli fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to acetate toxicity in E. coli cultures.

Troubleshooting Guides

Issue 1: Unexpectedly low cell density and recombinant protein yield.

Question: My E. coli fermentation is resulting in lower than expected cell density and protein yield. Could acetate accumulation be the cause?

Answer: Yes, acetate accumulation is a common cause of inhibited cell growth and reduced recombinant protein production in E. coli. Acetate is a byproduct of "overflow metabolism," which occurs when E. coli is grown in the presence of excess glucose.[1][2][3] Even at low concentrations, acetate can be toxic to the cells.[4][5]

Troubleshooting Steps:

  • Measure Acetate Concentration: The first step is to determine the acetate concentration in your culture medium. A concentration as low as 0.5 g/L can start to inhibit growth.[4][5]

  • Review Your Fermentation Strategy:

    • Batch vs. Fed-Batch: High-density cultures are often limited by the accumulation of acetate.[6] Batch fermentation with high initial glucose concentrations is more prone to acetate accumulation.[7] Implementing a fed-batch strategy where glucose is fed at a controlled rate can limit its availability and thus reduce overflow metabolism.[2][8]

    • Oxygen Levels: Ensure adequate dissolved oxygen (DO) levels are maintained throughout the fermentation. Insufficient oxygen can exacerbate acetate production.

  • Optimize Culture Conditions:

    • pH Control: Maintaining the pH of the culture medium can influence acetate toxicity. Some studies suggest that a slightly alkaline pH (around 7.5-8.0) can help mitigate the inhibitory effects of acetate.[9][10]

    • Media Composition: Consider using a different carbon source, as some studies have shown that replacing glucose with other sugars like fructose can lead to lower acetate accumulation.[11]

Issue 2: High acetate levels detected despite using a fed-batch strategy.

Question: I'm using a fed-batch system, but my acetate levels are still high, and my culture is growing poorly. What could be wrong?

Answer: Even in a fed-batch system, improper feed rates or fluctuations in substrate concentration can lead to acetate accumulation. A slight mismatch between the glucose feed rate and the cells' capacity to consume it can trigger overflow metabolism.[1]

Troubleshooting Steps:

  • Optimize the Feeding Strategy:

    • Exponential Feeding: An exponential feeding strategy that matches the cell growth rate can prevent excess glucose accumulation.

    • Feedback Control: Implement a feedback control strategy based on dissolved oxygen (DO-stat) or pH (pH-stat).[8] A sudden increase in DO can indicate glucose depletion, triggering the feed. Conversely, a drop in pH can signal acetate production, necessitating a reduction in the feed rate.[8]

  • Check for Nutrient Limitations: Ensure that other essential nutrients in the feed medium are not limiting, as this can also affect glucose metabolism and lead to acetate production.

  • Strain Selection: Different E. coli strains have varying tendencies for acetate production. For example, E. coli BL21 is known to produce less acetate compared to strains like JM109 under certain conditions.[12] Consider evaluating different host strains for your specific application.

Frequently Asked Questions (FAQs)

1. What are the main metabolic pathways responsible for acetate production in E. coli?

E. coli primarily produces acetate through two main pathways:

  • Pta-AckA Pathway: This is the major pathway for acetate production during exponential growth under aerobic conditions with high glucose.[13][14][15] It involves the conversion of acetyl-CoA to acetyl-phosphate by phosphotransacetylase (Pta) and then to acetate by acetate kinase (AckA), a reaction that also generates ATP.[15]

  • PoxB Pathway: This pathway, catalyzed by pyruvate oxidase (PoxB), converts pyruvate directly to acetate. It is most active during the stationary phase.[13][14]

Acetate_Production_Pathways

2. What are the inhibitory effects of acetate on E. coli?

Acetate inhibition manifests in several ways:

  • Reduced Growth Rate: Acetate can significantly slow down or even halt cell growth.[4][5]

  • Decreased Recombinant Protein Production: Acetate has a negative impact on the synthesis of recombinant proteins.[7][16]

  • Inhibition of Methionine Biosynthesis: One proposed mechanism of acetate toxicity is the inhibition of methionine synthesis, which is crucial for protein translation.[5][17]

  • Intracellular pH Drop: The protonated form of acetic acid can diffuse across the cell membrane and dissociate inside the cytoplasm, leading to a drop in intracellular pH.[18]

3. What are some genetic engineering strategies to reduce acetate accumulation?

Several metabolic engineering approaches can be employed to create E. coli strains with reduced acetate production:

  • Knockout of Acetate Pathway Genes: Deleting the genes responsible for acetate production, such as pta, ackA, and poxB, is a direct approach to block these pathways.[2][4][19] However, simple deletion might lead to the formation of other undesirable byproducts.[20]

  • Overexpression of Acetyl-CoA Synthetase (acs): The acs gene encodes an enzyme that converts acetate back to acetyl-CoA, effectively creating an acetate scavenging pathway.[1][2]

  • Redirecting Carbon Flux:

    • Increased TCA Cycle Flux: Overexpressing genes like gltA (citrate synthase) can help pull more carbon from acetyl-CoA into the TCA cycle, reducing its availability for acetate formation.[1][2]

    • Heterologous Pathways: Introducing pathways from other organisms, such as the acetolactate synthase (alsS) from Bacillus subtilis, can divert excess pyruvate to a less harmful byproduct like acetoin.[21]

  • Reducing Glucose Uptake Rate: Modifying the glucose transport system, for example by deleting the ptsG gene, can slow down glucose uptake and prevent the metabolic overflow that leads to acetate production.[1][22]

Genetic_Strategies

4. How does pH influence acetate inhibition?

The pH of the culture medium plays a crucial role in acetate toxicity. Acetic acid exists in equilibrium with its ionized form, acetate. The un-dissociated, protonated form of acetic acid is more toxic as it can readily diffuse across the cell membrane.[23] At a lower external pH, a higher proportion of acetate is in its protonated form, leading to increased toxicity. Conversely, maintaining a neutral to slightly alkaline pH can reduce the concentration of the protonated form and thereby alleviate some of the inhibitory effects.[9]

Experimental Protocols

Protocol 1: Quantification of Acetate Concentration in Culture Supernatant

This protocol outlines a common method for measuring acetate concentration using a commercially available colorimetric assay kit.

Materials:

  • E. coli culture supernatant

  • Acetate Assay Kit (e.g., from suppliers like Sigma-Aldrich, Abcam, or similar)[24][25][26]

  • Microplate reader capable of measuring absorbance at 450 nm

  • 96-well microplate

  • Pipettes and tips

  • Deionized water

Procedure:

  • Sample Preparation:

    • Centrifuge a sample of your E. coli culture to pellet the cells.

    • Carefully collect the supernatant. If necessary, filter the supernatant to remove any remaining cells or debris.

    • Deproteinize the sample using a 10 kDa molecular weight cut-off spin filter if the kit instructions recommend it.[26]

  • Standard Curve Preparation:

    • Prepare a series of acetate standards with known concentrations according to the kit's protocol. This typically involves diluting a stock solution to generate a standard curve.[24][25][26]

  • Assay Reaction:

    • Add your prepared samples and the acetate standards to the wells of the 96-well plate.

    • Prepare the reaction mix as described in the kit manual. This usually contains an enzyme mix, substrate, and a probe.[26]

    • Add the reaction mix to each well containing the samples and standards.

    • If your samples may contain interfering substances like ADP or NADH, also prepare a background control for each sample.[24]

  • Incubation and Measurement:

    • Incubate the plate at room temperature for the time specified in the protocol (e.g., 40 minutes), protected from light.[24][25]

    • Measure the absorbance at 450 nm using a microplate reader.

  • Calculation:

    • Subtract the absorbance of the blank (0 standard) from all readings.

    • Plot the absorbance values of the standards against their known concentrations to generate a standard curve.

    • Use the standard curve to determine the acetate concentration in your samples.

Acetate_Measurement_Workflow

Data Summary

Table 1: Comparison of Acetate Production in Different E. coli Strains
E. coli StrainFermentation ConditionMax Acetate (g/L)Max Biomass (OD600)Reference
BL21(λDE3)Batch, high glucose~2~100[12]
JM109Batch, high glucoseup to 14~80[12]
JM105Fed-batch, glucose-limited~2~30 (g/L biomass)[27][28]
MC1060Fed-batch, glucose-limited~8<10 (g/L biomass)[27][28]
Table 2: Effect of Genetic Modifications on Acetate Accumulation
Genetic ModificationStrain BackgroundConditionAcetate ReductionRecombinant Protein IncreaseReference
Introduction of alsS geneFed-batchMaintained below 20 mM (vs. 80 mM in control)220% enhancement[21]
Deletion of pta and poxBIndustrial 2'-O-fucosyllactose producerGlucose pulse in fed-batchMore effective than ↑gltA in this conditionIncreased tolerance to glucose shock[1][2]
Overexpression of gltA and deletion of iclRIndustrial 2'-O-fucosyllactose producerBatchLowest accumulation (0.19 g/L vs 1.5 g/L in control)[1]
Deletion of ptsGIndustrial 2'-O-fucosyllactose producerBatchHighest accumulation (1.8 g/L)[1]

References

how to neutralize a glacial acetic acid spill in the lab

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions regarding the neutralization of glacial acetic acid spills in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is glacial acetic acid and why is it hazardous?

Glacial acetic acid is a highly concentrated form of acetic acid (typically >99.5%). It is a corrosive and flammable liquid that can cause severe chemical burns upon contact with skin or eyes.[1] Its vapors are also irritating to the respiratory system.

Q2: What personal protective equipment (PPE) should be worn when cleaning up a glacial acetic acid spill?

Appropriate PPE is crucial for safety. This includes:

  • Gloves: Nitrile gloves are required.[1]

  • Eye Protection: Chemical splash goggles and a face shield.

  • Respiratory Protection: A respirator equipped with acid gas cartridges should be used, especially for larger spills or in poorly ventilated areas.[1]

  • Protective Clothing: A lab coat or chemical-resistant apron.

Q3: What are the immediate first aid procedures in case of exposure to glacial acetic acid?

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2] Seek prompt medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Q4: What should I do in case of a large glacial acetic acid spill?

For large spills (greater than 1 liter or 1 gallon), the primary response should be to ensure personnel safety and contact the professionals.[1][2]

  • Evacuate the immediate area.

  • Alert others in the vicinity.

  • If it is safe to do so, close the door to the affected area to contain vapors.

  • Contact your institution's Environmental Health and Safety (EH&S) department or emergency response team immediately.[2]

Troubleshooting Guide: Neutralizing a Small Glacial Acetic Acid Spill (<1 Liter)

This guide outlines the steps for safely neutralizing a small spill of glacial acetic acid.

Experimental Protocol: Spill Neutralization
  • Assess the Spill and Ensure Safety:

    • Alert personnel in the immediate area.

    • Ensure the area is well-ventilated. If possible, work within a fume hood.

    • Don the appropriate personal protective equipment (PPE) as listed in the FAQs.

  • Contain the Spill:

    • Confine the spill to a small area using an inert absorbent material such as sand, vermiculite, or a commercial spill absorbent.[3]

  • Neutralize the Acid:

    • Slowly and carefully apply a neutralizing agent to the contained spill. Suitable neutralizers include sodium bicarbonate, sodium carbonate, or calcium carbonate.[2]

    • Apply the neutralizer from the outer edge of the spill towards the center to avoid splashing.

    • Be aware that the neutralization reaction will produce carbon dioxide gas, which will cause fizzing and bubbling.[4][5] Apply the neutralizer gradually to control the reaction.

    • Continue adding the neutralizer until the fizzing stops, indicating that the acid has been neutralized.

  • Verify Neutralization:

    • Once the reaction has ceased, test the pH of the mixture using pH paper. The pH should be in the neutral range (approximately 6-8).

  • Clean Up and Disposal:

    • Carefully scoop up the neutralized mixture and absorbent material using a plastic dustpan and scoop.

    • Place the waste into a heavy-duty plastic bag.

    • Double-bag the waste, label it clearly as "Glacial Acetic Acid Spill Debris," and arrange for disposal through your institution's chemical waste program.[1][2]

  • Decontaminate the Area:

    • Wipe down the spill area with a damp cloth or sponge.

    • Clean the area with soap and water.

    • Properly clean or dispose of all contaminated materials, including gloves and scoops.

Data Presentation: Neutralizing Agents for Glacial Acetic Acid

The following table provides an estimate of the amount of common laboratory chemicals required to neutralize 100 mL of glacial acetic acid. These are calculated based on stoichiometry and may vary slightly depending on the exact concentration of the acid. Commercial neutralizers often contain additional absorbent materials.

Neutralizing AgentChemical FormulaMolar Mass ( g/mol )Approx. Grams Needed per 100 mL of Glacial Acetic AcidNotes
Sodium BicarbonateNaHCO₃84.01~147 gReadily available and inexpensive. The reaction can be vigorous, so it should be added slowly.[4]
Sodium CarbonateNa₂CO₃105.99~93 gAlso known as soda ash. It is a stronger base than sodium bicarbonate and will also react vigorously.[5][6]
Calcium CarbonateCaCO₃100.09~87 gFound in chalk and limestone. The reaction is generally less vigorous than with sodium bicarbonate or sodium carbonate.[7]
Vytac ACX (Commercial)ProprietaryN/A~100 gA commercial product designed for acid spills. It contains a pH indicator to signal complete neutralization and often includes absorbents. One kilogram neutralizes approximately 1000 ml of acetic acid (>92%).[8]

Mandatory Visualization

Logical Relationship: Glacial Acetic Acid Spill Response Workflow

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_large_spill Large Spill (>1L) cluster_small_spill Small Spill (<1L) Spill Glacial Acetic Acid Spill Occurs Assess Assess Spill Size and Immediate Hazard Spill->Assess Evacuate Evacuate Area Assess->Evacuate Large Spill PPE Don Appropriate PPE Assess->PPE Small Spill Alert Alert Others Evacuate->Alert Contact_EHS Contact EH&S / Emergency Response Alert->Contact_EHS Contain Contain Spill with Absorbent PPE->Contain Neutralize Neutralize with Base (e.g., Sodium Bicarbonate) Contain->Neutralize Verify Verify Neutralization (pH Paper) Neutralize->Verify Cleanup Clean Up and Collect Waste Verify->Cleanup Dispose Dispose of as Hazardous Waste Cleanup->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate

Caption: Workflow for responding to a glacial acetic acid spill.

References

Technical Support Center: Correcting for Impurities in Technical Grade Acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for handling technical grade acetic acid in your experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately correcting for impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in technical grade acetic acid and how can they affect my experiment?

A1: Technical grade acetic acid can contain various impurities that may interfere with your experimental results.[1][2] Common impurities include water, aldehydes (like formaldehyde), formic acid, and metal ions.[3] These substances can lead to side reactions, reduce product yields, cause corrosion of equipment, and ultimately compromise the validity and reproducibility of your experiments.[3][4]

Q2: How can I determine the actual concentration of acetic acid in my technical grade solution?

A2: The most common and accessible method for determining the concentration of acetic acid is through acid-base titration with a standardized solution of sodium hydroxide (NaOH).[3][4][5] Other more sophisticated methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Infrared Spectroscopy (IR).[3][4]

Q3: What is the general procedure for purifying technical grade acetic acid?

A3: The primary methods for purifying acetic acid are fractional distillation and fractional freezing (crystallization).[5][6][7] Distillation separates components based on differences in their boiling points, while fractional freezing utilizes the relatively high freezing point of pure acetic acid (16.6°C) to separate it from impurities.[1][5]

Q4: How do I calculate the correct amount of technical grade acetic acid to use for preparing a solution of a specific molarity?

A4: To accurately prepare a solution of a desired concentration, you must first determine the exact purity of your technical grade acetic acid. Once the purity (as a weight percentage or molarity) is known, you can calculate the required volume of the impure acid to obtain the desired moles of pure acetic acid for your final solution.

Troubleshooting Guide

Issue: My titration results for determining acetic acid concentration are inconsistent.

  • Possible Cause: Inaccurate measurement of the vinegar or NaOH solution.

    • Solution: Ensure you are using calibrated volumetric pipettes and burettes. Record burette readings to two decimal places.[5]

  • Possible Cause: Difficulty in determining the exact endpoint of the titration.

    • Solution: Use a pH meter for a more precise determination of the equivalence point by plotting pH versus the volume of NaOH added. The midpoint of the steep vertical portion of the curve represents the equivalence point.[5] If using a phenolphthalein indicator, the endpoint is the first persistent faint pink color that lasts for at least 30 seconds.[3]

  • Possible Cause: The sodium hydroxide solution was not properly standardized.

    • Solution: Standardize your NaOH solution against a primary standard like potassium hydrogen phthalate (KHP) before titrating the acetic acid.[5]

Issue: The fractional distillation is not effectively separating the acetic acid from impurities.

  • Possible Cause: The distillation column is not efficient enough.

    • Solution: For effective separation of acetic acid and water, a distillation column with at least 30 plates and a reflux ratio of at least 4 is recommended.[8]

  • Possible Cause: Insufficient heating of the distilling pot.

    • Solution: The distilling pot needs to be heated significantly more than in a simple distillation to ensure vapors travel up the column. A general rule is that the pot should be about 30°C hotter than the top of the column.[9] Insulating the column with glass wool and aluminum foil can help maintain the necessary temperature.[9]

  • Possible Cause: "Flooding" of the column.

    • Solution: Flooding occurs when a "river" of liquid flows up the column. If this happens, reduce the heat until the liquid drains back into the distilling flask, then resume heating at a lower rate.[9]

Experimental Protocols

Protocol 1: Determination of Acetic Acid Purity by Titration

This protocol details the standardization of a sodium hydroxide solution and its subsequent use to determine the concentration of acetic acid in a technical grade sample.

Materials:

  • Standardized ~0.1 M Sodium Hydroxide (NaOH) solution

  • Technical grade acetic acid sample

  • Phenolphthalein indicator solution

  • Distilled or deionized water

  • 50 mL burette, 25 mL volumetric pipette, 250 mL conical flasks, volumetric flasks

Procedure:

  • Prepare a Diluted Acetic Acid Solution: Pipette 10.00 mL of the technical grade acetic acid into a 100 mL volumetric flask and dilute to the mark with distilled water. Mix thoroughly.

  • Prepare the Titration Flask: Pipette 10.00 mL of the diluted acetic acid solution into a 250 mL conical flask. Add approximately 50 mL of distilled water and 2-3 drops of phenolphthalein indicator.

  • Set up the Burette: Rinse and fill the 50 mL burette with the standardized ~0.1 M NaOH solution, ensuring no air bubbles are in the tip. Record the initial volume to two decimal places.

  • Titrate the Acetic Acid: Slowly add the NaOH solution from the burette to the conical flask while continuously swirling. As the endpoint approaches, the pink color will persist for longer. Add the NaOH drop by drop until a faint pink color persists for at least 30 seconds.

  • Record the Final Volume: Record the final volume of NaOH solution used from the burette to two decimal places.

  • Repeat: Repeat the titration at least two more times to ensure concordant results (titers within 0.10 mL of each other).

Calculations:

  • Calculate the moles of NaOH used: Moles NaOH = Molarity of NaOH (mol/L) × Average Volume of NaOH used (L)

  • Determine the moles of Acetic Acid: From the balanced equation, CH₃COOH + NaOH → CH₃COONa + H₂O, the molar ratio of acetic acid to NaOH is 1:1. Moles CH₃COOH in diluted sample = Moles NaOH

  • Calculate the concentration of the diluted Acetic Acid: Molarity of diluted CH₃COOH = Moles CH₃COOH / Volume of diluted sample (L)

  • Calculate the concentration of the original technical grade Acetic Acid: Molarity of original CH₃COOH = Molarity of diluted CH₃COOH × Dilution Factor (e.g., 10 if diluted 10-fold)

  • Calculate the purity as a weight percentage (w/w%):

    • Mass of CH₃COOH (g) = Moles of original CH₃COOH × Molar Mass of CH₃COOH (60.05 g/mol )

    • Mass of technical grade acetic acid sample (g) = Volume of original sample (L) × Density of acetic acid (approx. 1.049 g/mL)

    • Purity (w/w%) = (Mass of pure CH₃COOH / Mass of technical grade sample) × 100

Protocol 2: Purification of Acetic Acid by Fractional Distillation

This protocol provides a general guideline for purifying technical grade acetic acid.

Materials:

  • Technical grade acetic acid

  • Fractional distillation apparatus (distilling flask, fractionating column, condenser, receiving flask)

  • Heating mantle

  • Boiling chips

  • Thermometer

Procedure:

  • Assemble the Apparatus: Set up the fractional distillation apparatus as shown in the diagram below. Ensure all joints are secure.

  • Charge the Flask: Add the technical grade acetic acid and a few boiling chips to the distilling flask. Do not fill the flask more than two-thirds full.

  • Begin Heating: Gently heat the distilling flask.

  • Establish Reflux: Allow the vapor to rise into the fractionating column. Adjust the heating rate to establish a steady reflux, where the vapor condenses and drips back into the flask.

  • Collect Fractions: Once the temperature at the top of the column stabilizes, begin collecting the distillate in the receiving flask. Collect different fractions based on the boiling point. The fraction that distills at the boiling point of pure acetic acid (118.1°C) will be the purified product.

  • Monitor Temperature: A sharp increase in temperature after the main fraction has been collected indicates that impurities with higher boiling points are beginning to distill. Stop the distillation at this point.

  • Analyze Purity: Determine the purity of the collected fraction using titration or other analytical methods.

Data Presentation

Table 1: Common Impurities in Technical Grade Acetic Acid and their Boiling Points

ImpurityBoiling Point (°C)
Formaldehyde-19
Formic Acid100.8
Water100
Acetic Acid 118.1

Table 2: Example of Titration Data and Purity Calculation

TrialInitial Burette Reading (mL)Final Burette Reading (mL)Volume of NaOH used (mL)
10.1025.6025.50
225.6051.0525.45
30.0525.5525.50
Average 25.48

Assuming a standardized 0.100 M NaOH solution was used.

Correcting for Impurities: A Calculation Guide

Once you have determined the purity of your technical grade acetic acid, you can correct for it when preparing solutions.

Formula for Corrected Volume:

Corrected Volume = (Desired Molarity × Desired Volume × Molar Mass) / (Purity (%) × Density)

Worked Example:

You want to prepare 250 mL of a 2.0 M acetic acid solution using a technical grade acetic acid with a determined purity of 95% w/w. The density of the technical grade acetic acid is approximately 1.049 g/mL.

  • Calculate the mass of pure acetic acid needed:

    • Moles = 2.0 mol/L × 0.250 L = 0.5 moles

    • Mass = 0.5 moles × 60.05 g/mol = 30.025 g of pure acetic acid

  • Calculate the mass of technical grade acetic acid required:

    • Mass of technical grade acid = 30.025 g / 0.95 = 31.61 g

  • Calculate the volume of technical grade acetic acid to measure:

    • Volume = 31.61 g / 1.049 g/mL = 30.13 mL

Therefore, you would measure 30.13 mL of the 95% technical grade acetic acid and dilute it to a final volume of 250 mL to obtain a 2.0 M solution.

Visualizations

Experimental_Workflow cluster_purity Purity Determination cluster_correction Solution Preparation with Correction tech_acid Technical Grade Acetic Acid titration Titration with Standardized NaOH tech_acid->titration purity_data Purity Data (e.g., 95% w/w) titration->purity_data calculation Calculate Required Volume of Technical Grade Acid purity_data->calculation desired_sol Desired Solution (e.g., 2.0 M, 250 mL) desired_sol->calculation measure_dilute Measure & Dilute Calculated Volume calculation->measure_dilute final_solution Final Accurate 2.0 M Solution measure_dilute->final_solution

Caption: Workflow for correcting for impurities in technical grade acetic acid.

Titration_Process start Start prep_dilute Prepare Diluted Acetic Acid Sample start->prep_dilute add_indicator Add Phenolphthalein Indicator prep_dilute->add_indicator titrate Titrate with Standardized NaOH Solution add_indicator->titrate endpoint Observe Persistent Faint Pink Color titrate->endpoint record_vol Record Volume of NaOH Used endpoint->record_vol Endpoint Reached repeat Repeat Titration for Concordant Results record_vol->repeat repeat->titrate Not Concordant calculate Calculate Acetic Acid Concentration repeat->calculate Concordant end End calculate->end

Caption: Step-by-step process for determining acetic acid concentration by titration.

References

Technical Support Center: Overcoming Poor Staining in Histology Due to Improper Fixation with Acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues in histological staining that arise from improper fixation with acetic acid-containing fixatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of acetic acid in histological fixatives?

A1: Acetic acid is a coagulant fixative that primarily acts on the nucleoproteins, causing them to precipitate. This action is crucial for the excellent preservation of nuclear detail.[1][2] It is rarely used alone as it can cause tissue swelling; however, this property is beneficial in compound fixatives where it counteracts the shrinkage caused by other reagents like ethanol.[1][3][4]

Q2: Which common histological fixatives contain acetic acid?

A2: Acetic acid is a key component in several widely used fixatives, including:

  • Bouin's Solution: Composed of picric acid, formaldehyde, and acetic acid, it provides excellent nuclear and cytoplasmic staining.[5][6][7][8][9]

  • Carnoy's Fluid: A mixture of ethanol, chloroform, and acetic acid, known for its rapid fixation and preservation of glycogen and nuclear features.[3][10]

  • Davidson's Fixative: A modified Bouin's solution often preferred for testicular tissue.

  • Zenker's Fixative: Contains mercuric chloride, potassium dichromate, sodium sulfate, and acetic acid, yielding good nuclear detail.[4][6]

  • Formol Acetic Alcohol (FAA): A versatile fixative for a wide range of tissues.[11]

Q3: What are the visual signs of improper fixation with acetic acid?

A3: Improper fixation with acetic acid can manifest in several ways:

  • Excessive Tissue Swelling: Tissues may appear bloated and difficult to section, a common result of prolonged exposure to acetic acid alone.[3][12]

  • Poor Nuclear Staining: While acetic acid preserves nuclei, an incorrect concentration or fixation time can lead to smudgy or poorly defined nuclear chromatin.[13][14]

  • "Flat" Pink Eosin Staining: An excess of acetic acid can result in a homogenous, undifferentiated, and intensely pink eosin stain, masking cytoplasmic detail.[15][16]

  • Lysis of Red Blood Cells: Acetic acid is known to destroy red blood cells, which can be a desirable effect in some cases but problematic when evaluating vascular spaces.[6][7]

Q4: Can tissue that has been improperly fixed with an acetic acid-containing fixative be salvaged?

A4: In some cases, yes. Tissues that are over-fixed may be partially salvaged through specific washing and processing steps. For instance, the yellow discoloration from Bouin's fixative can be removed by washing with 70% ethanol or a lithium carbonate solution.[5] However, severe morphological distortions are often irreversible.

Troubleshooting Guides

Issue 1: Excessive Tissue Swelling and Softness

Symptoms:

  • The tissue block is noticeably swollen and feels soft or mushy.

  • Difficulty in obtaining flat, intact sections during microtomy.

  • Sections may disintegrate or tear on the water bath.

Possible Cause:

  • Prolonged fixation in a fixative with a high concentration of acetic acid, or the use of acetic acid as the sole fixative.[1][3]

Troubleshooting Protocol:

  • Assess the Severity: If the tissue is extremely soft and falling apart, it may not be salvageable. For moderately swollen tissue, proceed to the next step.

  • Post-Fixation in a Shrinking Fixative:

    • Transfer the tissue from the acetic acid-containing fixative to 70% ethanol.

    • Allow the tissue to remain in 70% ethanol for a period equivalent to half of the original fixation time. This will help to counteract the swelling.

  • Dehydration and Processing:

    • Proceed with a standard dehydration series (e.g., 80%, 95%, 100% ethanol).

    • Ensure adequate time in each alcohol step to fully dehydrate the tissue.

    • Follow with clearing and paraffin infiltration as per your standard protocol.

  • Sectioning and Staining:

    • Section the tissue carefully, paying attention to the sectioning speed and blade angle to minimize tearing.

    • Proceed with your standard H&E staining protocol.

Issue 2: Poor Nuclear Staining (Pale or "Smudgy" Nuclei)

Symptoms:

  • Hematoxylin staining is weak, resulting in pale blue or purple nuclei.

  • Nuclear chromatin appears indistinct or "smudgy," lacking crisp detail.[14]

  • Poor contrast between the nucleus and cytoplasm.[15]

Possible Causes:

  • Inadequate Fixation Time: Insufficient time in the fixative prevents proper precipitation of nucleoproteins.

  • Incorrect Fixative pH: The pH of the fixative can affect hematoxylin binding. The optimal pH for most hematoxylin solutions is between 2.4 and 2.9.[15]

  • Over-differentiation: Excessive time in the acid differentiator during the staining process can remove too much hematoxylin.[13]

Troubleshooting Protocol:

  • Review Fixation Protocol:

    • Ensure that the fixation time was appropriate for the tissue type and size.

    • Verify the pH of your fixative solution. For many fixatives, a neutral pH is recommended for optimal preservation.[17][18][19]

  • Adjust Staining Protocol:

    • Increase Hematoxylin Staining Time: Extend the time the slides are in the hematoxylin solution to allow for better binding.[13]

    • Decrease Differentiation Time: Reduce the time in the acid alcohol differentiator to prevent excessive removal of the stain.[13][15]

    • Check Bluing Step: Ensure the bluing agent is fresh and the slides are immersed for an adequate amount of time to properly convert the hematoxylin to a blue color.

  • For Tissues Fixed in Bouin's Solution:

    • Ensure all residual picric acid (yellow color) is removed by thorough washing in 70% ethanol before staining, as it can interfere with hematoxylin binding.[5][6][7]

Issue 3: Eosin Staining is Overly Intense and Lacks Differentiation

Symptoms:

  • The cytoplasm and connective tissue stain a uniform, intense pink, with little to no variation in shades.[15][16]

  • It is difficult to distinguish different cytoplasmic components.

Possible Cause:

  • Excess Acetic Acid in Fixative or Staining Solution: An overly acidic environment can increase the binding of eosin to tissue proteins, leading to overstaining.[15][16]

Troubleshooting Protocol:

  • Neutralize Residual Acidity: After rehydration and before staining, rinse the slides thoroughly in running tap water to remove any residual acid from the fixation process.

  • Adjust Eosin Staining:

    • Check Eosin pH: The optimal pH for eosin is typically between 4.0 and 4.5. If your eosin solution is too acidic, adjust it with a small amount of ammonium hydroxide.

    • Reduce Eosin Staining Time: Decrease the time the slides are in the eosin solution.

    • Differentiate Eosin: After eosin staining, use a series of alcohols (e.g., 70%, 95%) to gently remove excess eosin and create better differentiation of cytoplasmic components.

Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Acetic Acid Concentration in Compound Fixatives 5% (v/v)Balances the shrinkage effects of other components like ethanol and formaldehyde without causing excessive tissue swelling.[1]
Fixation Time in Bouin's Solution 4 - 18 hoursEnsures adequate fixation without making the tissue overly brittle.[6]
Fixation Time in Carnoy's Fluid 2 - 4 hoursRapid fixation is a key feature of this fixative.[10]
pH of Hematoxylin Staining Solution 2.4 - 2.9Optimal for the binding of hematoxylin to nuclear chromatin.[15]
pH of Eosin Staining Solution 4.0 - 4.5Promotes proper binding of eosin to cytoplasmic proteins.

Experimental Protocols

Protocol for Removing Excess Picric Acid from Bouin's-Fixed Tissue
  • After fixation in Bouin's solution, transfer the tissue to a container with 70% ethanol.

  • Change the 70% ethanol several times over a period of 4-8 hours, or until the yellow color is no longer leaching from the tissue.

  • Alternatively, for slides, after rehydration, immerse them in a saturated solution of lithium carbonate in 70% ethanol for 3-5 minutes, followed by a thorough wash in running tap water.[5]

  • Proceed with the standard staining protocol.

Protocol for Correcting Over-differentiated Hematoxylin
  • If, after the acid differentiation step, the nuclear staining is too pale, immediately rinse the slide thoroughly in running tap water to stop the differentiation process.

  • Re-stain the slide in the hematoxylin solution for a shorter duration (e.g., 30 seconds to 1 minute).

  • Rinse and proceed to the bluing step, carefully monitoring the staining intensity microscopically.

  • Continue with the rest of the staining protocol.

Visualizations

G cluster_fixation Fixation Process cluster_staining Staining Process Tissue Fresh Tissue AceticAcid Acetic Acid (Coagulant) Tissue->AceticAcid Precipitates Nucleoproteins OtherFixative Other Fixative Component (e.g., Formalin, Ethanol) Tissue->OtherFixative Cross-links Proteins or Dehydrates FixedTissue Fixed Tissue AceticAcid->FixedTissue OtherFixative->FixedTissue Hematoxylin Hematoxylin (Basic Dye) FixedTissue->Hematoxylin Binds to precipitated nucleoproteins Eosin Eosin (Acidic Dye) FixedTissue->Eosin Binds to cytoplasmic proteins StainedNucleus Blue/Purple Nucleus Hematoxylin->StainedNucleus StainedCytoplasm Pink Cytoplasm Eosin->StainedCytoplasm

Caption: Chemical interactions during fixation and staining.

G cluster_workflow Troubleshooting Workflow for Poor Staining Start Observe Poor Staining ProblemID Identify Specific Problem (e.g., Swelling, Pale Nuclei, Overstaining) Start->ProblemID Swelling Excessive Swelling ProblemID->Swelling Swelling PaleNuclei Pale Nuclear Staining ProblemID->PaleNuclei Pale Nuclei Overstaining Eosin Overstaining ProblemID->Overstaining Overstaining ActionSwelling Post-fix in Ethanol to Shrink Swelling->ActionSwelling ActionPaleNuclei Increase Hematoxylin Time / Decrease Differentiation PaleNuclei->ActionPaleNuclei ActionOverstaining Neutralize Acidity / Adjust Eosin Staining Overstaining->ActionOverstaining Reassess Re-stain and Re-evaluate ActionSwelling->Reassess ActionPaleNuclei->Reassess ActionOverstaining->Reassess

Caption: A logical workflow for troubleshooting common staining issues.

References

Technical Support Center: Minimizing the Corrosive Effects of Acetic Acid on Laboratory Equipment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the corrosive effects of acetic acid on laboratory equipment. The following information is intended to supplement, not replace, institutional safety protocols and manufacturer's guidelines.

Troubleshooting Guide

This guide addresses common issues encountered when working with acetic acid in a laboratory setting.

Issue Potential Cause Recommended Action
Visible corrosion (pitting, discoloration, or rust) on stainless steel equipment. - Incorrect grade of stainless steel for the concentration and temperature of acetic acid. - Presence of contaminants (e.g., chlorides) in the acetic acid. - High operating temperatures.- Immediately discontinue use of the equipment with the affected solution. - Verify the compatibility of the stainless steel grade (e.g., 304, 316) with the acetic acid concentration and temperature using the data tables below. For many applications, Type 316 stainless steel is preferable to Type 304 due to its molybdenum content, which enhances resistance to pitting and crevice corrosion. - Analyze the acetic acid for contaminants. - Consider using a more resistant alloy or alternative material if conditions cannot be modified.
Swelling, cracking, or discoloration of plastic or rubber components (tubing, seals, gaskets). - Incompatibility of the polymer or elastomer with acetic acid. - Exceeding the recommended operating temperature for the material.- Replace the damaged component with a material known to be compatible with acetic acid at the operating temperature. Refer to the material compatibility tables. - Common compatible elastomers include Viton® and Kalrez®. Incompatible materials often include natural rubber and some types of silicone. - Ensure that the operating temperature does not exceed the manufacturer's specifications for the material.
Equipment failure (e.g., pump seizure, valve leakage). - Severe corrosion of internal components. - Swelling or degradation of seals and gaskets leading to loss of function.- Safely decontaminate and disassemble the equipment according to the manufacturer's instructions. - Inspect internal components for signs of corrosion or material degradation. - Replace damaged parts with components made from acetic acid-compatible materials. - Review the equipment's material specifications to ensure it is suitable for use with acetic acid.
Unexplained contamination of experimental results. - Leaching of metal ions from corroded equipment into the solution. - Degradation of plastic or elastomeric components releasing organic compounds.- Inspect all equipment in contact with the reagents for any signs of corrosion or degradation. - If corrosion is identified, the equipment should be taken out of service and the experiment repeated with equipment made from compatible materials. - Consider using glass or other inert materials where possible to minimize the risk of contamination.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the corrosivity of acetic acid?

A1: The primary factors are the concentration of the acetic acid, the temperature of the solution, the presence of impurities, and the material of the equipment. Glacial (concentrated) acetic acid can be more corrosive to some materials at elevated temperatures than dilute solutions.[1] The presence of contaminants such as chlorides can significantly increase the corrosion rate of stainless steels.

Q2: What is the best type of stainless steel to use with acetic acid?

A2: For applications involving acetic acid, particularly at elevated temperatures or higher concentrations, Type 316 stainless steel is generally recommended over Type 304.[2] The molybdenum in Type 316 stainless steel provides superior resistance to pitting and crevice corrosion.[2] For very aggressive conditions, such as hot, concentrated acetic acid, more resistant alloys may be necessary.

Q3: Can I use aluminum equipment with acetic acid?

A3: Aluminum can be suitable for handling and storing acetic acid at room temperature and at nearly all concentrations.[1] However, its corrosion rate increases significantly with increasing temperature and in dilute solutions.[3] Anhydrous (glacial) acetic acid can be severely corrosive to aluminum at boiling temperatures.[3]

Q4: What personal protective equipment (PPE) should I wear when handling concentrated acetic acid?

A4: When handling concentrated acetic acid, it is essential to wear chemical-resistant gloves (e.g., butyl rubber or neoprene), chemical splash goggles, a face shield, and a lab coat or chemical-resistant apron.[4] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhaling the corrosive vapors.

Q5: How should I store acetic acid in the laboratory?

A5: Acetic acid should be stored in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and metals.[5] Use original or chemically resistant containers and ensure they are tightly sealed.[5] Glacial acetic acid is flammable and should be stored in a flammable liquids cabinet.[6]

Q6: What should I do in case of an acetic acid spill?

A6: For a small spill (<1 L), if you are trained and have the appropriate PPE, you can clean it up using an absorbent material designed for chemical spills.[4] For larger spills, evacuate the area and contact your institution's environmental health and safety department.[4] Ensure the area is well-ventilated and prevent the spill from entering drains.

Q7: How can I dispose of waste acetic acid?

A7: Dilute solutions of acetic acid (<10%) can often be neutralized with a weak base like sodium bicarbonate and then disposed of down the drain with copious amounts of water, in accordance with local regulations.[7] Concentrated or contaminated acetic acid must be disposed of as hazardous waste through your institution's chemical waste program.[7]

Data Presentation

Table 1: Corrosion Rate of Metals in Acetic Acid

MetalAcetic Acid Concentration (%)Temperature (°C)Corrosion Rate (mm/year)
Stainless Steel 30480Boiling>1.0
Stainless Steel 31680Boiling0.1 - 1.0
Stainless Steel 3045-50Ambient<0.1
Stainless Steel 3165-99Ambient<0.1
Aluminum (1100)5Boiling>1.0
Aluminum (1100)99 (Glacial)Ambient<0.1
Copper10-80Ambient0.1 - 1.0 (aerated)
Carbon SteelAll ConcentrationsAmbient>1.0

Note: Corrosion rates are approximate and can be affected by impurities, aeration, and other experimental conditions.

Table 2: Compatibility of Polymers and Elastomers with Acetic Acid

MaterialAcetic Acid (10%)Acetic Acid (Glacial)
Polymers
Polytetrafluoroethylene (PTFE)ExcellentExcellent
Polypropylene (PP)GoodFair
Polyvinyl Chloride (PVC)GoodPoor
High-Density Polyethylene (HDPE)GoodFair
Elastomers
Viton® (FKM)ExcellentGood
Kalrez® (FFKM)ExcellentExcellent
Ethylene Propylene Diene Monomer (EPDM)GoodPoor
Natural RubberPoorPoor
SiliconeFairPoor

Ratings are general guidelines. Always consult the manufacturer's chemical resistance data for specific grades and formulations.

Experimental Protocols

Methodology for Laboratory Immersion Corrosion Testing

This protocol is a summary based on ASTM G1 and G31 standards for conducting laboratory immersion corrosion tests to determine the resistance of materials to acetic acid.

1. Specimen Preparation:

  • Test specimens should be of a standard size and shape, with a known surface area.

  • The surface of the specimens should be prepared in a consistent manner, typically by polishing with a specified grit of abrasive paper, to ensure reproducibility.

  • After preparation, specimens should be cleaned of any dirt, oil, or grease by rinsing with a suitable solvent (e.g., acetone) and then dried.

  • The initial mass of each specimen should be measured and recorded to a high degree of precision.

2. Test Apparatus:

  • The test is typically conducted in a glass flask or beaker equipped with a condenser to prevent evaporation of the acetic acid solution.

  • The specimen should be suspended in the solution using a non-metallic holder (e.g., PTFE string or a glass hook) to avoid galvanic corrosion. The specimen should not be in contact with the sides or bottom of the container.

  • The volume of the test solution should be sufficient to avoid significant changes in concentration due to evaporation or reaction with the specimen. A general guideline is a ratio of at least 20 mL of solution per square centimeter of specimen surface area.

3. Test Conditions:

  • The acetic acid solution should be prepared to the desired concentration using reagent-grade chemicals and distilled or deionized water.

  • The test temperature should be controlled and monitored throughout the duration of the experiment.

  • The duration of the test should be long enough to provide a measurable mass loss, but not so long that the corrosion products significantly alter the corrosive environment.

4. Post-Test Cleaning and Evaluation:

  • At the end of the test, the specimens are removed from the solution and carefully cleaned to remove all corrosion products. This may involve chemical or mechanical cleaning methods as described in ASTM G1.[8]

  • After cleaning, the specimens are dried and their final mass is measured.

  • The mass loss is calculated by subtracting the final mass from the initial mass.

  • The corrosion rate can be calculated using the following formula: Corrosion Rate (mm/year) = (K × W) / (A × T × D) Where:

    • K = a constant (8.76 × 10^4)

    • W = mass loss in grams

    • A = surface area in cm^2

    • T = time of exposure in hours

    • D = density of the material in g/cm^3

Visualizations

Caption: Material selection workflow for acetic acid service.

spill_response_workflow start Acetic Acid Spill Occurs assess Assess the situation. Is it safe to approach? start->assess evacuate Evacuate the area. Alert supervisor and EHS. assess->evacuate No ppe Don appropriate PPE (gloves, goggles, lab coat). assess->ppe Yes wait Wait for trained emergency response personnel. evacuate->wait spill_size Determine spill size. ppe->spill_size small_spill Small Spill (<1L) spill_size->small_spill < 1L large_spill Large Spill (>1L) spill_size->large_spill > 1L contain Contain the spill with absorbent material. small_spill->contain large_spill->evacuate neutralize Neutralize with sodium bicarbonate (if appropriate). contain->neutralize cleanup Collect absorbed material into a labeled waste container. neutralize->cleanup decontaminate Decontaminate the area. cleanup->decontaminate dispose Dispose of waste through the chemical waste program. decontaminate->dispose

Caption: Workflow for responding to an acetic acid spill.

References

dealing with the flammability hazards of glacial acetic acid in a research setting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the flammability hazards of glacial acetic acid in a laboratory setting.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving glacial acetic acid.

IssueProbable CauseTroubleshooting Steps
Strong vinegar-like odor detected outside of the fume hood. Inadequate ventilation or a potential spill.1. Immediately stop work and ensure all containers of glacial acetic acid are sealed. 2. Verify that the chemical fume hood is functioning correctly. 3. If the odor persists, evacuate the immediate area and assess for any spills. 4. For small spills (<1 L), trained personnel wearing appropriate PPE can proceed with cleanup. For larger spills, evacuate and call emergency services.[1]
Visible corrosion on metal storage cabinets or equipment. Improper storage or spills of glacial acetic acid.1. Immediately remove all chemicals from the affected cabinet or area. 2. Neutralize any residual acid with a suitable agent like sodium bicarbonate. 3. Clean the affected surfaces thoroughly. 4. Re-evaluate storage practices. Glacial acetic acid should be stored in a segregated and approved area, away from incompatible materials.[2][3][4] Use secondary containment to prevent future corrosion.
A fire has started in a container of glacial acetic acid. Ignition source came into contact with the flammable vapors.1. If the fire is small and you are trained to use a fire extinguisher, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[2][5][6][7][8][9] 2. DO NOT use a water jet, as it may spread the fire.[10] 3. For larger fires, immediately evacuate the area and activate the fire alarm. 4. Cool nearby containers with a water spray to prevent pressure buildup and potential explosions.[2][5]

Frequently Asked Questions (FAQs)

Properties and Hazards

Q1: What are the primary flammability hazards of glacial acetic acid?

A1: Glacial acetic acid is a flammable liquid and vapor.[1][11] Its vapors can form explosive mixtures with air at temperatures above its flash point.[6][8][12] Vapors are also heavier than air and can travel to a distant ignition source and flash back.[5][10]

Q2: What are the key flammability properties of glacial acetic acid?

A2: The key flammability properties are summarized in the table below.

PropertyValue
Flash Point (Closed Cup) 39°C (102.2°F)[2][6][7][8][13][14]
Autoignition Temperature 427°C - 485°C (801°F - 905°F)[5][7][8][14]
Flammable (Explosive) Limits in Air Lower: 4.0% Upper: 19.9%[5][7][14]

Handling and Storage

Q3: What are the essential personal protective equipment (PPE) requirements for handling glacial acetic acid?

A3: The following PPE should be worn when handling glacial acetic acid:

  • Gloves: Chemical-resistant gloves such as nitrile, butyl rubber, or neoprene are required.[1][3][12][13] Standard latex gloves are not sufficient as acetic acid can penetrate them.[12]

  • Eye Protection: Chemical splash goggles are essential. A face shield is recommended when handling larger quantities.[1][3][13]

  • Body Protection: A lab coat and a chemical-resistant apron should be worn to protect skin and clothing.[1][13]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][12][13] If ventilation is inadequate or exposure limits may be exceeded, a respirator with an appropriate acid gas cartridge is necessary.[1]

Q4: What are the best practices for storing glacial acetic acid to minimize fire risk?

A4: To minimize fire risk, store glacial acetic acid in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and direct sunlight.[1][2][3][15][16] It should be stored in a dedicated flammable liquid storage cabinet.[15] Storage containers should be tightly sealed and properly labeled.[2][3] Segregate it from incompatible materials, especially strong oxidizing agents, bases, and metals.[2][3][4][12][16]

Q5: What materials are incompatible with glacial acetic acid?

A5: Glacial acetic acid is incompatible with a variety of substances, and mixing can lead to violent reactions, fires, or explosions. Key incompatibilities include:

  • Strong Oxidizing Agents: (e.g., chromic acid, nitric acid, sodium peroxide)[4][12]

  • Strong Bases: (e.g., sodium hydroxide, potassium hydroxide)[4][12]

  • Metals: Corrosive to most metals, producing flammable hydrogen gas.[4][5]

  • Other Chemicals: Acetaldehyde, alcohols, and various other organic and inorganic compounds.[7][17][18][19]

Emergency Procedures

Q6: What is the correct procedure for cleaning up a small spill of glacial acetic acid?

A6: For small spills (<1 L), trained personnel should follow these steps:

  • Ensure the area is well-ventilated and remove all ignition sources.[5][12]

  • Wear appropriate PPE, including respiratory protection if necessary.[1]

  • Contain the spill using an inert absorbent material such as vermiculite, dry sand, or a commercial acid neutralizer.[5][10] Do not use combustible materials like sawdust.[5]

  • Cautiously neutralize the residue with a dilute solution of sodium carbonate or sodium bicarbonate.[2][12][20]

  • Collect the absorbed material using non-sparking tools and place it in a properly labeled, sealed container for hazardous waste disposal.[5][10]

  • Clean the spill area with soap and water.

Q7: What should I do in case of a large spill of glacial acetic acid?

A7: For large spills (>1 L):

  • Immediately evacuate the area and alert others.[1]

  • If it is safe to do so, shut off ignition sources and ventilate the area.

  • Contact your institution's emergency response team or local fire department.[1]

Q8: What are the first aid measures for exposure to glacial acetic acid?

A8:

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[1][5] Seek immediate medical attention.[1][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][5] Seek immediate medical attention.[1][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[1][5] Seek immediate medical attention.[1][5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, give large quantities of water.[5] Seek immediate medical attention.[5][20]

Experimental Protocols

Protocol 1: Neutralization of a Small Glacial Acetic Acid Spill

  • Preparation: Don appropriate PPE (chemical-resistant gloves, goggles, face shield, lab coat). Ensure the area is well-ventilated and all ignition sources are removed.

  • Containment: Surround the spill with an inert absorbent material (e.g., vermiculite, sand) to prevent it from spreading.

  • Neutralization: Slowly and carefully add a neutralizing agent, such as sodium bicarbonate or a 1:1 mixture of sodium carbonate and calcium carbonate, starting from the outer edge of the spill and working inwards.

  • Verification: Test the pH of the spilled material with pH paper to ensure it is neutralized (pH 6-8).

  • Cleanup: Once neutralized, absorb the mixture with an inert material.

  • Disposal: Collect the absorbed waste using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water.

Visualizations

GlacialAceticAcidSpillResponse start Spill Detected assess_spill Assess Spill Size start->assess_spill small_spill Small Spill (<1L) assess_spill->small_spill < 1L large_spill Large Spill (>1L) assess_spill->large_spill > 1L ppe Don Appropriate PPE small_spill->ppe evacuate Evacuate Area large_spill->evacuate ventilate Ensure Ventilation & Remove Ignition Sources ppe->ventilate contain Contain Spill with Inert Absorbent ventilate->contain neutralize Neutralize with Sodium Bicarbonate contain->neutralize cleanup Collect Waste with Non-Sparking Tools neutralize->cleanup dispose Dispose of as Hazardous Waste cleanup->dispose end End dispose->end alert Alert Others & Call Emergency Services evacuate->alert alert->end

Caption: Workflow for responding to a glacial acetic acid spill.

SafeHandlingWorkflow start Prepare for Experiment risk_assessment Conduct Risk Assessment start->risk_assessment ppe Wear Required PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood grounding Ground and Bond Containers During Transfer fume_hood->grounding dispense Dispense Glacial Acetic Acid grounding->dispense experiment Perform Experiment dispense->experiment waste_disposal Dispose of Waste in Labeled Container experiment->waste_disposal decontaminate Decontaminate Work Area waste_disposal->decontaminate end End decontaminate->end

Caption: Workflow for the safe handling of glacial acetic acid.

References

Validation & Comparative

A Comparative Guide to Acetic Acid Concentration Validation: Titration vs. Enzymatic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate determination of acetic acid concentration is critical for product quality, process control, and experimental reproducibility. This guide provides an objective comparison of two common analytical techniques: traditional acid-base titration and modern enzymatic assays. We present a summary of their performance based on experimental data, detailed methodologies, and visual workflows to aid in selecting the most appropriate method for your specific application.

At a Glance: Titration vs. Enzymatic Methods

FeatureTitration MethodEnzymatic Method
Principle Neutralization reaction between an acid and a base.Highly specific enzyme-catalyzed reaction.
Specificity Non-specific; measures total acidity.[1][2][3][4]Highly specific for acetic acid.[1][2][3][4]
Speed Generally slower and more laborious, especially for multiple samples.[1][2][3][4]Faster, especially with automated systems.[1][2][3][4][5]
Automation Possible, but manual titration is common.Readily automatable for high-throughput analysis.[1][2][3][4]
Sensitivity Generally lower.High sensitivity, with low limits of detection.[1][2]
Precision Can be high with careful technique, but susceptible to operator variability.Generally higher precision and repeatability.[1][2]
Accuracy Can be affected by the presence of other acids.[1][2][3][4]High accuracy due to specificity.
Cost per Sample Lower reagent and equipment cost for manual method.Higher initial investment for automated systems and reagent kits.
Common Applications Quality control in food industry (e.g., vinegar), basic research.Research, clinical diagnostics, food and beverage analysis, drug development.[6][7]

Quantitative Performance Comparison

The following table summarizes the key performance metrics for both titration and enzymatic methods for the determination of acetic acid. The data is compiled from validation studies and provides a quantitative basis for comparison.

ParameterTitration MethodEnzymatic Method
Linearity Range 0.75 to 30.25 µg/mL[8]0.06 to 0.50 g/L (Automated)[1]
Correlation Coefficient (r²) 0.9999[8]≈ 1[1][2]
Limit of Detection (LOD) 0.61 µg/mL[8]0.946 ppm (0.000946 g/L)[1][2]
Limit of Quantitation (LOQ) 1.85 µg/mL[8]2.00 ppm (0.002 g/L)[1][2]
Recovery 98.20–99.97%[8]Not explicitly stated in the compared study, but high accuracy is implied by specificity.
Precision (%RSD) < 2%[8]Lower than titration method.[1][2][3][4]
Uncertainty Higher than enzymatic method.[1][2]Lower than titration method.[1][2]

Experimental Protocols

Titration Method for Acetic Acid

This protocol describes a standard acid-base titration using a sodium hydroxide (NaOH) solution and a phenolphthalein indicator.

Materials:

  • Burette, 50 mL

  • Pipette, 10 mL or 25 mL

  • Erlenmeyer flask, 250 mL

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Phenolphthalein indicator solution

  • Distilled water

  • Sample containing acetic acid

Procedure:

  • Sample Preparation: Accurately pipette a known volume of the acetic acid sample into a 250 mL Erlenmeyer flask.

  • Dilution: Dilute the sample with approximately 50-100 mL of distilled water to ensure the endpoint color change is easily visible.

  • Indicator Addition: Add 2-3 drops of phenolphthalein indicator to the flask and swirl to mix. The solution should be colorless.

  • Burette Preparation: Rinse the burette with a small amount of the standardized NaOH solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial volume.

  • Titration: Slowly add the NaOH solution from the burette to the Erlenmeyer flask while continuously swirling the flask.

  • Endpoint Determination: Continue adding NaOH dropwise as a pink color begins to appear and persist for longer periods. The endpoint is reached when the addition of a single drop of NaOH results in a faint pink color that persists for at least 30 seconds.

  • Volume Recording: Record the final volume of the NaOH solution in the burette.

  • Calculation: Calculate the concentration of acetic acid in the original sample using the volume of NaOH added and the stoichiometry of the neutralization reaction.

Enzymatic Method for Acetic Acid

This protocol is based on a common enzymatic assay kit utilizing acetate kinase (AK).

Materials:

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

  • Cuvettes or microplates

  • Pipettes

  • Enzymatic assay kit for acetic acid (containing buffer, coenzymes, and enzymes)

  • Distilled water

  • Sample containing acetic acid

Procedure:

  • Reagent Preparation: Prepare the reagents as instructed in the kit manual. This typically involves dissolving lyophilized components in buffer or water.

  • Sample Preparation: Dilute the sample with distilled water to ensure the acetic acid concentration falls within the linear range of the assay.

  • Assay Setup: In a cuvette or microplate well, pipette the required volumes of buffer, coenzyme solution, and the prepared sample.

  • Initial Absorbance Reading (A1): Mix the contents and measure the initial absorbance at 340 nm.

  • Enzyme Addition: Add the acetate kinase enzyme solution to initiate the reaction.

  • Incubation: Incubate the reaction mixture for the time specified in the kit protocol (typically 5-15 minutes) at a controlled temperature.

  • Final Absorbance Reading (A2): After incubation, measure the final absorbance at 340 nm.

  • Calculation: The change in absorbance (A1 - A2) is proportional to the amount of acetic acid in the sample. Calculate the concentration using the provided formula or a standard curve.

Visualizing the Methodologies

To better understand the workflows and underlying principles, the following diagrams illustrate the experimental processes and the enzymatic signaling pathway.

TitrationWorkflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Sample Acetic Acid Sample Dilute Dilute with DI Water Sample->Dilute Indicator Add Phenolphthalein Dilute->Indicator Titrate Titrate with NaOH Indicator->Titrate Endpoint Observe Endpoint (Pink Color) Titrate->Endpoint Record Record NaOH Volume Endpoint->Record Calculate Calculate Concentration Record->Calculate EnzymaticWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Sample Acetic Acid Sample Dilute Dilute Sample Sample->Dilute Mix Mix Sample, Buffer, Coenzymes Dilute->Mix Reagents Prepare Reagents Reagents->Mix Read1 Read Initial Absorbance (A1) Mix->Read1 AddEnzyme Add Acetate Kinase Read1->AddEnzyme Incubate Incubate AddEnzyme->Incubate Read2 Read Final Absorbance (A2) Incubate->Read2 Calculate Calculate Concentration from ΔA Read2->Calculate EnzymaticPathway The decrease in NADH is measured at 340 nm and is stoichiometric to the amount of acetic acid. cluster_reaction1 Reaction 1 cluster_reaction2 Reaction 2 cluster_reaction3 Indicator Reaction Acetate Acetic Acid AK Acetate Kinase (AK) Acetate->AK ATP1 ATP ATP1->AK AcetylP Acetyl-Phosphate AK->AcetylP ADP ADP AK->ADP PK Pyruvate Kinase (PK) ADP->PK PEP Phosphoenolpyruvate (PEP) PEP->PK Pyruvate Pyruvate PK->Pyruvate ATP2 ATP PK->ATP2 LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH NADH NADH NADH->LDH Lactate L-Lactate LDH->Lactate NAD NAD+ LDH->NAD

References

comparing the effectiveness of acetic acid vs. formic acid as a decalcifying agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of histological analysis, the accurate examination of calcified tissues is paramount for groundbreaking research and effective drug development. The process of decalcification, the removal of calcium salts from tissues like bone and teeth, is a critical preparatory step. The choice of decalcifying agent significantly influences the preservation of tissue morphology, the integrity of cellular components, and the quality of subsequent staining, ultimately impacting the reliability of experimental results.

This guide provides an objective comparison of two commonly used weak organic acids for decalcification: acetic acid and formic acid. By presenting experimental data, detailed protocols, and the underlying chemical principles, this document aims to equip researchers with the knowledge to make informed decisions for their specific histological applications.

Performance Comparison: Acetic Acid vs. Formic Acid

Both acetic acid and formic acid are classified as weak organic acids and are favored for their gentler action on tissues compared to strong mineral acids. However, they differ in their decalcification efficacy and impact on tissue integrity.

ParameterAcetic AcidFormic Acid
Decalcification Rate Very slow. One study reported that 5% acetic acid required over 80 days for complete decalcification.Moderately slow, but significantly faster than acetic acid. The rate is dependent on concentration and tissue type. For example, 10% formic acid can decalcify rat calvarial bone in approximately 8 days[1]. 5% formic acid has been shown to decalcify premolar teeth in 42 days[2].
Tissue Morphology Generally good preservation of cellular detail. A study using 10% acetic acid reported a high percentage of osteocyte-occupied lacunae, indicating excellent preservation of bone cell morphology[3]. However, it is known to cause tissue swelling[4].Good preservation of tissue morphology, often considered a good balance between speed and tissue integrity. It is less likely to cause the extensive tissue damage seen with strong acids[5]. Some studies note minor shrinkage[6].
Staining Quality Generally good staining quality with preserved antigenic reactivity[1].Good to excellent staining quality with various histological stains, including Hematoxylin and Eosin (H&E)[1][6][7]. It is less likely to interfere with nuclear staining compared to strong acids[5].
Effect on Nucleic Acids Can cause hydrolysis and loss of stainable DNA and RNA, particularly with prolonged exposure in acidic fixatives like Bouin's fluid which contains acetic acid[8].Can cause degradation of tissue nucleic acids, and a low pH environment during fixation with formalin (which can oxidize to formic acid) has been linked to artificial mutations[2][8].
Effect on Proteins Coagulates nuclear proteins, which can aid in their preservation[4]. However, it can also cause rearrangement of intermolecular bonds in collagen[9].Generally offers good preservation of antigenic reactivity for immunohistochemistry (IHC), especially with shorter decalcification times[1][10]. Prolonged exposure can lead to false-negative results in IHC[11].

Experimental Protocols

Thorough and consistent application of decalcification protocols is crucial for reproducible results. Below are detailed methodologies for using acetic acid and formic acid as primary decalcifying agents.

Acetic Acid Decalcification Protocol (10% Solution)

This protocol is based on general principles for weak acid decalcification, as detailed protocols for acetic acid as a primary decalcifying agent are less common in the literature.

  • Fixation: Fix the tissue specimen in 10% neutral buffered formalin for 24-48 hours. The volume of fixative should be at least 10 times the volume of the tissue.

  • Washing: After fixation, wash the specimen thoroughly in running tap water for 1-4 hours to remove excess fixative.

  • Decalcification:

    • Prepare a 10% acetic acid solution by mixing 10 ml of glacial acetic acid with 90 ml of distilled water.

    • Immerse the fixed and washed specimen in the 10% acetic acid solution. The volume of the decalcifying solution should be at least 20 times the volume of the tissue.

    • Change the solution every 2-3 days.

  • Endpoint Determination: The endpoint of decalcification is critical to prevent tissue damage. This can be determined by:

    • Physical Method: Gently bending or probing the specimen with a needle. The tissue should be soft and flexible.

    • Radiography (X-ray): This is the most accurate method to visualize the complete removal of mineral content.

    • Chemical Method: A simple chemical test can be performed on the used decalcifying solution. To 5 ml of the used solution, add a few drops of concentrated ammonium hydroxide to neutralize the acid. Then, add 5 ml of a saturated ammonium oxalate solution. The absence of a precipitate (calcium oxalate) for at least 30 minutes indicates the completion of decalcification[12].

  • Neutralization: Once decalcification is complete, neutralize the acid by washing the specimen in running tap water for at least 4 hours or by immersing it in a 5% sodium sulfate solution for several hours, followed by a thorough wash in running water.

  • Processing: The decalcified tissue is now ready for standard histological processing (dehydration, clearing, and paraffin embedding).

Formic Acid Decalcification Protocol (10% Solution)

This is a widely used protocol for routine decalcification.

  • Fixation: Fix the specimen in 10% neutral buffered formalin for 24-48 hours.

  • Washing: Wash the fixed specimen in running tap water for 1-4 hours.

  • Decalcification:

    • Prepare a 10% formic acid solution by mixing 10 ml of formic acid (88-90%) with 90 ml of distilled water. For a buffered solution, which can improve tissue preservation, sodium citrate can be added. A common formulation is 10g of sodium citrate dissolved in 100ml of 10% formic acid.

    • Immerse the specimen in the formic acid solution, ensuring a volume ratio of at least 20:1 (solution to tissue).

    • Change the solution every 24-48 hours.

  • Endpoint Determination: Monitor the decalcification process using the same methods described for acetic acid (physical, radiological, or chemical).

  • Neutralization: After complete decalcification, wash the tissue thoroughly in running tap water for 4-12 hours to remove the acid. Alternatively, use a 5% sodium sulfate solution for 2-4 hours, followed by a water wash.

  • Processing: Proceed with standard tissue processing.

Mechanism of Action and Impact on Tissue Components

The fundamental mechanism of acid decalcifiers involves the reaction of hydrogen ions with the calcium phosphate in the bone matrix, forming soluble calcium salts that are then removed from the tissue.

cluster_decalcification Decalcification Process Hydroxyapatite Hydroxyapatite Soluble_Calcium Soluble Calcium Salts Hydroxyapatite->Soluble_Calcium forms H_ions H+ ions (from acid) H_ions->Hydroxyapatite react with Tissue_Matrix Collagenous Tissue Matrix

Caption: General mechanism of acid decalcification.

The acidic environment, while necessary for decalcification, can have detrimental effects on other tissue components. Both formic and acetic acid can lead to the hydrolysis of nucleic acids (DNA and RNA), which can compromise molecular analyses such as in situ hybridization and PCR[8]. Proteins, including enzymes and antigens, can be denatured by the low pH, potentially affecting their detection by immunohistochemistry. Acetic acid is known to coagulate nuclear proteins, which can sometimes be advantageous for preserving nuclear detail, but it can also alter the structure of other proteins like collagen[4][9].

Experimental Workflow

The general workflow for preparing calcified tissue for histological analysis is a multi-step process that requires careful attention to detail at each stage to ensure optimal results.

Specimen Calcified Tissue Specimen Fixation Fixation (e.g., 10% NBF) Specimen->Fixation Washing1 Washing Fixation->Washing1 Decalcification Decalcification (Acetic Acid or Formic Acid) Washing1->Decalcification Endpoint Endpoint Determination (Physical/Radiological/Chemical) Decalcification->Endpoint Endpoint->Decalcification Incomplete Neutralization Neutralization & Washing Endpoint->Neutralization Complete Processing Tissue Processing (Dehydration, Clearing, Infiltration) Neutralization->Processing Embedding Paraffin Embedding Processing->Embedding Sectioning Microtomy Embedding->Sectioning Staining Histological Staining (e.g., H&E, IHC) Sectioning->Staining Analysis Microscopic Analysis Staining->Analysis

Caption: Standard histological workflow for calcified tissues.

Conclusion

The choice between acetic acid and formic acid as a decalcifying agent depends on the specific requirements of the study.

  • Acetic acid is a very gentle but extremely slow decalcifying agent. Its use may be warranted in specific research applications where the preservation of very delicate cellular structures is the absolute priority and time is not a limiting factor. However, its tendency to cause tissue swelling should be considered.

  • Formic acid offers a practical compromise between the speed of decalcification and the quality of tissue preservation. It is significantly faster than acetic acid and generally provides good morphological and staining results, making it a suitable choice for a wide range of routine and research applications.

For studies requiring subsequent molecular analysis, the potential for acid-induced damage to nucleic acids and proteins must be carefully considered with both agents. Shorter decalcification times are generally preferable to minimize this damage. In such cases, or when pristine morphology is paramount, chelating agents like EDTA, despite their slow action, may be a more appropriate choice. Ultimately, the selection of the decalcifying agent should be guided by a thorough understanding of the experimental goals and the inherent properties of each chemical.

References

A Comparative Guide: Acetic Acid vs. Acetic Anhydride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of reagent is a critical decision that dictates the efficiency, yield, and pathway of a chemical transformation. Acetic acid and acetic anhydride are two fundamental, structurally related C2 building blocks, yet they exhibit vastly different performance in organic synthesis, particularly in acylation reactions. This guide provides an objective comparison of their reactivity and applications, supported by experimental data and detailed methodologies, to inform the selection process in a laboratory setting.

Core Differences in Reactivity and Structure

The primary distinction between acetic acid (CH₃COOH) and acetic anhydride ((CH₃CO)₂O) lies in their chemical structure and, consequently, their electrophilicity.[1][2] Acetic anhydride is formed by the dehydration of two acetic acid molecules.[3] This structural difference makes acetic anhydride a significantly more potent acetylating agent.[4][5]

In an acetylation reaction, the nucleophile (such as an alcohol or amine) attacks the carbonyl carbon. For acetic anhydride, the resulting tetrahedral intermediate collapses by expelling a carboxylate ion (CH₃COO⁻), which is a stable and therefore excellent leaving group.[6][7] In contrast, for acetic acid to act as an acetylating agent, the leaving group would be a hydroxide ion (OH⁻), which is a much poorer leaving group. Consequently, reactions with acetic acid, such as Fischer esterification, are typically reversible, require a strong acid catalyst to protonate the carbonyl group (making it more electrophilic), and often need the removal of the water byproduct to drive the reaction to completion.[8][9] Acetic anhydride's reactions, however, are generally faster, more exothermic, and often proceed to completion without the need to remove the acetic acid byproduct.[4][5]

Comparative Data: Acetic Acid vs. Acetic Anhydride

The following table summarizes the key characteristics and performance metrics of each reagent in the context of organic synthesis.

FeatureAcetic AcidAcetic Anhydride
Chemical Formula CH₃COOH[2](CH₃CO)₂O[2]
Molar Mass 60.05 g/mol [3]102.09 g/mol [10]
Primary Role Acetylating agent (in specific reactions), solvent, precursor[11][12]Potent acetylating and dehydrating agent[13][14]
Reactivity Weakly electrophilic; requires acid catalysis for acetylation[2][15]Highly electrophilic and reactive acetylating agent[2][4]
Typical Substrates Alcohols (for Fischer Esterification)[8]Alcohols, phenols, amines, thiols[13][16]
Reaction Type Acid-catalyzed nucleophilic acyl substitution (Reversible Equilibrium)[8][17]Nucleophilic Acyl Substitution (Generally Irreversible)[7]
Byproduct Water (H₂O)[8]Acetic Acid (CH₃COOH)[4][18]
Typical Conditions Strong acid catalyst (e.g., H₂SO₄), heat, often removal of water[8][19]Often requires only gentle heating or a base catalyst (e.g., pyridine)[13]
Advantages Inexpensive, readily available, can act as a solvent[11]High reactivity, faster reaction rates, high yields, broad substrate scope[5]
Disadvantages Low reactivity, reversible reaction requires specific conditions to favor product[17]More expensive, corrosive, moisture-sensitive[10][14]

Reaction Mechanisms Visualized

The choice between these two reagents is often clarified by understanding their distinct reaction pathways. The following diagrams illustrate the mechanisms for two common acetylation reactions.

Fischer_Esterification cluster_0 Step 1: Carbonyl Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer cluster_3 Step 4: Water Elimination cluster_4 Step 5: Deprotonation Acid Acetic Acid Protonated_Acid Protonated Acetic Acid (Activated Electrophile) Acid->Protonated_Acid Catalyst H_plus H+ Alcohol Alcohol (R'-OH) Intermediate1 Tetrahedral Intermediate Protonated_Acid->Intermediate1 Nucleophilic Attack Alcohol->Intermediate1 Intermediate2 Protonated Intermediate Intermediate1->Intermediate2 Intramolecular Proton Transfer Intermediate1->Intermediate2 Water H₂O Protonated_Ester Protonated Ester Intermediate2->Protonated_Ester - H₂O Ester Ester (Product) Protonated_Ester->Ester - H+ H_plus_regen H+ Anhydride_Acetylation cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Leaving Group Expulsion cluster_2 Step 3: Deprotonation Anhydride Acetic Anhydride Nucleophile Nucleophile (e.g., R-OH) Intermediate Tetrahedral Intermediate Anhydride->Intermediate Nucleophilic Attack Nucleophile->Intermediate Protonated_Product Protonated Product Intermediate->Protonated_Product Collapse of Intermediate Intermediate->Protonated_Product Acetate Acetate Ion (Leaving Group) Intermediate->Acetate Product Acetylated Product Protonated_Product->Product Proton Transfer Byproduct Acetic Acid (Byproduct) Acetate->Byproduct Protonation

References

A Comparative Guide to the Quantitative Analysis of Acetic Acid: Titration vs. Chromatographic and Spectrophotometric Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of acetic acid is a critical aspect of quality control, formulation development, and research. This guide provides a comprehensive comparison of the classical titration method with modern chromatographic and spectrophotometric techniques for the quantitative analysis of acetic acid in a sample. The performance of each method is evaluated based on experimental data, offering a clear perspective for selecting the most suitable technique for a specific application.

Comparison of Analytical Methods for Acetic Acid Quantification

The choice of an analytical method for acetic acid determination depends on various factors, including the sample matrix, required sensitivity, desired accuracy and precision, and available instrumentation. Below is a summary of the performance characteristics of titration, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and an enzymatic spectrophotometric method.

ParameterTitrationHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Enzymatic Spectrophotometry
Principle Neutralization reaction between an acid and a base.Separation based on the differential partitioning of the analyte between a stationary and a mobile phase.Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.Enzymatic reaction specific to acetate, leading to a measurable change in absorbance.
Linearity Range 0.75 to 30.25 µg/ml[1]10 to 152 µg/mL[2], 5.01 to 30.08 µg/mL[3], 25 to 7475 µg/ml[4]Not explicitly found for acetic acid assay, but a related method for formic acid showed linearity from 0.1% to 10% (w/w)Not explicitly stated, but the method is validated.
Accuracy (% Recovery) 98.20% – 99.97%[1]86.7% to 113.0%[3], 100.54%[5]Recovery for a related method was reported to fail at concentrations around 0.05% - 0.3%[6]Underestimated results due to systematic errors in one study.[7]
Precision (%RSD) < 2%[1]1.197% to 3.367%[3], < 2.00%[5]1.75% for formic acid at 0.05 wt%Mean standard error of 0.32% for the reference titration method.[7]
Limit of Detection (LOD) 0.61 µg/ml[1]5 µg/mL, 1.65 µg/mL[3], 8.2 µg/mL[4]A related method for formic acid had a detection limit of 0.05 wt% with a signal-to-noise of 6.80.946 ppm (0.946 µg/mL)[7]
Limit of Quantitation (LOQ) 1.85 µg/ml[1]10 µg/mL, 5.01 µg/mL[3], 24.9 µg/mL[4]Not explicitly found for acetic acid assay.2.00 ppm (2.00 µg/mL)[7]
Specificity Non-specific; titrates total acidity.[7]High, can separate acetic acid from other components.[4]High, can separate volatile acids.Highly specific to acetic acid.[7]
Analysis Time Relatively fast for a single sample.Typically longer due to run times, but automatable for high throughput.Run times can be significant, but also automatable.Rapid, especially with automated systems.[7]
Cost Low instrument and consumable cost.High instrument cost, moderate consumable cost.High instrument cost, moderate consumable cost.Moderate instrument and reagent cost.
Sample Matrix Suitability Best for simple matrices without other acidic or basic components.Versatile for various liquid samples, including complex mixtures.Suitable for samples where acetic acid can be volatilized, or after derivatization.Suitable for various sample types, including food and beverages.

Experimental Protocols

Titration Method for Acetic Acid in Vinegar

This protocol outlines the determination of acetic acid concentration in a vinegar sample using a standardized sodium hydroxide solution.

Materials:

  • Vinegar sample

  • Standardized ~0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein indicator solution

  • Distilled or deionized water

  • Burette (50 mL)

  • Pipette (10 mL or 25 mL)

  • Erlenmeyer flask (250 mL)

  • Volumetric flask (100 mL or 250 mL)

  • Beaker

  • Funnel

  • Retort stand and clamp

Procedure:

  • Sample Preparation: Accurately pipette a known volume (e.g., 10.00 mL) of the vinegar sample into a volumetric flask (e.g., 100.00 mL) and dilute to the mark with distilled water. This dilution is necessary to obtain a titratable concentration.

  • Titration Setup: Rinse the burette with a small amount of the standardized NaOH solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial burette reading to two decimal places.

  • Analyte Preparation: Pipette a known volume (e.g., 20.00 mL) of the diluted vinegar solution into an Erlenmeyer flask. Add 2-3 drops of phenolphthalein indicator.

  • Titration: Slowly add the NaOH solution from the burette to the Erlenmeyer flask while constantly swirling the flask. Continue the addition until the solution turns a faint, permanent pink color. This is the endpoint of the titration.

  • Data Recording: Record the final burette reading to two decimal places. The volume of NaOH used is the difference between the final and initial readings.

  • Replicates: Repeat the titration at least two more times to ensure concordant results (titers agreeing within ±0.1 mL).

  • Calculation: The concentration of acetic acid in the original vinegar sample can be calculated using the following formula:

    • Moles of NaOH = Molarity of NaOH × Volume of NaOH (in L)

    • Moles of Acetic Acid = Moles of NaOH (based on a 1:1 stoichiometry)

    • Concentration of Acetic Acid in diluted sample (mol/L) = Moles of Acetic Acid / Volume of diluted vinegar sample (in L)

    • Concentration of Acetic Acid in original sample (mol/L) = Concentration in diluted sample × Dilution factor

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a general reversed-phase HPLC method for the quantification of acetic acid.

Materials and Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Acetic acid standard

  • Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). A common mobile phase for acetic acid analysis is dilute phosphoric acid in water.

  • Sample diluent (usually the mobile phase)

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Preparation: Prepare a stock solution of acetic acid of a known concentration in the sample diluent. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the sample.

  • Sample Preparation: Dilute the sample containing acetic acid with the sample diluent to a concentration that falls within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Isocratic elution with a suitable mobile phase (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted to 2.5 with phosphoric acid).

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the acetic acid standard against its concentration. Determine the concentration of acetic acid in the sample by interpolating its peak area on the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantitative analysis of acetic acid by titration.

TitrationWorkflow Sample Vinegar Sample Dilution Dilute Vinegar Sample Sample->Dilution Standard Standardized NaOH Solution Titrate Titrate with NaOH until Endpoint Standard->Titrate Indicator Phenolphthalein Indicator->Titrate Dilution->Titrate Record Record Volume of NaOH Used Titrate->Record Calculate Calculate Acetic Acid Concentration Record->Calculate

Caption: Workflow for the determination of acetic acid concentration by titration.

Logical Relationship of Method Selection

The choice of an appropriate analytical method is a critical decision based on several interconnected factors. The following diagram illustrates the logical relationship for selecting a method for acetic acid quantification.

MethodSelection start Start: Need to Quantify Acetic Acid matrix What is the Sample Matrix? start->matrix simple Simple Aqueous Matrix (e.g., Vinegar) matrix->simple Simple complex Complex Matrix (e.g., Pharmaceutical Formulation, Food with multiple acids) matrix->complex Complex specificity Is High Specificity Required? simple->specificity chromatography Chromatographic Methods (HPLC or GC) complex->chromatography titration Titration specificity->titration No enzymatic Enzymatic Assay specificity->enzymatic Yes volatility Is the Sample Volatile or Can it be Derivatized? chromatography->volatility gc Gas Chromatography (GC) volatility->gc Yes hplc High-Performance Liquid Chromatography (HPLC) volatility->hplc No

References

A Comparative Guide to Tissue Fixatives: Acetic Acid and its Alternatives in Tissue Preservation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the initial step of tissue fixation is paramount, profoundly influencing the quality and reliability of subsequent analyses. The choice of fixative can determine the preservation of cellular morphology, antigenicity for immunohistochemistry (IHC), and the integrity of nucleic acids for molecular studies. This guide provides a comparative study of different fixatives, with a special focus on acetic acid-based formulations, to aid in the selection of the most appropriate method for your research needs.

The Role of Acetic Acid in Fixation

Acetic acid is a coagulant fixative that rapidly penetrates tissues.[1] It is particularly effective at preserving nucleic acids by precipitating them.[2][3] However, acetic acid is seldom used alone as it can cause significant swelling of collagen and subsequent tissue shrinkage during dehydration.[2] Its primary utility lies in its inclusion in compound fixatives, where its swelling action counteracts the shrinkage caused by other components like ethanol.[3]

Comparative Analysis of Common Fixatives

The ideal fixative would perfectly preserve the tissue in a life-like state, but in reality, every fixative has its own set of advantages and disadvantages. The most common fixative, 10% neutral buffered formalin (NBF), serves as the benchmark against which others are often compared.[4]

Morphological Preservation

The preservation of tissue architecture is a primary goal of fixation. While formalin is known for providing excellent morphological detail, acetic acid-containing fixatives can also yield high-quality results, especially for nuclear features.

Table 1: Comparison of Morphological Characteristics of Different Fixatives

FixativePrinciple Component(s)Advantages in MorphologyDisadvantages in Morphology
10% Neutral Buffered Formalin (NBF) FormaldehydeExcellent preservation of cytoplasmic and nuclear detail.[4]Can cause tissue hardening and shrinkage.[5][6]
Acetic Acid-Containing (e.g., Bouin's, Carnoy's) Acetic Acid, Ethanol, Formaldehyde, etc.Excellent nuclear preservation.[2] Bouin's is suitable for soft, fragile tissues.[6][7]Can cause tissue shrinkage and cytoplasmic distortion. Lyses red blood cells.[8]
Alcohol-Based (e.g., Ethanol, Methanol) Ethanol, MethanolGood for preserving glycogen.[5]Causes significant tissue shrinkage and hardening.[5]
Glutaraldehyde GlutaraldehydeExcellent for ultrastructural preservation (electron microscopy).Slow penetration, can interfere with some staining.[9]
Immunohistochemistry (IHC) Performance

The ability to detect specific proteins in tissue sections is crucial for many research and diagnostic applications. Fixation can mask epitopes, the part of the antigen to which an antibody binds, necessitating an antigen retrieval step.

Table 2: Performance of Different Fixatives in Immunohistochemistry (IHC)

FixativeAntigen PreservationAntigen Retrieval RequirementsNotes
10% Neutral Buffered Formalin (NBF) Can mask epitopes through cross-linking.[1]Often requires Heat-Induced Epitope Retrieval (HIER) or Proteolytic-Induced Epitope Retrieval (PIER).[1][10]The "gold standard" for which most IHC protocols are optimized.
Acetic Acid-Containing (e.g., Carnoy's) Good preservation of some antigens.May require less harsh antigen retrieval methods compared to formalin.The specific formulation will influence performance.
Alcohol-Based (e.g., Ethanol) Generally better preservation of antigenicity than formalin.[7]Antigen retrieval is often not required or can be detrimental to tissue integrity.[7]Can cause morphological artifacts.
Alternative Fixatives (e.g., Zinc-based, Glyoxal-based) Can offer superior preservation of certain epitopes, especially phosphoproteins.[11][12]Varies by fixative; some may not require antigen retrieval.Often marketed as less toxic alternatives to formalin.
Preservation of Nucleic Acids

For molecular studies, the quality and quantity of extractable DNA and RNA are of utmost importance. Formalin fixation is known to cause cross-linking and fragmentation of nucleic acids, which can be detrimental to downstream applications like PCR.

Table 3: Comparison of Nucleic Acid Preservation by Different Fixatives

FixativeDNA Integrity (DIN)RNA Integrity (RIN)Notes
10% Neutral Buffered Formalin (NBF) Moderate to low; causes fragmentation.[13]Low; significant degradation.[14]The cross-linking is a major issue for nucleic acid quality.
Acetic Acid-Containing (e.g., Methacarn) Good; Methacarn is considered excellent for nucleic acid preservation.[15]High; Methacarn provides RNA quality comparable to frozen tissue.[15][16]Acetic acid helps precipitate nucleic acids.
Alcohol-Based (e.g., Ethanol) Good; non-cross-linking nature is beneficial.[17]Good; generally better than formalin.[17]Can be used for both DNA and RNA extraction.
PAXgene® Tissue System High; significantly better than formalin.[18]High; significantly better than formalin.[18]A system designed for both histological and molecular analysis.

Experimental Protocols

Detailed and consistent protocols are essential for reproducible results. Below are example methodologies for key comparative experiments.

Protocol 1: Evaluation of Tissue Shrinkage
  • Initial Measurement: Immediately after excision, measure the dimensions (e.g., length and width) of the fresh tissue sample (T0).[19]

  • Post-Fixation Measurement: After fixation in the desired fixative for the recommended time (e.g., 24 hours), re-measure the tissue dimensions (T1).[19]

  • Post-Processing Measurement: After tissue processing (dehydration, clearing, and paraffin embedding), measure the dimensions of the tissue block (T2).[19]

  • Final Measurement: After sectioning, mounting on a slide, and staining (e.g., H&E), measure the dimensions of the tissue on the slide using a calibrated microscope eyepiece or imaging software (T3).[19]

  • Calculation: Calculate the percentage of shrinkage at each stage relative to the initial fresh measurement.

Protocol 2: Quantitative Analysis of Staining Intensity
  • Tissue Preparation: Fix and process tissue samples in the different fixatives being compared.

  • Staining: Perform the desired staining procedure (e.g., H&E, IHC for a specific marker) on serial sections from each block, ensuring all slides are stained in the same run to minimize variability.

  • Image Acquisition: Capture digital images of the stained sections under a microscope with consistent lighting and magnification settings.

  • Image Analysis: Use image analysis software (e.g., ImageJ, QuPath) to quantify the staining intensity.[20] This can be done by measuring the optical density or by quantifying the hue, saturation, and value of the stain in positively stained areas.[21]

  • Statistical Analysis: Perform statistical analysis to compare the staining intensities between the different fixative groups.[21]

Protocol 3: Assessment of DNA and RNA Quality
  • Tissue Fixation and Embedding: Fix tissue samples in the different fixatives and embed in paraffin.

  • Nucleic Acid Extraction: Extract DNA and RNA from the paraffin-embedded tissue sections using a commercially available kit optimized for FFPE tissue.

  • Quantification: Determine the concentration of the extracted DNA and RNA using a spectrophotometer (e.g., NanoDrop).

  • Quality Assessment:

    • DNA: Assess DNA integrity by running the samples on an agarose gel or using an automated electrophoresis system (e.g., Agilent TapeStation) to determine the DNA Integrity Number (DIN).[18]

    • RNA: Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN).[14][18]

  • Functional Analysis: Perform downstream applications such as PCR or qPCR to assess the amplifiability of the extracted nucleic acids.[17]

Visualizing Workflows and Pathways

Diagrams can provide a clear and concise overview of complex processes. The following are examples of how Graphviz can be used to visualize experimental workflows and the impact of fixation on signaling pathway analysis.

Experimental_Workflow cluster_pre_analysis Pre-Analytical Phase cluster_analysis Analytical Phase Tissue_Excision Tissue Excision Fixation Fixation (e.g., NBF, Acetic Acid-based) Tissue_Excision->Fixation Processing Tissue Processing (Dehydration, Clearing, Embedding) Fixation->Processing Sectioning Sectioning Processing->Sectioning Staining Staining (H&E, IHC) Sectioning->Staining Molecular_Analysis Molecular Analysis (DNA/RNA Extraction) Sectioning->Molecular_Analysis Morphology Morphological Analysis Staining->Morphology IHC_Analysis IHC Analysis Staining->IHC_Analysis

General workflow for tissue preparation and analysis.

Signaling_Pathway_Analysis cluster_fixation Fixation Method cluster_outcome Impact on Phosphoprotein Detection Formalin Formalin (NBF) Crosslinking Protein Cross-linking & Epitope Masking Formalin->Crosslinking Phosphatase_Activity Residual Phosphatase Activity Formalin->Phosphatase_Activity Can be an issue Alternative Alternative Fixative (e.g., Zinc-based, Alcohol-based) Good_Preservation Good Phosphoprotein Preservation Alternative->Good_Preservation Poor_Preservation Poor Phosphoprotein Preservation Crosslinking->Poor_Preservation Phosphatase_Activity->Poor_Preservation IHC_Analysis Signaling Pathway IHC Analysis Good_Preservation->IHC_Analysis Strong & Accurate IHC Signal Poor_Preservation->IHC_Analysis Weak/False-Negative IHC Signal

Impact of fixation on signaling pathway analysis.

Conclusion

The selection of a tissue fixative is a critical decision that should be guided by the intended downstream applications. While 10% neutral buffered formalin remains the standard for routine histopathology, its limitations in preserving nucleic acids and some antigens are well-documented. Acetic acid-containing fixatives, such as Carnoy's and Bouin's solutions, offer advantages for specific applications, particularly in the preservation of nuclear detail and nucleic acids. For studies focused on phosphoprotein analysis and molecular pathology, alcohol-based and other alternative non-cross-linking fixatives may provide superior results. It is imperative for researchers to carefully consider the trade-offs between morphological preservation, antigenicity, and molecular integrity when choosing a fixation protocol. For novel research, a pilot study comparing different fixatives on the tissue of interest is highly recommended to ensure optimal results.

References

validating the purity of a commercial acetic acid solution for research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of reagents is paramount. In many applications, from chemical synthesis to formulation, the seemingly simple solvent and reagent, acetic acid, can introduce variability that compromises experimental outcomes. This guide provides a comprehensive comparison of methods to validate the purity of commercial acetic acid solutions, offering detailed experimental protocols and data to ensure the integrity of your research.

Comparing Analytical Methods for Purity Validation

The choice of analytical method for validating acetic acid purity depends on the required level of precision, the suspected impurities, and the available instrumentation. The most common and effective methods include titration, gas chromatography (GC), and high-performance liquid chromatography (HPLC).

Method Principle Typical Accuracy Typical Precision (RSD) Limit of Detection (LOD) & Quantification (LOQ) Throughput Cost
Acid-Base Titration Neutralization reaction with a standardized base.High (can be >99.5%)<0.3%[1]Higher compared to chromatographic methods.Low to MediumLow
Gas Chromatography (GC-FID) Separation of volatile compounds based on boiling point and interaction with a stationary phase.High<2% RSD for standards[2]LOD: ~8.2 ppm, LOQ: ~24.9 ppm for acetic acid in specific applications[3]HighMedium
High-Performance Liquid Chromatography (HPLC-UV) Separation of compounds based on their interaction with a stationary phase and a liquid mobile phase.HighRSD of 1.197% to 3.367% for acetic acid determination in a drug substance[4]LOD: ~1.65 µg/mL, LOQ: ~5.01 µg/mL for acetic acid in a drug substance[4]HighHigh

Table 1: Comparison of Analytical Methods for Acetic Acid Purity Validation

Experimental Protocols

Accurate and reproducible data relies on meticulous experimental execution. The following are detailed protocols for the three primary validation methods.

Protocol 1: Purity Determination by Acid-Base Titration

This method determines the total acidity of the sample, which is assumed to be acetic acid. It is a cost-effective and straightforward technique suitable for routine purity checks.

Materials:

  • Commercial acetic acid sample

  • Standardized 1 N Sodium Hydroxide (NaOH) solution

  • Phenolphthalein indicator solution

  • Distilled or deionized water

  • Burette (50 mL)

  • Pipette (10 mL or 25 mL)

  • Erlenmeyer flask (250 mL)

  • Analytical balance

Procedure:

  • Accurately weigh approximately 1 g of the commercial acetic acid sample into a 250 mL Erlenmeyer flask.[5]

  • Add about 50 mL of distilled water to the flask and mix thoroughly.[5]

  • Add 2-3 drops of phenolphthalein indicator to the solution.[6]

  • Fill the burette with the standardized 1 N NaOH solution and record the initial volume.

  • Titrate the acetic acid solution with the NaOH solution until the first permanent pale pink color is observed.[6] This color should persist for at least 30 seconds.

  • Record the final volume of the NaOH solution.

  • Repeat the titration at least two more times for a total of three concordant results.

Calculation: The percentage purity of acetic acid can be calculated using the following formula:

Where:

  • V = Volume of NaOH used (mL)

  • N = Normality of NaOH solution (mol/L)

  • M = Molar mass of acetic acid (60.05 g/mol )

  • W = Weight of the acetic acid sample (g)

Protocol 2: Impurity Profiling by Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a powerful technique for separating and quantifying volatile impurities in acetic acid, such as acetaldehyde, formic acid, and other organic solvents.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7820A GC system or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Column: Agilent J&W DB-FFAP (30 m x 0.320 mm, 0.25 µm) or equivalent[7]

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Program: 50 °C (hold for 2 min), ramp to 200 °C at 10 °C/min, hold for 5 min

  • Carrier Gas: Helium or Nitrogen at a constant flow rate

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Procedure:

  • Standard Preparation: Prepare a series of calibration standards by spiking high-purity acetic acid with known concentrations of potential impurities (e.g., formic acid, acetaldehyde).

  • Sample Preparation: The commercial acetic acid sample can often be injected directly.

  • Analysis: Inject the standards and the sample into the GC system.

  • Quantification: Identify and quantify the impurities in the sample by comparing the peak areas to the calibration curves of the standards.

Protocol 3: Analysis of Non-Volatile Impurities by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is ideal for detecting non-volatile or thermally labile impurities that are not suitable for GC analysis.

Instrumentation and Conditions:

  • HPLC System: With a UV detector

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of a buffered aqueous solution (e.g., 20 mM potassium phosphate buffer, pH 2.5) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Procedure:

  • Standard Preparation: Prepare standard solutions of known non-volatile impurities in a suitable solvent (e.g., mobile phase).

  • Sample Preparation: Dilute the commercial acetic acid sample in the mobile phase.

  • Analysis: Inject the standards and the sample into the HPLC system.

  • Quantification: Identify and quantify the impurities based on their retention times and peak areas relative to the standards.

Visualizing the Workflow and Decision-Making Process

To aid in understanding the experimental workflow and selecting the appropriate validation method, the following diagrams are provided.

Experimental_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_results Data Analysis & Reporting Sample Commercial Acetic Acid Prep Sample Preparation (Weighing/Dilution) Sample->Prep Titration Titration Prep->Titration Total Acidity GC GC-FID Prep->GC Volatile Impurities HPLC HPLC-UV Prep->HPLC Non-Volatile Impurities Purity Purity Calculation (%) Titration->Purity Impurity Impurity Profile (ppm) GC->Impurity HPLC->Impurity Report Final Report Purity->Report Impurity->Report

Caption: Workflow for validating the purity of a commercial acetic acid solution.

Decision_Tree Start Start: Need to Validate Acetic Acid Purity Q1 Primary Goal? Start->Q1 Q2 Suspected Impurities? Q1->Q2 Quantify Total Purity Q1->Q2 Identify Specific Impurities Q3 Instrumentation Available? Q2->Q3 Volatile Q2->Q3 Non-Volatile Method1 Use Titration Q2->Method1 General Purity Check Method2 Use GC-FID Q3->Method2 GC Available Method3 Use HPLC-UV Q3->Method3 HPLC Available Method4 Use a Combination of Titration and Chromatography Q3->Method4 Both GC/HPLC Available

References

A Comparative Guide to the Buffering Capacity of Acetate and Other Common Buffer Systems

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, maintaining a stable pH is critical for experimental success and product stability. Buffer solutions are the unsung heroes in this endeavor, resisting pH changes that could otherwise compromise experimental outcomes. This guide provides an objective comparison of the buffering capacity of acetate buffer with other widely used buffer systems—phosphate, TRIS, and HEPES—supported by experimental principles.

Understanding Buffering Capacity

A buffer solution's ability to resist pH changes upon the addition of an acid or base is known as its buffering capacity (β).[1] This capacity is influenced by the total concentration of the buffer components and the proximity of the solution's pH to the buffer's pKa.[2][3] The maximum buffering capacity is achieved when the pH of the solution is equal to the pKa of the buffer, and it increases with higher buffer concentrations.[3][4]

Comparison of Common Buffer Systems

The choice of buffer is dictated by the desired pH range of the experiment. Acetate buffers are particularly effective in the acidic pH range, while phosphate, TRIS, and HEPES buffers are more suited for neutral to alkaline conditions.[5][6] The following table summarizes the key properties of these common buffer systems.

Buffer System pKa at 25°C Effective pH Range Key Characteristics & Considerations
Acetate Buffer 4.763.7 - 5.6Comprised of acetic acid and its conjugate base, sodium acetate.[7] It is often used in downstream purification processes like protein chromatography.[5] Its buffering capacity is maximal around pH 4.76.[8]
Phosphate Buffer pKa1 = 2.15, pKa2 = 7.20, pKa3 = 12.355.8 - 8.0 (using pKa2)One of the most widely used buffers in biopharmaceutical manufacturing due to its presence in physiological systems.[7][9] It has a broad buffering range due to its multiple dissociation constants. The H₂PO₄⁻/HPO₄²⁻ pair provides maximum buffering capacity at pH 7.20.[8][10]
TRIS Buffer 8.067.0 - 9.0Tris (tris(hydroxymethyl)aminomethane) is a common buffer in molecular biology.[10][11] Its pH is sensitive to temperature changes.[12] It can be toxic to some cells at higher concentrations.[10]
HEPES Buffer 7.486.8 - 8.2HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a zwitterionic buffer known for its high buffering capacity and stability in various experimental conditions.[6][13] It is often used in cell culture applications due to its low toxicity and pH stability in the presence of CO₂.[12]

Experimental Determination of Buffering Capacity

The buffering capacity of different buffer systems can be experimentally determined and compared using titration. This involves adding a strong acid or base to the buffer solution and monitoring the resulting pH changes.

Detailed Experimental Protocol

Objective: To determine and compare the buffering capacity of acetate, phosphate, TRIS, and HEPES buffers at a given concentration.

Materials:

  • Acetic acid and sodium acetate

  • Sodium phosphate monobasic and sodium phosphate dibasic

  • TRIS base and TRIS hydrochloride

  • HEPES and sodium HEPES

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter and electrode

  • Magnetic stirrer and stir bars

  • Burettes, pipettes, and beakers

  • Volumetric flasks

Procedure:

  • Buffer Preparation:

    • Prepare 100 mL of 0.1 M solutions of each buffer system (Acetate, Phosphate, TRIS, and HEPES) at a pH where they are expected to have significant buffering capacity (close to their pKa).

    • For each buffer, dissolve the appropriate amounts of the acidic and basic components in deionized water to achieve the target concentration and pH. Use a pH meter for accurate pH adjustment.

  • Titration with Strong Acid:

    • Place 50 mL of the 0.1 M acetate buffer solution into a beaker with a magnetic stir bar.

    • Calibrate the pH meter using standard buffer solutions.

    • Immerse the pH electrode in the buffer solution and record the initial pH.

    • Fill a burette with the standardized 0.1 M HCl solution.

    • Add the HCl in small increments (e.g., 0.5 mL). After each addition, allow the solution to stabilize and record the pH and the total volume of HCl added.

    • Continue the titration until the pH has dropped by at least one pH unit from the initial reading.

    • Repeat this titration for the phosphate, TRIS, and HEPES buffers.

  • Titration with Strong Base:

    • Rinse the equipment thoroughly.

    • Place 50 mL of the 0.1 M acetate buffer solution into a clean beaker with a magnetic stir bar.

    • Record the initial pH.

    • Fill a clean burette with the standardized 0.1 M NaOH solution.

    • Add the NaOH in small increments (e.g., 0.5 mL), recording the pH and total volume added after each increment.

    • Continue the titration until the pH has increased by at least one pH unit.

    • Repeat this titration for the phosphate, TRIS, and HEPES buffers.

Data Analysis: The buffering capacity (β) can be calculated from the titration data using the following formula:

β = |ΔB / ΔpH|

Where:

  • ΔB is the moles of strong acid or base added per liter of buffer.

  • ΔpH is the change in pH.

For each buffer system, plot a graph of pH versus the volume of acid or base added. The buffering capacity is the inverse of the slope of this titration curve. The region where the curve is flattest indicates the highest buffering capacity.

Visualizing Workflows

Experimental Workflow for Determining Buffering Capacity

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_buffers Prepare Buffer Solutions (Acetate, Phosphate, TRIS, HEPES) titrate_acid Titrate with 0.1M HCl prep_buffers->titrate_acid titrate_base Titrate with 0.1M NaOH prep_buffers->titrate_base calibrate_ph Calibrate pH Meter calibrate_ph->titrate_acid calibrate_ph->titrate_base record_data Record pH and Volume titrate_acid->record_data titrate_base->record_data plot_data Plot pH vs. Volume record_data->plot_data calc_beta Calculate Buffering Capacity (β) plot_data->calc_beta compare Compare Buffer Performance calc_beta->compare

Caption: Experimental workflow for determining and comparing buffering capacity.

Logical Workflow for Buffer Selection

buffer_selection_workflow cluster_selection Buffer Selection cluster_optimization Optimization & Validation start Define Experimental Requirements ph_range Determine Required pH Range start->ph_range temp Consider Operating Temperature start->temp compatibility Assess Compatibility with Assay Components start->compatibility select_pka Select Buffer with pKa close to target pH ph_range->select_pka check_temp_effect Check for Temperature Effects on pKa temp->check_temp_effect check_interactions Verify No Adverse Interactions compatibility->check_interactions determine_conc Determine Optimal Concentration for Buffering Capacity select_pka->determine_conc check_temp_effect->determine_conc check_interactions->determine_conc validate Experimentally Validate Buffer Performance determine_conc->validate final_buffer Final Buffer Formulation validate->final_buffer

Caption: Logical workflow for selecting an appropriate buffer system.

Conclusion

The selection of an appropriate buffer is a critical step in the design of robust experiments and the formulation of stable biopharmaceutical products. While acetate buffers are well-suited for applications requiring a pH in the acidic range, phosphate, TRIS, and HEPES buffers offer effective pH control in the neutral to alkaline range. The optimal choice depends on a careful consideration of the required pH, the desired buffering capacity, and the compatibility of the buffer with the specific experimental system. By experimentally determining the buffering capacity, researchers can make informed decisions to ensure the reliability and reproducibility of their results.

References

A Comparative Analysis of Weak Acids on Cell Viability for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals assessing the impact of acetic acid versus other weak acids on cell viability, supported by experimental data.

The following guide provides a comparative overview of the effects of various weak acids, including acetic acid, lactic acid, propionic acid, and butyric acid, on the viability of different cell lines. This document summarizes key quantitative data, details common experimental protocols for assessing cell viability and apoptosis, and visualizes the primary signaling pathways involved in the cellular response to these acidic compounds.

Comparative Analysis of Cytotoxicity

The cytotoxic effects of weak acids are highly dependent on the specific acid, its concentration, the cell type, and the duration of exposure. The following tables summarize the half-maximal inhibitory concentration (IC50) values and other measures of cell viability for several weak acids across various, primarily cancerous, cell lines.

Weak AcidCell LineIncubation TimeIC50 ValueCitation
Acetic Acid HCT-15 (colorectal carcinoma)48 hours70 mM[1]
RKO (colorectal carcinoma)48 hours110 mM[1]
Propionic Acid HeLa (cervical cancer)48 hours~12 mM (viability reduced to 42.7%)[2]
H1299 (lung cancer)Not specifiedNot specified (induces apoptosis at 10 mM)[3]
H1703 (lung cancer)Not specifiedNot specified (induces apoptosis at 10 mM)[3]
Butyric Acid HCT116 (colon cancer)24 hours1.14 mM[4]
HCT116 (colon cancer)48 hours0.83 mM[4]
HT-29 (colon cancer)48 hours2.42 mM[4]
Caco-2 (colon cancer)72 hours2.15 mM[4]
MCF-7 (breast cancer)48 hours~5-10 mM (27-40% reduction in viability)[5]
MDA-MB-468 (breast cancer)48 hours~5-10 mM (30-43% reduction in viability)[5]
Citric Acid Human Gingival Fibroblasts3 hours23.8 mM (47% cell death)[6]
Human Gingival Fibroblasts3 hours47.6 mM (90% cell death)[6]

Signaling Pathways of Weak Acid-Induced Cell Death

Weak acids can induce cell death through various signaling pathways, most notably by triggering apoptosis. The diagrams below illustrate the key molecular events initiated by acetic acid, propionic acid, and butyric acid that converge on the apoptotic machinery.

cluster_acetic Acetic Acid Pathway Acetic_Acid Acetic Acid ER_Stress ER Stress Acetic_Acid->ER_Stress Mitochondria_AA Mitochondria ER_Stress->Mitochondria_AA Cytochrome_c_AA Cytochrome c Release Mitochondria_AA->Cytochrome_c_AA Caspase_Activation_AA Caspase Activation Cytochrome_c_AA->Caspase_Activation_AA Apoptosis_AA Apoptosis Caspase_Activation_AA->Apoptosis_AA

Acetic Acid-Induced Apoptotic Pathway

cluster_propionic Propionic Acid Pathway Propionic_Acid Propionic Acid GPR41 GPR41/GPR43 Propionic_Acid->GPR41 HDAC_Inhibition_PA HDAC Inhibition Propionic_Acid->HDAC_Inhibition_PA ROS_Generation_PA ROS Generation GPR41->ROS_Generation_PA Apoptosis_PA Apoptosis HDAC_Inhibition_PA->Apoptosis_PA Mitochondria_PA Mitochondrial Dysfunction ROS_Generation_PA->Mitochondria_PA Caspase_Activation_PA Caspase Activation Mitochondria_PA->Caspase_Activation_PA Caspase_Activation_PA->Apoptosis_PA

Propionic Acid-Induced Apoptotic Pathway

cluster_butyric Butyric Acid Pathway Butyric_Acid Butyric Acid HDAC_Inhibition_BA HDAC Inhibition Butyric_Acid->HDAC_Inhibition_BA p21_Upregulation p21 Upregulation HDAC_Inhibition_BA->p21_Upregulation Mitochondria_BA Mitochondrial Impairment HDAC_Inhibition_BA->Mitochondria_BA Cell_Cycle_Arrest Cell Cycle Arrest p21_Upregulation->Cell_Cycle_Arrest Apoptosis_BA Apoptosis Cell_Cycle_Arrest->Apoptosis_BA Caspase_Activation_BA Caspase Activation Mitochondria_BA->Caspase_Activation_BA Caspase_Activation_BA->Apoptosis_BA

Butyric Acid-Induced Apoptotic Pathway

Experimental Protocols

Accurate assessment of cell viability and apoptosis is crucial for understanding the impact of weak acids. The following are detailed protocols for two standard assays: the MTT assay for cell viability and the Annexin V/Propidium Iodide (PI) staining for apoptosis detection.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[7] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[7]

Materials:

  • MTT solution (5 mg/mL in PBS)[8]

  • Cell culture medium (serum-free for incubation with MTT)[9]

  • Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[7][9]

  • 96-well microplate[9]

  • Multi-well spectrophotometer (plate reader)[9]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere and grow for 24 hours.[10]

  • Treatment: Treat the cells with various concentrations of the weak acids and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[8]

  • Incubation: Incubate the plate at 37°C for 3-4 hours to allow the reduction of MTT to formazan.

  • Solubilization: After incubation, add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Annexin V/PI Staining for Apoptosis

Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can penetrate late apoptotic and necrotic cells. Dual staining with Annexin V and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer[11]

Procedure:

  • Cell Preparation: Induce apoptosis in cells by treating them with the weak acids for the desired time. Include both treated and untreated (control) cells.

  • Harvesting: Harvest the cells by centrifugation. For adherent cells, gently detach them using a non-enzymatic method.[12]

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Concluding Remarks

The presented data indicates that weak acids, particularly short-chain fatty acids like butyric and propionic acid, exhibit significant cytotoxic and pro-apoptotic effects on various cancer cell lines, often at physiologically relevant concentrations. The potency of these acids varies, with butyric acid generally showing the lowest IC50 values. The underlying mechanisms of action often involve the induction of apoptosis through intrinsic (mitochondrial) and extrinsic pathways, frequently associated with the inhibition of histone deacetylases and modulation of key signaling proteins. The provided experimental protocols offer standardized methods for researchers to further investigate and compare the efficacy of these and other compounds in the context of drug discovery and development.

References

Unveiling the Accuracy of Acetic Acid Reaction Models: A Comparative Guide to Experimental Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise modeling of acetic acid's reactive behavior is paramount. This guide provides an objective comparison of thermodynamic and kinetic models for several key reactions of acetic acid, supported by experimental data from peer-reviewed studies. We delve into the methodologies employed for model validation and present the quantitative data in a clear, comparative format.

This guide focuses on the experimental validation of thermodynamic models for a range of acetic acid reactions, including its production via anhydride hydrolysis, its esterification, and its dissociation. By examining the experimental protocols and the resulting data, we can assess the predictive power of various models and their applicability in different chemical environments.

Comparing Thermodynamic and Kinetic Models with Experimental Data

The accuracy of a thermodynamic or kinetic model is ultimately determined by its agreement with empirical evidence. Below, we summarize the performance of several models against experimental data for various acetic acid reactions.

Acetic Acid Production from Acetic Anhydride Hydrolysis

The hydrolysis of acetic anhydride is a common method for producing acetic acid. The reaction kinetics are often studied to optimize production.

Model/StudyTemperature (°C)Activation Energy (kJ/mol)Reaction Rate Constant (k)Key Findings
Conductivity Measurement Study [1][2][3]20, 23, 2666.90Varies with temperatureThe reaction follows pseudo-first-order kinetics. Experimental data on reaction rates and activation energy show good agreement with literature values.
Adiabatic Calorimetry Not specifiedNot specifiedNot specifiedTemperature-time data under adiabatic conditions can be used to determine the reaction kinetics.
Esterification of Acetic Acid

Esterification is a crucial reaction in organic synthesis. The kinetics of acetic acid esterification with various alcohols have been extensively studied.

ReactionCatalystModelKey Parameters DeterminedModel Agreement with Experiment
Acetic Acid + Ethanol [4]Sulfuric AcidSecond-Order Reversiblek1 = 0.014 L/(gmol min), K = 5.51The model accurately describes the reaction kinetics, with the best fit obtained with a 5.3% catalyst concentration.
Acetic Acid + n-Butanol [5]Dowex 50Heterogeneous Catalytic ModelForward Activation Energy = 52.9 kJ/mol, Backward Activation Energy = 39.975 kJ/molThe kinetic model shows excellent agreement with experimental results for n-butanol conversion.
Acetic Acid + Isobutanol [5][6]Amberlite IR-122Eley–RidealEquilibrium constant (K) = 4The Eley-Rideal model, where the reaction occurs between an adsorbed alcohol molecule and an acid molecule in the bulk fluid, provides a good fit for the experimental data.
Dissociation of Acetic Acid in Aqueous Solution

The dissociation of acetic acid is a fundamental acid-base reaction. Recent studies have employed advanced techniques to determine its thermodynamic and kinetic parameters.

MethodModelEquilibrium Constant (Keq)Forward Rate Constant (kf)Key Findings
Experimental Voltammetry with AI Analysis [7][8]CE (Chemical reaction preceding Electron transfer)Reported as 1.754 × 10⁻⁵ M in pure waterVaries with electrolyteAn AI-driven analysis of voltammetric data provides thermodynamic and kinetic parameters that are in close agreement with independent measurements.

Experimental Protocols: A Closer Look

The reliability of the data presented above is contingent on the rigor of the experimental methods. Here are detailed protocols for some of the key experiments cited.

Protocol 1: Kinetic Study of Acetic Anhydride Hydrolysis via Conductivity Measurement

This method, as described in several studies[1][2][3], follows the progress of the reaction by measuring the change in electrical conductivity of the solution as the weak electrolyte, acetic acid, is formed.

  • Apparatus: A stirred batch reactor equipped with a conductivity probe and a temperature controller.

  • Procedure: a. A known volume of distilled water is placed in the reactor and allowed to reach thermal equilibrium at the desired temperature (e.g., 20°C, 23°C, or 26°C). b. A measured volume of acetic anhydride is added to the reactor, and the conductivity and time measurements are initiated simultaneously. c. The conductivity of the solution is recorded at regular time intervals until it reaches a stable value, indicating the completion of the reaction.

  • Data Analysis: The concentration of acetic acid at any given time is determined from the conductivity measurements. This data is then used to calculate the reaction rate constant and the activation energy using the appropriate kinetic equations.

Protocol 2: Esterification Kinetics in a Batch Reactor

This protocol is typical for studying the kinetics of liquid-phase esterification reactions[4][5].

  • Apparatus: A stirred batch reactor with a heating mantle, a condenser, and a sampling port.

  • Procedure: a. A known molar ratio of acetic acid and an alcohol (e.g., ethanol or n-butanol) are charged into the reactor along with a specific amount of catalyst (e.g., sulfuric acid or an ion-exchange resin). b. The mixture is heated to the desired reaction temperature and stirred continuously. c. Samples are withdrawn from the reactor at regular time intervals.

  • Analysis: The concentration of acetic acid in the samples is determined by titration with a standard solution of sodium hydroxide. The conversion of acetic acid is then calculated, and this data is fitted to a kinetic model to determine the rate constants.

Visualizing Reaction Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate a typical experimental workflow and a simplified reaction pathway.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_modeling Modeling Reactants Prepare Reactants (Acetic Acid, Alcohol/Water) Reactor Charge Reactor Reactants->Reactor Catalyst Prepare Catalyst (e.g., H2SO4, Resin) Catalyst->Reactor Control Set Temperature & Stirring Reactor->Control Sampling Collect Samples at Intervals Control->Sampling Titration Titrate for Acetic Acid Concentration Sampling->Titration Data Record Time and Concentration Data Titration->Data KineticModel Fit Data to Kinetic Model Data->KineticModel Parameters Determine Rate Constants & Activation Energy KineticModel->Parameters Validation Compare Model to Experimental Data Parameters->Validation

Caption: Experimental workflow for kinetic analysis of acetic acid reactions.

Acetic_Acid_Esterification AceticAcid Acetic Acid (CH3COOH) Ester Ester (CH3COOR) AceticAcid->Ester k1 (forward) Alcohol Alcohol (R-OH) Alcohol->Ester Ester->AceticAcid k2 (reverse) Water Water (H2O) Water->Alcohol Catalyst Catalyst (H+) Catalyst->AceticAcid Catalyst->Alcohol

Caption: Simplified pathway for the reversible esterification of acetic acid.

References

comparing the antimicrobial efficacy of acetic acid with other disinfectants in a lab setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the appropriate disinfectant is a critical step in maintaining a sterile laboratory environment and ensuring the validity of experimental results. While numerous commercial disinfectants are available, the humble acetic acid, the active component in vinegar, has demonstrated significant antimicrobial efficacy, often comparable or even superior to other commonly used agents. This guide provides an objective comparison of the antimicrobial properties of acetic acid with other disinfectants, supported by experimental data.

Quantitative Comparison of Antimicrobial Efficacy

The effectiveness of a disinfectant is often measured by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which represent the lowest concentration of a substance that prevents visible growth of a microorganism and the lowest concentration that results in microbial death, respectively. Another key metric is the log reduction in microbial count, which quantifies the decrease in the number of live microorganisms.

The following tables summarize the antimicrobial efficacy of acetic acid and other disinfectants against a variety of common laboratory contaminants and pathogenic bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Acetic Acid and Other Disinfectants against Various Bacterial Strains

MicroorganismAcetic Acid (μL/mL)Phenol (μL/mL)Sodium Hypochlorite (μL/mL)Didecyldimethylammonium Chloride (DDAC) (μL/mL)
Coagulase-negative Staphylococcus (CONS)0.05 ± 0.000.50 ± 0.000.06 ± 0.000.06 ± 0.00
Klebsiella pneumoniae0.25 ± 0.060.83 ± 0.100.10 ± 0.000.17 ± 0.04
Proteus vulgaris0.05 ± 0.000.50 ± 0.000.06 ± 0.000.06 ± 0.00
Enterococcus species0.05 ± 0.000.50 ± 0.000.06 ± 0.000.06 ± 0.00
Serratia marcescens0.05 ± 0.000.50 ± 0.000.06 ± 0.000.06 ± 0.00
Staphylococcus aureus (MRSA)0.05 ± 0.000.50 ± 0.000.06 ± 0.000.06 ± 0.00

Data sourced from a study evaluating bacteria isolated from hospital high-touch surfaces[1][2].

Table 2: Bactericidal Activity of Acetic Acid Against Common Pathogens

MicroorganismAcetic Acid Concentration (%)Exposure TimeLog Reduction
Mycobacterium tuberculosis630 minutes≥ 8[3]
Mycobacterium bolletii & M. massiliense1030 minutes≥ 6[3]

As the data indicates, acetic acid demonstrates potent antibacterial activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, including notoriously resistant species like Mycobacterium tuberculosis and MRSA[1][2][3]. Notably, its performance is comparable and in some cases superior to disinfectants like phenol[1][2].

Experimental Protocols

The data presented in this guide is based on established laboratory methodologies. Below are detailed protocols for key experiments used to determine antimicrobial efficacy.

Broth Microdilution Method for MIC and MBC Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Disinfectants: The disinfectants are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted disinfectant is inoculated with the prepared bacterial suspension. A positive control (broth with bacteria, no disinfectant) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the disinfectant that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, a small aliquot from the wells showing no visible growth is subcultured onto an agar plate. The plate is then incubated for 18-24 hours. The MBC is the lowest concentration that results in no bacterial growth on the agar plate.

Log Reduction Assay

This assay is used to determine the bactericidal efficacy of a disinfectant over a specific contact time.

  • Preparation of Bacterial Suspension: A standardized suspension of the test microorganism is prepared in a suitable diluent (e.g., saline or buffered solution).

  • Exposure to Disinfectant: A known volume of the bacterial suspension is mixed with the disinfectant solution at the desired concentration.

  • Contact Time: The mixture is incubated for a specified contact time (e.g., 5, 10, 30 minutes).

  • Neutralization: After the contact time, the disinfectant is neutralized by adding a specific neutralizing agent to prevent further antimicrobial activity.

  • Enumeration of Survivors: The number of viable bacteria in the neutralized sample is determined by plating serial dilutions onto a suitable agar medium and counting the resulting colonies after incubation.

  • Calculation of Log Reduction: The log reduction is calculated using the following formula: Log Reduction = log10(A) - log10(B) Where A is the number of viable microorganisms before treatment and B is the number of viable microorganisms after treatment.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for evaluating the antimicrobial efficacy of a disinfectant.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis culture Bacterial Culture exposure Exposure of Bacteria to Disinfectant culture->exposure disinfectant Disinfectant Solution disinfectant->exposure incubation Incubation exposure->incubation mic_mbc MIC/MBC Determination incubation->mic_mbc log_reduction Log Reduction Calculation incubation->log_reduction

Caption: A simplified workflow for assessing the antimicrobial efficacy of disinfectants.

Mechanism of Action

The antimicrobial activity of acetic acid is attributed to its ability to penetrate the cell membrane of microorganisms. Once inside the cell, the undissociated acetic acid releases a proton in the more alkaline interior, leading to a decrease in intracellular pH. This acidification of the cytoplasm can denature proteins, inhibit enzyme activity, and disrupt metabolic processes, ultimately leading to cell death. The bactericidal effect is not solely due to the low pH of the solution but is also dependent on the concentration of undissociated acetic acid.

Conclusion

The experimental data clearly demonstrates that acetic acid is a potent and broad-spectrum antimicrobial agent. Its efficacy against a wide range of bacteria, including resilient strains, makes it a viable and cost-effective alternative to many commercially available disinfectants for laboratory use. Researchers and laboratory managers should consider the data presented in this guide when selecting disinfectants to ensure a sterile and controlled experimental environment.

References

Safety Operating Guide

Proper Disposal of E260 (Acetic Acid) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of E260, commonly known as acetic acid, is crucial for maintaining a safe laboratory environment and ensuring environmental protection. Disposal procedures are contingent upon the concentration of the acetic acid and whether it is contaminated with other hazardous materials. Adherence to local, state, and federal regulations is mandatory for all disposal methods.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). Concentrated or glacial acetic acid is corrosive and can cause severe skin burns and eye damage.[1][2] Vapors can also be harmful if inhaled.[2]

Essential PPE includes:

  • Chemical-resistant gloves (Nitrile or Neoprene are often recommended)[3][4]

  • Safety goggles or a face shield[1][5]

  • A laboratory coat[1]

All handling and disposal procedures for concentrated acetic acid should be conducted in a well-ventilated area, preferably within a fume hood.[1][5] Ensure that an eyewash station and safety shower are readily accessible.[1][2]

Disposal Procedures

The appropriate disposal method for acetic acid is primarily determined by its concentration.

1. Dilute Acetic Acid Solutions (<10%)

Dilute solutions of acetic acid that are not contaminated with other hazardous chemicals can typically be neutralized and disposed of down the drain.[6]

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate, to the acetic acid solution.[1][5][6] This should be done carefully in a larger container to control the effervescence that will occur.

  • pH Monitoring: Use pH paper or a pH meter to monitor the neutralization process. The target pH should be within a neutral range, typically between 5.5 and 9.5.[7]

  • Drain Disposal: Once neutralized, the solution can be poured down the drain, followed by a large volume of water to further dilute it.[7][8]

2. Concentrated Acetic Acid (>10%) and Contaminated Solutions

Concentrated acetic acid, including glacial acetic acid, and any acetic acid solution contaminated with other hazardous substances must be disposed of as hazardous waste.[5][6]

  • Waste Collection: Collect the concentrated or contaminated acetic acid in a designated, properly labeled, and sealed hazardous waste container.[1][5] The container must be made of a material compatible with acetic acid, such as glass or certain types of plastic.[1]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name of the chemical ("Acetic Acid"), and any other components of the mixture.[9]

  • Storage: Store the waste container in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and metals.[3][9]

  • Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect and manage the waste.[1][10] Maintain records of the disposal process for regulatory compliance.[1]

Spill Management

In the event of a spill, the response will depend on the size of the spill.

  • Small Spills (< 1 Gallon): For small spills, use an inert absorbent material like sand, vermiculite, or a commercial spill kit to contain and absorb the acid.[2][5] The contaminated absorbent material should then be collected, placed in a labeled hazardous waste container, and disposed of by a professional service.[2][5]

  • Large Spills (> 1 Gallon): For large spills, evacuate the area immediately.[5] If possible and safe to do so, shut off ignition sources and increase ventilation. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team for assistance.[5]

Quantitative Disposal Guidelines

Parameter Guideline Notes
Concentration for Drain Disposal < 10%Solution must be uncontaminated with other hazardous materials.[6]
Neutralization pH Range 5.5 - 9.5Target pH for neutralized solutions before drain disposal.[7]
Water Flush Post-Disposal ~20 parts waterRecommended for flushing the drain after disposing of neutralized acid.[7]
Waste Container Fill Level < 90%To prevent spills and allow for vapor expansion.[11]

Experimental Protocols

Neutralization of Dilute Acetic Acid (<10%)

  • Preparation: Don all necessary PPE (lab coat, gloves, and safety goggles). Perform the procedure in a fume hood. Place a stir bar in a large beaker containing the dilute acetic acid solution. Place the beaker on a stir plate.

  • Base Preparation: Prepare a saturated solution of sodium bicarbonate or have the solid powder ready.

  • Neutralization: Slowly and carefully add the sodium bicarbonate to the stirring acetic acid solution. Be cautious as this will cause foaming (effervescence) due to the release of carbon dioxide gas.

  • Monitoring: Periodically, stop adding the base and test the pH of the solution using a pH meter or pH paper.

  • Completion: Continue adding the base until the pH of the solution is between 5.5 and 9.5.

  • Disposal: Once the desired pH is reached and the solution has stopped bubbling, it can be poured down the drain, followed by a copious amount of water.

Disposal Workflow Diagram

E260_Disposal_Workflow start Start: this compound Waste check_concentration Assess Concentration and Contamination start->check_concentration dilute < 10% and Uncontaminated check_concentration->dilute Dilute concentrated > 10% or Contaminated check_concentration->concentrated Concentrated/Contaminated neutralize Neutralize with Weak Base (e.g., Sodium Bicarbonate) dilute->neutralize collect_waste Collect in Labeled Hazardous Waste Container concentrated->collect_waste check_ph Check pH (Target: 5.5-9.5) neutralize->check_ph check_ph->neutralize Adjust pH drain_disposal Dispose Down Drain with Water Flush check_ph->drain_disposal pH is Neutral end End drain_disposal->end professional_disposal Arrange for Professional Waste Disposal collect_waste->professional_disposal professional_disposal->end

Caption: Workflow for the proper disposal of this compound (acetic acid).

References

Essential Safety and Handling Guide for E260 (Acetic Acid)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for the handling and disposal of E260, commonly known as acetic acid. Adherence to these procedures is essential for ensuring a safe laboratory environment.

This compound, or acetic acid, is a versatile organic compound widely used in research and development.[1][2] While it is a key component of vinegar in its diluted form, concentrated forms, such as glacial acetic acid, are corrosive and flammable, necessitating stringent safety protocols.[3][4][5][6]

Hazard Identification and Personal Protective Equipment (PPE)

Concentrated acetic acid is corrosive and can cause severe skin burns and eye damage.[3][6][7] It is also a flammable liquid with vapors that can form explosive mixtures with air.[4][8] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Recommended Personal Protective Equipment (PPE) for Handling this compound (Acetic Acid)

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield (minimum 8-inch).[3][6]To protect against splashes and vapors that can cause severe eye damage.[3][6]
Hand Protection Nitrile or butyl rubber gloves.[3][9][10] Gloves should be inspected before use and disposed of properly after handling.[1]To prevent skin contact, which can result in severe burns.[3][6]
Body Protection Flame-retardant and anti-static laboratory coat.[3] Full-length pants and closed-toe shoes are also required.[10]To protect against splashes and potential fire hazards.
Respiratory A NIOSH-approved respirator with an acid gas cartridge should be used when engineering controls are insufficient or during a large spill.[4][10]To prevent inhalation of corrosive vapors, which can cause respiratory tract irritation and damage.[5][6]

Quantitative Safety Data for Acetic Acid

PropertyValueSignificance
Flash Point 39°C (103°F)The lowest temperature at which vapors can ignite in the air.[4] Indicates a significant fire hazard.
Lower Explosion Limit 4% in airThe minimum concentration of vapor in the air that will propagate a flame.[4]
Upper Explosion Limit 19.9% in airThe maximum concentration of vapor in the air that will propagate a flame.[4]
pKa 4.76Indicates that it is a weak acid, but still capable of causing significant corrosion and burns.[1]
pH (1M solution) ~2.4Demonstrates the acidic nature of the substance in solution.[1]

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Always handle concentrated acetic acid in a properly functioning chemical fume hood to minimize vapor inhalation.[3][5]

  • Ensure an eyewash station and safety shower are readily accessible in the work area.[4][6]

Handling Procedures:

  • Before handling, ensure all necessary PPE is donned correctly.[3]

  • Keep the container tightly closed when not in use.[3]

  • Avoid contact with skin, eyes, and clothing.[4] Do not breathe in vapors or mists.[4]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[3][6]

  • Ground all equipment containing the material to prevent static discharge.[7]

Storage:

  • Store in a cool, dry, and well-ventilated area away from direct sunlight.[10][11]

  • Keep containers in a designated, labeled area, and store them below eye level.[11]

  • Store away from incompatible materials such as oxidizing agents, reducing agents, metals, and alkalis.[6]

Disposal Plan: Waste Management and Spill Response

Waste Disposal:

  • Dilute Solutions (<10%): Can be neutralized with a suitable base like sodium bicarbonate.[12] The pH should be checked to ensure it is neutral (pH 7) before disposing down the drain with copious amounts of water, in accordance with local regulations.[5][12]

  • Concentrated Solutions (>10%) or Contaminated Waste: Must be collected in a designated, properly labeled hazardous waste container.[5][12] Arrange for disposal through a licensed hazardous waste management service.[5][13] Never dispose of concentrated acetic acid in regular trash or down the sink.[5]

Spill Response:

  • Small Spills (<1 L): If trained, wear appropriate PPE and absorb the spill with an inert material such as sand or a spill kit absorbent.[10] Collect the absorbed material into a designated hazardous waste container.[10]

  • Large Spills (>1 L): Evacuate the area immediately.[10] If safe to do so, contain the spill to a small area.[10] Do not attempt to clean up a large spill without proper training and equipment, including a self-contained breathing apparatus.[6] Contact your institution's environmental health and safety department.

Workflow for Safe Handling of this compound (Acetic Acid)

prep Preparation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep->ppe 1. Assess Risks handling Handling in Fume Hood ppe->handling 2. Proceed with Work storage Secure Storage handling->storage Store Unused Chemical disposal_prep Prepare for Disposal handling->disposal_prep Prepare Waste spill Spill Occurs handling->spill end Procedure Complete storage->end dilute_disposal Dilute <10% Neutralize (pH 7) Drain Disposal disposal_prep->dilute_disposal If Dilute concentrated_disposal Concentrated >10% Collect in Hazardous Waste disposal_prep->concentrated_disposal If Concentrated dilute_disposal->end concentrated_disposal->end small_spill Small Spill (<1L) Absorb and Collect spill->small_spill Assess Size large_spill Large Spill (>1L) Evacuate and Report spill->large_spill Assess Size small_spill->concentrated_disposal large_spill->end

Caption: Workflow for the safe handling and disposal of this compound (Acetic Acid).

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
E260
Reactant of Route 2
E260

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.